L-THIOCITRULLINE HYDROCHLORIDE
Description
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Properties
CAS No. |
160901-63-3 |
|---|---|
Molecular Formula |
C6H14ClN3O2S |
Molecular Weight |
227.71226 |
Synonyms |
L-THIOCITRULLINE HYDROCHLORIDE |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic Profiling of L-Thiocitrulline Hydrochloride: Heme-Coordinating NOS Inhibition
[1]
Executive Summary
L-Thiocitrulline (specifically the hydrochloride salt for solubility) represents a pivotal class of nitric oxide synthase (NOS) inhibitors characterized by a dual-mode mechanism: competitive antagonism at the substrate binding site and direct axial ligation to the catalytic heme iron. Unlike simple arginine analogues (e.g., L-NMMA) that primarily act as competitive inhibitors, L-thiocitrulline induces a specific spin-state transition in the heme iron, effectively "locking" the enzyme in an inactive low-spin state.[1][2] This guide details the physicochemical basis of this inhibition, its isoform selectivity profile (nNOS > eNOS > iNOS), and validated protocols for its characterization in drug discovery pipelines.
Chemical & Structural Basis
To understand the inhibition logic, one must contrast the inhibitor with the natural substrate, L-Arginine.
-
L-Arginine (Substrate): Contains a guanidino group (
) which donates electrons for oxidation.[1] -
L-Thiocitrulline (Inhibitor): An analogue of L-citrulline (the product of NOS) where the urea oxygen is replaced by a sulfur atom (
).[1] -
The Hydrochloride Salt: The HCl form is utilized strictly to enhance aqueous solubility (
mM in water) and stability for in vitro assays, dissociating into the active L-thiocitrulline zwitterion at physiological pH.
Structural Causality
The substitution of Oxygen with Sulfur (thiocarbonyl) is the critical modification. Sulfur is a "soft" base compared to oxygen, giving it a high affinity for the "soft" acid of the ferrous/ferric heme iron. This allows L-thiocitrulline to act not just as a steric blocker, but as a coordinate ligand.[1]
Mechanism of Action: The "Dual-Lock" System
L-Thiocitrulline inhibits NOS through two distinct but synergistic molecular events.
Primary Mode: Competitive Binding
L-Thiocitrulline competes directly with L-Arginine for the active site.[1] It anchors itself using the same conserved glutamate residues (e.g., Glu592 in nNOS) that stabilize L-Arginine.[1] However, because it lacks the guanidino nitrogen required for the initial hydroxylation step, the catalytic cycle stalls.
Secondary Mode: Heme Coordination (The "Type II" Shift)
This is the distinguishing feature of L-thiocitrulline.[1]
-
Heme Ligation: The sulfur atom of the thioureido group forms a direct coordinate bond with the heme iron (
).[1] -
Spin State Transition: In the resting state, NOS heme is typically high-spin (5-coordinate).[1] Substrate binding usually maintains this or modulates the potential.[1] L-Thiocitrulline binding forces the iron into a low-spin, 6-coordinate complex .[1]
-
Electronic Consequence: This low-spin state has a significantly lower redox potential, making the reduction of the heme iron by the flavin domain (FAD/FMN) thermodynamically unfavorable.[1] Consequently, the enzyme cannot activate oxygen, shutting down NO production completely.
Visualization of Mechanism
The following diagram illustrates the competitive entry and subsequent heme-locking mechanism.
Figure 1: The dual-mechanism pathway of L-thiocitrulline inhibition, highlighting the transition to an inactive low-spin heme complex.[1]
Isoform Selectivity & Pharmacodynamics
While L-thiocitrulline inhibits all three isoforms, it exhibits a distinct potency profile.[1] It is most potent against the neuronal isoform (nNOS), followed by the inducible (iNOS) and endothelial (eNOS) isoforms.
Note on Selectivity: While L-thiocitrulline is the parent compound, its methylated derivative (S-methyl-L-thiocitrulline) is often cited for enhanced nNOS selectivity.[1][3] However, the data below reflects the parent L-thiocitrulline profile.
Quantitative Inhibition Profile (Ki Values)
| Isoform | Ki (Dissociation Constant) | Selectivity Ratio (relative to nNOS) | Physiological Implication |
| nNOS (Neuronal) | 0.06 µM (60 nM) | 1.0 (Reference) | Potent neuroprotection; inhibition of excitotoxicity.[1] |
| iNOS (Inducible) | 3.6 µM | ~60-fold lower | Useful for inflammation, but requires higher doses.[1] |
| eNOS (Endothelial) | ~0.5 - 2.0 µM * | ~10-30 fold lower | Major Limitation: Potent enough to cause vasoconstriction (pressor effect) in vivo.[1] |
*Note: eNOS Ki values vary by tissue preparation but generally fall between nNOS and iNOS potencies.[1] The pressor effect in rats confirms significant eNOS engagement at therapeutic doses.
Experimental Protocols
To validate L-thiocitrulline activity, two complementary assays are recommended: a functional conversion assay and a structural binding assay.[1]
Protocol A: Radiometric Citrulline Conversion Assay
Objective: Determine IC50/Ki by measuring the conversion of
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.
-
Cofactor Mix: 1 mM NADPH, 10 µM H4B (Tetrahydrobiopterin), 5 µM FAD, 5 µM FMN.
-
Calcium/Calmodulin: 2 mM
, 30 nM Calmodulin (Essential for nNOS/eNOS).[1] -
Substrate: 10 µM L-Arginine (spiked with 0.1 µCi
-L-Arginine). -
Inhibitor: L-Thiocitrulline HCl (dissolved in water), serial dilutions (1 nM to 100 µM).[1]
-
-
Reaction:
-
Incubate Enzyme (recombinant nNOS) + Cofactors + Inhibitor for 5 mins at 37°C.
-
Initiate with Substrate/Calcium mix.[1]
-
Run for 10-15 minutes (ensure linear range).
-
-
Termination:
-
Stop with 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).[1]
-
-
Separation:
-
Quantification:
-
Add scintillant to the flow-through and count via Liquid Scintillation Counter (LSC).[1]
-
Protocol B: Optical Difference Spectroscopy (Heme Binding)
Objective: Confirm direct heme coordination (Type II spectrum).[1]
-
Setup: Use a dual-beam spectrophotometer.
-
Baseline: Place recombinant nNOS (~1-2 µM) in both reference and sample cuvettes (400-500 nm scan).
-
Titration: Add L-thiocitrulline to the sample cuvette only.
-
Observation:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the radiometric NOS inhibition assay.[1][5]
References
-
Frey, C., et al. (1994). L-Thiocitrulline.[1] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry.[1]
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[1] Journal of Medicinal Chemistry.[1]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[1] Journal of Biological Chemistry.[1]
-
Cayman Chemical. NOS Activity Assay Kit Protocol.
Sources
- 1. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
Kinetic Profiling of L-Thiocitrulline vs. L-Arginine: Mechanisms of Heme-Coordinated NOS Inhibition
[1][2]
Executive Summary
This technical guide analyzes the competitive binding kinetics of L-thiocitrulline (L-TC) against the native substrate L-arginine (L-Arg) within the active site of Nitric Oxide Synthase (NOS).[1][2] Unlike standard competitive inhibitors that merely occlude the substrate pocket, L-thiocitrulline utilizes a dual-mode inhibition mechanism: stereospecific steric competition and direct heme iron coordination via its thioureido sulfur.[1][2] This guide details the kinetic parameters (
Mechanistic Architecture: The Heme-Ligation Differentiator
Native Substrate Binding (L-Arginine)
In the native catalytic cycle, L-arginine binds to the distal pocket of the heme active site. The guanidino nitrogen of L-arginine is positioned near the heme iron-oxo species but does not directly coordinate the iron. Instead, it serves as a proton donor and substrate for the stepwise oxidation to N-hydroxy-L-arginine and subsequently to L-citrulline and Nitric Oxide (NO). The heme iron remains available to bind molecular oxygen (
Inhibitor Binding (L-Thiocitrulline)
L-thiocitrulline is a structural analogue of L-arginine where the guanidino group is replaced by a thioureido group .[2]
-
Steric Mimicry: L-TC fits precisely into the L-arginine binding pocket, competing for the same residues (e.g., Glu371 in nNOS).
-
Heme Coordination (The "Type II" Shift): Crucially, the sulfur atom of the thioureido group acts as a sixth ligand to the heme iron.[1][2] This direct ligation locks the heme iron in a low-spin state, preventing
binding and effectively shutting down the catalytic center. This generates a characteristic "Type II" difference spectrum (Soret band shift), distinguishing L-TC from simple steric blockers like L-NMMA.
Visualization of Competitive Mechanism
The following diagram illustrates the divergent pathways of L-Arginine turnover versus L-Thiocitrulline blockade.
Figure 1: Mechanistic divergence between L-Arginine turnover and L-Thiocitrulline heme coordination.
Kinetic Profiling: Isoform Selectivity
L-thiocitrulline exhibits potent inhibition of the neuronal isoform (nNOS) with significant selectivity over the inducible isoform (iNOS).[3] The inhibition is strictly competitive with respect to L-arginine.
Comparative Kinetic Constants
The table below synthesizes kinetic data (
| Parameter | nNOS (Neuronal) | iNOS (Inducible) | eNOS (Endothelial) |
| L-Arginine | |||
| L-Thiocitrulline | |||
| Selectivity Ratio | Reference | ~60-fold less potent | ~2-3 fold less potent |
| Binding Mode | Tight-binding, Heme-ligated | Competitive | Tight-binding |
*Note: While L-TC is potent against eNOS, alkylated derivatives (e.g., S-methyl-L-thiocitrulline) are often synthesized to improve nNOS vs. eNOS selectivity, as unmodified L-TC affects blood pressure via eNOS inhibition.
Kinetic Implications[3]
-
High Potency: The
for nNOS (60 nM) is roughly 25-fold lower than the for the native substrate L-arginine (1.6 µM). This indicates that L-TC can effectively outcompete L-arginine even at physiological concentrations. -
Therapeutic Window: The significant gap between nNOS and iNOS inhibition suggests L-TC derivatives can target neurodegenerative pathways (nNOS driven) without compromising immune defense mechanisms (iNOS driven).
Experimental Protocol: Radiometric Citrulline Assay
To rigorously determine the
Reagents & Materials
-
Enzyme: Recombinant nNOS, iNOS, or eNOS (human or rat).
-
Substrate: L-[
]Arginine (Specific Activity > 300 mCi/mmol). -
Inhibitor: L-Thiocitrulline (dissolved in water/buffer).
-
Cofactors: NADPH (1 mM), Calmodulin (30 nM),
(2 mM), (10 µM). -
Separation: Dowex 50W-X8 cation exchange resin (
form).
Step-by-Step Methodology
-
Preparation: Equilibrate Dowex resin in stop buffer (50 mM HEPES, pH 5.5, 5 mM EDTA).
-
Incubation Mix: In microcentrifuge tubes, prepare a 100 µL reaction volume:
-
Buffer (50 mM HEPES, pH 7.4).
-
Cofactors (NADPH, CaM,
). -
Variable 1: L-Arginine (concentrations flanking
: e.g., 0.5, 1, 2, 5, 10 µM). -
Variable 2: L-Thiocitrulline (0, 10, 50, 100, 500 nM).
-
-
Initiation: Add Enzyme (approx 10-50 nM final) to start the reaction.
-
Reaction: Incubate at 37°C for 5–10 minutes (ensure linearity).
-
Termination: Stop reaction by adding 400 µL ice-cold Stop Buffer (contains EDTA to chelate Calcium).
-
Separation:
-
Add 100 µL of equilibrated Dowex resin.
-
Vortex/Shake for 10 minutes. Mechanism: Positively charged L-Arginine binds to resin; neutral L-Citrulline remains in supernatant.
-
Centrifuge at 10,000 x g for 3 minutes.
-
-
Quantification: Aliquot supernatant into scintillation fluid and count DPM (Disintegrations Per Minute).
Workflow Diagram
Figure 2: Workflow for the Radiometric L-Citrulline Formation Assay.
Data Analysis & Validation
Calculating
Since L-thiocitrulline is a competitive inhibitor, the apparent
-
Cheng-Prusoff Correction: If performing a single-point
determination: Where is the concentration of L-Arginine used. -
Lineweaver-Burk Plot: Plot
vs for multiple inhibitor concentrations.-
Diagnostic: Lines should intersect at the Y-axis (
). -
Slope:
.
-
Self-Validating the Mechanism (Spectral Assay)
To confirm that the inhibition is due to L-TC and not a contaminant or degradation product, perform an optical difference spectrum scan (350–500 nm).
-
Expectation: Addition of L-TC to nNOS should induce a shift in the Soret peak from ~395 nm to ~420 nm (or distinct splitting), indicative of the Type II low-spin heme transition caused by sulfur ligation. This confirms the specific heme-binding mode of action.
References
-
Frey, C., et al. (1994). L-Thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry.[[“]]
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[5] Journal of Medicinal Chemistry.[5]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry.[[“]]
-
Sigma-Aldrich Technical Library. Enzyme Inhibitor Terms and Calculations.
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Inhibition of Constitutive Nitric Oxide Synthase: Mechanistic Precision & Experimental Validation
Topic: Stereospecific Inhibition of Constitutive Nitric Oxide Synthase (cNOS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The pharmacological modulation of constitutive nitric oxide synthase (cNOS)—comprising endothelial (eNOS) and neuronal (nNOS) isoforms—relies fundamentally on the stereochemical fidelity of the active site.[1] While the native substrate, L-arginine, undergoes a precise five-electron oxidation to L-citrulline and nitric oxide (NO), the introduction of structural analogues requires rigorous stereospecific validation.
This guide moves beyond basic inhibition kinetics to address the structural causality of stereoselectivity. It provides a blueprint for distinguishing true competitive inhibition from non-specific artifacts (e.g., the paradoxical NO release by D-NAME) and details a self-validating experimental workflow for quantifying enantiomeric selectivity.
Mechanistic Architecture of Stereoselectivity
The Active Site Geometry
The cNOS active site is a rigid, heme-containing pocket designed to accommodate the L-guanidino moiety of L-arginine. The stereoselectivity is governed by a conserved glutamate residue (Glu371 in eNOS; Glu592 in nNOS) which anchors the
-
L-Isomer Binding: The L-configuration orients the guanidino group directly over the heme iron, facilitating electron transfer from the pterin cofactor (BH4). This alignment is stabilized by hydrogen bonds between the substrate's carboxylate and the enzyme's tyrosine/tryptophan stack.
-
D-Isomer Exclusion: The D-enantiomer creates a steric clash within the substrate access channel. The inverted chirality forces the
-amino group away from the conserved glutamate, preventing the formation of the critical "bridging water" network required for proton transfer. Consequently, D-isomers typically exhibit values 100–1000 fold higher than their L-counterparts.
Structural Basis of Inhibition
Competitive inhibitors like L-NMMA (
Visualization: Stereospecific Binding Mechanism
Figure 1: Mechanistic logic of cNOS stereospecificity. The L-isomer correctly engages the conserved glutamate anchor, aligning the guanidino group with the heme iron. The D-isomer fails to engage this lock, resulting in exclusion.
Strategic Inhibitor Profiling
When selecting inhibitors for cNOS studies, the choice of compound and its enantiomeric control is critical.
The "D-NAME Paradox" (Critical Insight)
A common experimental error is assuming D-NAME (
-
Implication: In vascular studies, high concentrations of D-NAME can cause vasodilation, leading to false negatives when comparing against L-NAME inhibition.
-
Recommendation: Use D-NMMA as a preferred negative control, as the methyl group is chemically more stable than the nitro-guanidino group of NAME.
Comparative Inhibitor Table
| Inhibitor | Stereochemistry | Target Selectivity | Mechanism | Key Application |
| L-NMMA | L-Isomer | Non-selective (eNOS/nNOS) | Competitive (Reversible) | Gold standard for total cNOS inhibition. |
| L-NAME | L-Isomer | Non-selective | Prodrug (Hydrolyzed to L-NNA) | In vivo chronic inhibition (oral/IP). |
| L-NNA | L-Isomer | eNOS/nNOS > iNOS | Competitive (Slow off-rate) | Acute tissue bath / organ chamber studies. |
| 7-NI | Achiral* | nNOS > eNOS | Competitive (Heme site) | Selective nNOS inhibition without BP effects. |
| D-NAME | D-Isomer | Inactive (Control) | Artifact Risk: NO Donor | Negative control (Use with caution). |
*7-Nitroindazole (7-NI) is not an amino acid analogue but is included for context on selectivity.
Protocol: Validated Stereospecific Inhibition Assay
Objective: To quantify the enantiomeric selectivity ratio (ESR) of a novel inhibitor using the Radiometric L-[3H]-Citrulline Conversion Assay .
Why this method? Unlike the Griess assay (which measures nitrite accumulation and suffers from low sensitivity in short timeframes), the conversion of L-[3H]-Arginine to L-[3H]-Citrulline is the direct measure of catalytic turnover and the most sensitive method for determining
Reagents & Preparation
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT.
-
Cofactor Mix: 1 mM NADPH, 10
M BH4, 5 M FAD, 5 M FMN. -
Substrate: L-[2,3,4-3H]-Arginine monohydrochloride (diluted with cold L-arginine to 10
M final conc). -
Enzyme: Recombinant human eNOS or nNOS (purified).
-
Stop Buffer: 20 mM HEPES (pH 5.5), 2 mM EDTA.
-
Resin: Dowex 50W-X8 (Na+ form) – Critical for separating cationic Arginine from zwitterionic Citrulline.
Experimental Workflow
Step 1: Enzyme Activation
-
Pre-incubate 10
L of recombinant enzyme with 10 L of Cofactor Mix and 2 M Calmodulin/1 mM for 15 min at 37°C.-
Note: cNOS is calcium-dependent. Omitting Ca/CaM will result in zero activity.
-
Step 2: Inhibitor Treatment (Stereo-Panel)[2]
-
Prepare serial dilutions (1 nM – 100
M) of the L-Inhibitor and D-Inhibitor . -
Add 10
L of inhibitor solution to the activated enzyme. Incubate for 10 min.
Step 3: Reaction Initiation
-
Add 20
L of L-[3H]-Arginine substrate mix . -
Incubate at 37°C for exactly 15 minutes (linear phase).
Step 4: Termination & Separation
-
Add 400
L of ice-cold Stop Buffer . -
Add 100
L of equilibrated Dowex 50W-X8 resin . -
Vortex/Shake for 10 min. Mechanism: The resin binds unreacted positively charged L-Arginine. Neutral L-Citrulline remains in the supernatant.
Step 5: Quantification
-
Centrifuge at 10,000 x g for 3 min.
-
Transfer 200
L of supernatant to a scintillation vial with 3 mL cocktail. -
Measure CPM (Counts Per Minute).
Visualization: Assay Logic
Figure 2: Radiometric Citrulline Assay Workflow. The critical separation step relies on the charge difference between Arginine (+) and Citrulline (neutral) at pH 5.5.
Data Analysis & Interpretation
Calculating Enantiomeric Selectivity
To validate stereospecificity, calculate the Enantiomeric Selectivity Ratio (ESR) :
-
ESR > 100: Indicates high stereospecificity (Ideal drug candidate).
-
ESR ~ 1: Indicates non-specific binding (e.g., hydrophobic collapse rather than active site targeting) or assay artifact.
Interpreting the Curves
-
True L-Inhibitor: Sigmoidal dose-response curve with complete inhibition at saturating concentrations.
-
D-Control: Flat line (no inhibition) or very weak inhibition at >1 mM concentrations.
-
"False" D-Control (e.g., D-NAME): If D-NAME shows activity in a vascular ring assay but not in the enzyme assay, suspect NO release (pharmacological artifact) rather than enzyme inhibition.
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615.[3] Link
-
Rees, D. D., Palmer, R. M., Hodson, H. F., & Moncada, S. (1989). A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation. British Journal of Pharmacology, 96(2), 418–424. Link
-
Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system – nitric oxide synthase inhibitor and beyond.[4][5][6] Physiological Research, 61(Suppl 1), S17–S26. Link
-
Poulos, T. L., & Li, H. (2017). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase.[7] Accounts of Chemical Research, 50(12), 2968–2977. Link
-
Bhella, D., et al. (2019).[5] L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation.[5] Redox Biology, 26, 101264. Link
Sources
- 1. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: L-Thiocitrulline Heme-Binding & Type II Difference Spectroscopy
Executive Summary
L-Thiocitrulline (L-TC) represents a critical class of stereospecific inhibitors for Nitric Oxide Synthase (NOS).[1] Unlike standard arginine analogues that bind solely to the substrate pocket, L-TC engages in direct coordination with the heme prosthetic group. This guide details the Type II difference spectrum elicited by L-TC, a spectroscopic signature confirming the direct ligation of the inhibitor's sulfur atom to the heme iron.[1] This document provides a rigorous framework for characterizing this interaction, from mechanistic principles to validated experimental protocols.
Mechanistic Principles of Heme-Ligand Interactions
To interpret the L-TC spectrum, one must first understand the electronic states of the NOS heme iron.
The Heme Spin State Equilibrium
The catalytic center of NOS contains a heme (iron protoporphyrin IX) cofactor. In its resting, substrate-free state, the ferric iron (
-
High-Spin (HS): The iron is 5-coordinate (bound to the proximal cysteine thiolate). The distal site is open or loosely occupied by a water molecule.
-
Low-Spin (LS): The iron is 6-coordinate, tightly bound to a strong distal ligand (e.g., imidazole, cyanide, or specific inhibitors).
Type I vs. Type II Spectra
Difference spectroscopy measures the shift in the Soret band (absorption maximum) upon ligand binding.
| Spectrum Type | Mechanism | Spin Transition | Spectral Features |
| Type I | Substrate (e.g., L-Arginine) displaces distal water. | Low-Spin | Peak: ~385–390 nmTrough: ~420 nm |
| Type II | Inhibitor coordinates directly to heme iron. | High-Spin | Peak: ~425–435 nmTrough: ~390–410 nm |
L-Thiocitrulline: Structural & Spectral Specifics[1][2]
L-Thiocitrulline is an analogue of L-citrulline (and L-arginine) where the ureido oxygen is replaced by a sulfur atom (thioureido group). This atomic substitution is the driver of its unique spectral properties.
The Sulfur Coordinate Bond
Unlike L-arginine, which binds near the heme but does not bond to the iron, the sulfur atom of L-TC acts as a strong field ligand. It forms a direct coordinate covalent bond with the heme iron (
-
Effect: This forces the iron into a purely Low-Spin (LS) state.
-
Result: The Soret band red-shifts (moves to a longer wavelength).[2]
The L-TC Type II Signature
When L-TC binds to NOS (nNOS, eNOS, or iNOS), the difference spectrum (Bound minus Free) exhibits:
-
Peak (Max): Typically 428–432 nm (Red-shifted Soret).
-
Trough (Min): Typically 395–400 nm (Bleaching of the native Soret).
-
Isosbestic Point: ~410–415 nm (Indicates a clean two-state transition).
Mechanistic Diagram
Figure 1: Mechanistic pathway of L-thiocitrulline binding. The sulfur donor drives the formation of a low-spin complex, resulting in the characteristic Type II spectral shift.
Experimental Protocol: UV-Vis Difference Spectroscopy
Objective: Determine the spectral binding constant (
Reagents & Buffer Preparation
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.4. Critical: Avoid phosphate buffers if possible, as phosphate can sometimes interfere with spin equilibria.
-
NOS Enzyme: Purified recombinant NOS (nNOS or eNOS), concentration ~1–2
M. -
L-TC Stock: 10 mM in water or DMSO. Ensure fresh preparation to avoid oxidation of the sulfur.
Dual-Cuvette Workflow (Self-Validating)
This method corrects for non-specific absorbance and solvent effects.
-
Baseline Correction:
-
Place two matched quartz cuvettes (Sample and Reference) containing 2
M NOS enzyme in the spectrophotometer. -
Scan 350–500 nm.
-
Validation: The baseline should be flat (0 Abs). If not, clean cuvettes or re-balance.
-
-
Titration:
-
Sample Cuvette: Add aliquots of L-TC (0.5 – 50
M final). -
Reference Cuvette: Add equal volume of solvent (buffer/DMSO) to maintain volume equivalence.
-
Mix: Invert gently 3x. Incubate 2 mins at 25°C.
-
-
Measurement:
-
Record difference spectrum (Sample - Reference) after each addition.
-
Monitor the growth of the peak at ~430 nm and the trough at ~395 nm.
-
Protocol Diagram
Figure 2: Step-by-step workflow for generating and analyzing Type II difference spectra.
Data Analysis & Interpretation
Quantitative Analysis
To determine the binding affinity (
The Equation (Hyperbolic Binding):
-
: Absorbance difference (Peak minus Trough, e.g.,
). - : Maximal absorbance difference at saturation.
- : Spectral binding constant (dissociation constant).
Interpreting the Results
-
High Affinity:
. L-TC typically shows values in the low micromolar or nanomolar range depending on the isoform (e.g., nNOS). -
Artifact Check: If the isosbestic point drifts during titration, the enzyme may be denaturing or precipitating.
Summary Data Table
| Parameter | Value Range (Typical) | Interpretation |
| Spectral Type | Type II | Direct Fe-S ligation |
| 428 – 432 nm | Low-spin complex formation | |
| 395 – 400 nm | Loss of high-spin state | |
| Binding Mode | Competitive (vs Arginine) | Binds at active site |
Applications in Drug Discovery
Understanding the L-TC Type II spectrum is vital for:
-
Screening Novel Inhibitors: Compounds that mimic the L-TC spectral shift likely share the heme-coordination mechanism.
-
Fragment-Based Design: The thiourea moiety can be used as a "warhead" fragment to target the heme iron in other metalloproteins.
-
Isoform Selectivity: Comparing the
derived from these spectra across nNOS, eNOS, and iNOS helps design isoform-selective neuroprotective agents.
References
-
Frey, C. et al. (1994). "L-Thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1][3] Journal of Biological Chemistry.
-
Narayanan, K. & Griffith, O. W. (1994). "Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors." Journal of Medicinal Chemistry.
-
Lewis, D. F. (1996). Cytochromes P450: Structure, Function and Mechanism.[4] Taylor & Francis.[4] (General reference for Type I/II spectra definitions).
-
Ocean Optics. "Using Spectroscopy for Heme Protein Characterization." (General protocol grounding).
Sources
L-Thiocitrulline Hydrochloride: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of L-thiocitrulline hydrochloride, a potent pharmacological tool for researchers investigating the multifaceted roles of nitric oxide (NO) signaling. As a stereospecific inhibitor of nitric oxide synthase (NOS), this compound offers a precise means to dissect the physiological and pathological processes governed by NO. This document will delve into its chemical properties, mechanism of action, and practical applications, providing scientists with the foundational knowledge required for its effective use in a laboratory setting.
Core Chemical and Physical Properties
This compound is the salt form of L-thiocitrulline, enhancing its stability and solubility for research applications. Understanding its fundamental properties is critical for accurate experimental design and execution.
| Property | Value | Source |
| CAS Number | 212051-53-1 | N/A |
| Molecular Formula | C₆H₁₅Cl₂N₃O₂S | N/A |
| Molecular Weight | 264.17 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 55-65 °C | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Parent Compound CAS | 156719-37-8 (L-thiocitrulline) | [1] |
Mechanism of Action: Potent and Stereospecific Inhibition of Nitric Oxide Synthase
L-thiocitrulline exerts its biological effects through the potent and stereospecific inhibition of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2][3] The enzyme NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide, a critical signaling molecule in neurotransmission, vascular regulation, and the immune response.[1][4]
The inhibitory action of L-thiocitrulline is competitive with the natural substrate, L-arginine.[2] This indicates that L-thiocitrulline binds to the active site of the enzyme, preventing L-arginine from accessing it. A key feature of its mechanism is the interaction of the thioureido sulfur with the heme iron cofactor within the NOS enzyme. This interaction induces a "Type II" difference spectrum, signifying a transition of the heme iron from a high-spin to a low-spin state.[2][5] This alteration of the heme's electronic structure is central to the inhibition of NO synthesis.
Caption: Competitive inhibition of Nitric Oxide Synthase by L-thiocitrulline.
Synthesis and Characterization
While detailed synthetic procedures are often proprietary or found within specialized literature, the synthesis of L-thiocitrulline and its analogs has been reported, typically starting from protected forms of L-ornithine.[5] The hydrochloride salt is subsequently prepared to enhance handling and solubility.
General Synthetic Approach: A common route involves the reaction of a protected L-ornithine derivative with a thiocarbonylating agent to introduce the thiourea functionality. Subsequent deprotection and purification steps yield the final product. The conversion to the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Analytical Characterization: To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess purity. The mobile phase composition and gradient are optimized to achieve good separation from any starting materials or byproducts.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For L-thiocitrulline, characteristic fragments can be observed, and for the hydrochloride salt, the isotopic pattern of chlorine can be diagnostic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the connectivity of atoms within the molecule.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to optimize these procedures for specific experimental conditions and to adhere to all institutional safety guidelines.
Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. DMSO and water are common solvents for this compound.
Protocol:
-
Determine the required concentration: Based on the experimental design, calculate the mass of this compound needed.
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of sterile, high-purity water or DMSO to the weighed compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Rationale: This assay quantifies the inhibitory potency of this compound on NOS activity. The most common method measures the conversion of radiolabeled L-arginine to L-citrulline.[6]
Caption: Workflow for a radiometric NOS inhibition assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing NOS assay buffer, purified NOS enzyme (or cell/tissue lysate), and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for eNOS and nNOS).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (water or DMSO).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature (typically 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding radiolabeled L-arginine (e.g., L-[³H]arginine).
-
Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop buffer, which typically contains a high concentration of a non-radiolabeled amino acid and has a low pH.
-
Separation of L-Citrulline: Separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine. This is commonly achieved using cation-exchange chromatography, as L-arginine is positively charged and binds to the resin, while L-citrulline is neutral and flows through.[6]
-
Quantification: Quantify the amount of radiolabeled L-citrulline in the eluate using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of NOS inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Administration in Rodent Models
Rationale: In vivo studies are essential to understand the physiological effects of NOS inhibition by this compound in a whole-organism context. The following is a general guideline for administration to rats.
Protocol:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the desired dose of this compound in a sterile, physiologically compatible vehicle (e.g., saline). The solution should be prepared fresh on the day of the experiment.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the research question and the desired pharmacokinetic profile. For acute effects, intravenous administration is often preferred.
-
Administration: Administer the prepared solution to the animal. For intravenous administration in rats, the tail vein or jugular vein can be used.[7]
-
Monitoring: Closely monitor the animal for any adverse effects and for the physiological parameters relevant to the study (e.g., blood pressure, heart rate, behavioral changes).
-
Data Collection: Collect tissues or biological fluids at predetermined time points for further analysis.
-
Euthanasia: At the end of the experiment, euthanize the animals using an approved method.
Applications in Research and Drug Development
The ability of this compound to potently and specifically inhibit NOS makes it an invaluable tool in several research areas:
-
Neuroscience: Investigating the role of nitric oxide in neurotransmission, synaptic plasticity, and neurodegenerative diseases.[8]
-
Cardiovascular Research: Studying the involvement of NO in blood pressure regulation, endothelial function, and the pathophysiology of conditions like septic shock.[2]
-
Immunology and Inflammation: Elucidating the role of iNOS-derived NO in the inflammatory response and host defense mechanisms.
-
Drug Development: Serving as a reference compound in the screening and development of novel, isoform-selective NOS inhibitors with therapeutic potential.[3][9]
Conclusion
This compound is a cornerstone pharmacological agent for researchers dedicated to unraveling the complexities of nitric oxide signaling. Its well-characterized mechanism of action, coupled with its potent inhibitory activity, provides a reliable means to modulate NOS function in both in vitro and in vivo settings. By understanding its chemical properties and adhering to rigorous experimental protocols, scientists can effectively leverage this compound to advance our understanding of a wide range of biological processes and disease states.
References
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 37(7), 885–887. [Link]
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of Biological Chemistry, 269(42), 26083–26091. [Link]
-
PubChem. (n.d.). L-Thiocitrulline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved February 9, 2026, from [Link]
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed. [Link]
-
Ware, R. W., Jr, & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2779–2781. [Link]
-
Hayashi, T., Maeda, R., Taini, M., Esaki, H., & Eto, M. (2021). Oral administration of l-citrulline alters the vascular delivery of substances to rat skeletal muscles. PeerJ, 9, e12255. [Link]
-
ChEMBL. (n.d.). Document: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. (CHEMBL1132725). EMBL-EBI. Retrieved February 9, 2026, from [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615. [Link]
-
de Koning, B. A., van Dael, M., van der Gaast, A., van der Sluis, M., & Tilanus, H. W. (2010). Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. Nederlands tijdschrift voor klinische chemie en laboratoriumgeneeskunde, 35(3), 194-198. [Link]
-
Bredt, D. S., & Snyder, S. H. (1995). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Enzymology, 233, 265-271. [Link]
-
Webb, A. J., Stojanovska, V., O'Donnell, J. S., Sleigh, A., Aneman, A., & Murphy, P. B. (2020). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Hypertension, 76(4), 1185–1193. [Link]
-
Patsnap Synapse. (2024, June 21). What are NOS inhibitors and how do they work? Retrieved February 9, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Oral administration of l-citrulline alters the vascular delivery of substances to rat skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Document: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. (CHEMBL1132725) - ChEMBL [ebi.ac.uk]
L-thiocitrulline effect on nNOS vs eNOS vs iNOS selectivity
An In-depth Technical Guide to the Isoform Selectivity of L-thiocitrulline for Nitric Oxide Synthases
Authored by a Senior Application Scientist
This guide provides a detailed examination of L-thiocitrulline and its derivatives as inhibitors of the three primary nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). We will explore the mechanism of inhibition, the quantitative selectivity for each isoform, the structural basis for this selectivity, and the experimental methodologies used to characterize these interactions.
The Critical Role of Nitric Oxide Synthase Isoforms
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, from neurotransmission and vascular homeostasis to immune responses.[1][2] Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) enzymes.[2]
-
Neuronal NOS (nNOS): Primarily expressed in neuronal tissue, nNOS is a Ca2+/calmodulin-dependent enzyme.[2] The NO it produces acts as a neurotransmitter, playing roles in synaptic plasticity and regulating cerebral blood flow.[3][4] Overactivity of nNOS is implicated in neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease, as well as stroke-related ischemic damage.[4][5]
-
Endothelial NOS (eNOS): Also Ca2+/calmodulin-dependent, eNOS is found in the vascular endothelium.[2] Its primary function is to produce NO for vasodilation, which is crucial for blood pressure regulation and overall vascular health.[2][6]
-
Inducible NOS (iNOS): Unlike its counterparts, iNOS activity is largely independent of calcium concentration.[2] It is expressed in immune cells like macrophages in response to inflammatory stimuli (e.g., endotoxins, cytokines) and produces large, sustained amounts of NO as part of the innate immune response to pathogens.[7][8] However, excessive iNOS activity can lead to the hypotension seen in septic shock and contribute to chronic inflammatory conditions.[7]
Given their distinct and critical roles, the development of isoform-selective NOS inhibitors is a major goal in drug discovery to target specific pathologies while minimizing off-target effects.
L-thiocitrulline: A Novel Class of NOS Inhibitor
L-thiocitrulline (γ-thioureido-L-norvaline) and its derivatives represent a significant class of synthetic NOS inhibitors.[8][9] Unlike the majority of early inhibitors, which were Nω-monosubstituted L-arginine analogs, L-thiocitrulline is a citrulline analog.[9]
Mechanism of Action
L-thiocitrulline's inhibitory mechanism is multifaceted and potent:
-
Competitive Inhibition: It acts as a competitive inhibitor with respect to the natural substrate, L-arginine, indicating that it binds to the same active site.[7][10]
-
Heme Iron Interaction: A key feature of its mechanism is the direct interaction with the heme iron cofactor in the enzyme's active site. The thioureido sulfur of L-thiocitrulline is believed to act as a sixth ligand to the heme iron.[7][10] This interaction induces a "Type II" difference spectrum, signifying a high-spin to low-spin transition of the heme iron, a characteristic not seen with substrate binding.[7] This strong coordination to the heme is a critical component of its potent inhibition.
-
Slow, Tight-Binding Kinetics: Derivatives such as S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) exhibit slow, tight-binding inhibition of nNOS, characterized by slow association and very slow dissociation rates, leading to potent inhibition with low nanomolar dissociation constants (Kd).[5]
Quantitative Isoform Selectivity Profile
The therapeutic utility of a NOS inhibitor is heavily dependent on its selectivity for one isoform over the others. L-thiocitrulline and its S-alkylated derivatives have been extensively characterized and demonstrate a clear preference for nNOS.
| Inhibitor | Target Isoform | Ki or Kd (nM) | Selectivity vs. eNOS | Selectivity vs. iNOS | Reference |
| L-thiocitrulline | nNOS | 60 | ~60x | ~60x | [10] |
| iNOS | 3600 | - | - | [10] | |
| S-methyl-L-thiocitrulline (Me-TC) | nNOS (human) | 1.2 (Kd) | ~9x | ~28x | [5] |
| eNOS (human) | 11 (Ki) | - | - | [5] | |
| iNOS (human) | 34 (Ki) | - | - | [5] | |
| S-ethyl-L-thiocitrulline (Et-TC) | nNOS (human) | 0.5 (Kd) | ~48x | ~34x | [5] |
| eNOS (human) | 24 (Ki) | - | - | [5] | |
| iNOS (human) | 17 (Ki) | - | - | [5] | |
| Nω-Propyl-L-arginine (L-NPA) * | nNOS | 57 (Ki) | ~149x | ~3158x | [11] |
| eNOS | 8500 (Ki) | - | - | [12] | |
| iNOS | 180000 (Ki) | - | - | [12] |
Nω-Propyl-L-arginine is included for comparison as a well-established, highly selective nNOS inhibitor.
As the data clearly indicate, S-alkylation of L-thiocitrulline, particularly with an ethyl group, significantly enhances both potency and selectivity for nNOS over the other isoforms.[5] S-ethyl-L-thiocitrulline is approximately 48-fold more selective for nNOS than for eNOS.[5] This level of selectivity makes these compounds valuable tools for investigating the specific roles of nNOS in physiological and pathological contexts.[3][12]
Structural Basis for nNOS Selectivity
Achieving isoform selectivity is challenging due to the highly conserved nature of the L-arginine binding site across all three NOS isoforms.[13] However, subtle differences in the active site architecture can be exploited to design selective inhibitors.
The selectivity of inhibitors like L-thiocitrulline derivatives is thought to arise from interactions with residues outside the immediate substrate-binding pocket. While the core binding interactions with the heme and key residues that recognize the amino acid backbone are conserved, the topography of the access channel leading to the active site differs between isoforms.
The enhanced selectivity of S-alkylated L-thiocitrullines suggests that the S-alkyl group extends into a hydrophobic sub-pocket within the nNOS active site that is either smaller or has a different conformation in eNOS and iNOS. This additional favorable interaction increases the binding affinity for nNOS relative to the other isoforms. Structure-guided design efforts have confirmed that targeting unique residues, such as Asp597 in nNOS (which corresponds to Asn368 in eNOS), can be a successful strategy for achieving high selectivity.[13]
Caption: Model for the selective binding of S-Ethyl-L-thiocitrulline to nNOS over eNOS.
Experimental Protocols: Assessing NOS Inhibition & Selectivity
The determination of inhibitor potency (Ki) and selectivity requires robust and reliable enzymatic assays. The most common methods measure the production of either NO or L-citrulline.
Protocol: Colorimetric Assay of NOS Activity using the Griess Reagent
This protocol is based on the principle of measuring nitrite (NO2-), a stable and oxidized product of NO.[1][14] Since NO can also be oxidized to nitrate (NO3-), the assay includes a step to convert all nitrate to nitrite using nitrate reductase, ensuring measurement of total NO production.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[10]
-
L-arginine (substrate)
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS/eNOS)[1]
-
L-thiocitrulline or derivative (inhibitor)
-
Nitrate Reductase
-
Griess Reagents 1 and 2[1]
-
96-well microplate and plate reader (540 nm absorbance)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of L-arginine, NADPH, cofactors, and the inhibitor in NOS Assay Buffer. Create a range of serial dilutions for both the substrate (for Km determination) and the inhibitor (for IC50 determination).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
NOS Assay Buffer
-
Cofactor mix (including Calmodulin for nNOS/eNOS)
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
Varying concentrations of the inhibitor (L-thiocitrulline). Include a "no inhibitor" control.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding L-arginine and NADPH to each well.
-
Incubation: Incubate the plate for a fixed period (e.g., 30-60 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Nitrate Reduction: Add Nitrate Reductase and its necessary cofactors to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.
-
Color Development: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. A purple/magenta color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Construct a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.[15]
-
-
Determine Selectivity: The selectivity is calculated as the ratio of Ki values. For example, nNOS selectivity over eNOS = Ki(eNOS) / Ki(nNOS).
Caption: Experimental workflow for determining NOS inhibitor potency using a colorimetric assay.
NOS Signaling Pathway and Point of Inhibition
The catalytic cycle of NOS is a complex, two-step process involving the five-electron oxidation of L-arginine. L-thiocitrulline interrupts this cycle by competitively occupying the active site and preventing the binding of L-arginine.
Caption: L-thiocitrulline competitively inhibits all NOS isoforms at the L-arginine binding site.
Conclusion and Future Directions
L-thiocitrulline and its S-alkylated derivatives are potent, competitive inhibitors of all three nitric oxide synthase isoforms, with a notable and therapeutically relevant selectivity for nNOS. The mechanism, involving direct coordination to the active site heme iron, provides a foundation for high-affinity binding. The selectivity for nNOS, particularly by compounds like S-ethyl-L-thiocitrulline, is achieved by exploiting subtle structural differences in the active site access channel.
The ability to selectively inhibit nNOS has significant therapeutic potential for treating neurodegenerative disorders and minimizing neuronal damage following ischemic events. The principles learned from the structure-activity relationships of L-thiocitrulline derivatives continue to inform the design of next-generation NOS inhibitors with even greater potency and isoform selectivity.
References
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 37(25), 4347–4351. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26677–26682. [Link]
-
Frey, C., Narayanan, K., McMillan, K., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Journal of Biological Chemistry, 269(43), 26088-26092. [Link]
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed, 269(43), 26088-92. [Link]
-
Patsnap Synapse. (2024). What are eNOS inhibitors and how do they work?. Patsnap. [Link]
-
Li, H., et al. (2009). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of the American Chemical Society, 131(31), 10872–10873. [Link]
-
Hopper, R. A., & Garthwaite, J. (2006). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 147(6), 587–594. [Link]
-
Fisher, A., et al. (2021). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Journal of the American Heart Association, 10(15), e020785. [Link]
-
Tripathi, P., et al. (2020). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with compounds. Future Medicinal Chemistry, 12(12), 1145-1163. [Link]
-
Jackson, R. A., et al. (1998). Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine. Journal of Medicinal Chemistry, 41(12), 2211–2221. [Link]
-
Narayanan, K., Spack, L., McMillan, K., et al. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 37(6), 889-891. [Link]
-
Narayanan, K., et al. (1994). Synthesis of L-Thiocitrulline, L-Homothiocitrulline, and S-Methyl-L-thiocitrulline: A New Class of Potent Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 37(6), 889-891. [Link]
-
ResearchGate. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. ResearchGate. [Link]
-
Matej, M., et al. (2019). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. International Journal of Molecular Sciences, 20(17), 4293. [Link]
-
Li, H., et al. (2006). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 49(20), 5963–5965. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nitric oxide synthases. IUPHAR/BPS. [Link]
-
Consensus. (2023). What is L-Citrulline mechanism of action?. Consensus. [Link]
-
Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
-
Li, H., et al. (2007). In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. Bioorganic & Medicinal Chemistry Letters, 17(13), 3666–3670. [Link]
-
ResearchGate. (2013). (A) Endothelial nitric oxide synthase (eNOS) pro tein levels in renal... ResearchGate. [Link]
-
BioAssay Systems. NOS Activity Assay Kit (Colorimetric) (BA0138). BioAssay Systems. [Link]
-
Itoh, T., et al. (2004). The neuronal selective nitric oxide synthase inhibitor, Nomega-propyl-L-arginine, blocks the effects of phencyclidine on prepulse inhibition and locomotor activity in mice. European Journal of Pharmacology, 503(1-3), 103-107. [Link]
-
Wang, H., et al. (2012). N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses. British Journal of Pharmacology, 167(2), 403-418. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are eNOS inhibitors and how do they work? [synapse.patsnap.com]
- 7. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 15. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]
L-thiocitrulline hydrochloride molecular weight and formula
Molecular Identity, Mechanistic Pharmacology, and Experimental Protocols
Executive Summary
L-Thiocitrulline (L-TC) is a potent, stereoselective inhibitor of nitric oxide synthase (NOS).[1][2] Structurally, it is an analogue of the NOS reaction product L-citrulline, where the ureido oxygen is replaced by a sulfur atom. This single atomic substitution fundamentally alters its interaction with the enzyme's heme prosthetic group, converting it from a passive product to a tight-binding inhibitor.
This guide details the physicochemical properties of L-thiocitrulline hydrochloride, its mechanism of action distinguishing it from arginine-based inhibitors (like L-NAME), and validated protocols for its use in biochemical assays.
Part 1: Physicochemical Identity
Precise molecular characterization is critical for stoichiometry in enzymatic assays. L-Thiocitrulline is commonly supplied as a hydrochloride salt (often dihydrochloride) to enhance water solubility and stability.
Molecular Specifications
The following data distinguishes the free base from the salt forms. Researchers must verify which form is present in their specific lot to calculate molarity correctly.
| Property | L-Thiocitrulline (Free Base) | L-Thiocitrulline Dihydrochloride |
| CAS Number | 148819-94-7 | 212051-53-1 (General HCl salt ref) |
| IUPAC Name | (2S)-2-amino-5-(carbamothioylamino)pentanoic acid | (2S)-2-amino-5-(carbamothioylamino)pentanoic acid; dihydrochloride |
| Common Name | L-Thiocitrulline | L-Thiocitrulline 2HCl |
| Molecular Formula | C₆H₁₃N₃O₂S | C₆H₁₃N₃O₂S[2][3][4][5][6][7][8][9][10] · 2HCl |
| Molecular Weight | 191.25 g/mol | 264.17 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Solubility | DMSO (>10 mg/mL) | Water (>50 mg/mL); DMSO (>100 mM) |
Structural Logic
L-Thiocitrulline is formally
-
Chirality: The L-configuration (S-enantiomer) is essential. The D-isomer is biologically inert regarding NOS inhibition, serving as an excellent negative control in experimental design.
-
Substitution: The sulfur atom (thiocarbonyl) is less electronegative and larger (van der Waals radius) than the oxygen (carbonyl) in citrulline. This allows for d-orbital interactions with the heme iron.
Part 2: Mechanistic Pharmacology
Unlike L-Arginine analogues (e.g., L-NMMA, L-NAME) which primarily compete for the substrate binding site, L-thiocitrulline employs a dual-mode inhibition mechanism involving direct heme coordination.
Mechanism of Action (MOA)
-
Competitive Binding: L-TC competes with L-Arginine for the active site.[1][2]
-
Heme Coordination (The "Type II" Interaction):
-
In native NOS, the heme iron is typically high-spin (5-coordinate).
-
L-Thiocitrulline binding causes a spectral shift (Type II difference spectrum), indicating the formation of a low-spin, 6-coordinate heme-iron complex.[1]
-
The sulfur atom of the thioureido group acts as the sixth axial ligand to the heme iron.[1][2]
-
Result: This locks the enzyme in an inactive state, preventing oxygen activation required for NO synthesis.
-
Isoform Selectivity
While L-TC inhibits all three isoforms, it exhibits differential potency (rank order of potency varies slightly by species/assay conditions):
-
nNOS (Neuronal): High potency (
often in low nanomolar range, ~50–60 nM). -
eNOS (Endothelial): Potent inhibition, though often slightly less than nNOS.
-
iNOS (Inducible): Effective inhibitor, but L-TC is frequently used to distinguish constitutive (nNOS/eNOS) activity from iNOS in complex tissues due to rapid binding kinetics.
Pathway Visualization
The following diagram illustrates the interruption of the NO synthesis cycle by L-TC.
Figure 1: Mechanism of L-Thiocitrulline inhibition. The red pathway indicates the formation of the inactive 6-coordinate heme complex via the sulfur moiety.
Part 3: Experimental Handling & Protocols
Storage and Stability[13]
-
Storage: Desiccate at -20°C. The hydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solutions:
Protocol: Determination of NOS Inhibition (Griess Assay)
This protocol validates L-TC activity by measuring the reduction of accumulated nitrite (stable NO metabolite) in LPS-stimulated macrophage culture (iNOS model) or endothelial cells (eNOS model).
Materials:
-
RAW 264.7 cells (or equivalent).
-
LPS (Lipopolysaccharide) to induce iNOS.
-
L-Thiocitrulline HCl (Stock 10 mM in PBS or media).
-
Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄).
Workflow:
-
Seeding: Plate cells in 96-well plates (
cells/well) and culture overnight. -
Pre-treatment: Replace media. Add L-Thiocitrulline at varying concentrations (e.g., 0.1 µM to 100 µM). Include:
-
Vehicle Control: Media only.
-
Positive Control: L-NAME (1 mM).
-
Negative Control: D-Thiocitrulline (if available).
-
-
Induction: Add LPS (final 1 µg/mL) to all wells except "Basal" controls.
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Quantification: Transfer 50 µL of supernatant to a fresh plate. Add 50 µL Griess Reagent.
-
Readout: Measure absorbance at 540 nm immediately.
Experimental Logic Flow
The following diagram outlines the decision-making process for utilizing L-TC in a research setting.
Figure 2: Operational workflow for integrating L-Thiocitrulline into NOS inhibition assays.
References
-
Frey, C., et al. (1994).[2] L-Thiocitrulline.[1][2][3][4][5][6][7] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry.[2]
- Significance: Seminal paper establishing the "Type II" heme coordin
-
Cayman Chemical. (n.d.). L-Thiocitrulline (hydrochloride) Product Information.[2][3][6][7][8]
- Significance: Authoritative source for physicochemical d
-
Narayanan, K., & Griffith, O. W. (1994).[2] Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[5] Journal of Medicinal Chemistry.
- Significance: Details the synthesis and structure-activity relationship (SAR)
-
PubChem. (n.d.). Compound Summary: L-Thiocitrulline.[1][2][4][5][6][7] National Library of Medicine.
- Significance: Verification of molecular weight and formula d
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (S)-Methyl-L-thiocitrulline.Dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-methyl-L-thiocitrulline | C7H15N3O2S | CID 107968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wasteless.bio [wasteless.bio]
- 8. alignhealthwellness.com [alignhealthwellness.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of L-thiocitrulline Hydrochloride Aqueous Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-thiocitrulline is a potent, stereospecific inhibitor of all three isoforms of nitric oxide synthase (NOS), acting as a competitive inhibitor of the natural substrate, L-arginine.[1][2] Its utility in preclinical research, particularly in studies involving vasoconstriction, neurovascular coupling, and pathologies associated with nitric oxide (NO) overproduction like septic shock, is well-documented.[1][3][4] The hydrochloride salt of L-thiocitrulline is typically used to enhance aqueous solubility and stability. Accurate and reproducible experimental results hinge on the correct preparation, handling, and storage of stock solutions. This guide provides a comprehensive, field-proven protocol for preparing L-thiocitrulline hydrochloride stock solutions in water, emphasizing the scientific rationale behind each step to ensure solution integrity and experimental validity.
Scientific Background: Mechanism and Importance
Nitric oxide synthases catalyze the conversion of L-arginine to L-citrulline and nitric oxide, a critical signaling molecule in physiological and pathophysiological processes.[5][6] L-thiocitrulline, an analog of L-citrulline, potently inhibits this reaction.[2] Unlike L-arginine, the thioureido sulfur of L-thiocitrulline can interact with the heme iron cofactor of the NOS enzyme, which is crucial to its inhibitory action.[1] Understanding this mechanism underscores the importance of using a pure, correctly concentrated inhibitor solution to achieve reliable and interpretable results in assays targeting the NO signaling pathway.
Caption: Mechanism of NOS inhibition by L-thiocitrulline.
Chemical and Physical Properties
Accurate calculations begin with correct chemical data. The properties of L-thiocitrulline and its common hydrochloride salt are summarized below.
| Property | L-thiocitrulline | This compound |
| Molecular Formula | C₆H₁₃N₃O₂S[7] | C₆H₁₃N₃O₂S · HCl |
| Molecular Weight | 191.25 g/mol [7] | 227.71 g/mol (Calculated) |
| CAS Number | 156719-37-8[7] | Not consistently available; refer to vendor documentation. |
| Appearance | Typically a white to off-white solid. | Typically a white to off-white solid. |
| Aqueous Solubility | Limited. | Enhanced solubility in water. While specific data is scarce, related hydrochloride salts of amino acid analogs show solubilities of >25-50 mg/mL.[8][9] |
Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the free base. Always confirm the exact molecular weight from the certificate of analysis provided by your supplier.
Materials and Equipment
-
This compound (purity ≥97%)
-
Type I ultrapure water (or sterile, nuclease-free water for molecular biology applications)
-
Analytical balance (readable to 0.1 mg)
-
Calibrated pipettes
-
Appropriate volumetric flask (e.g., 10 mL, 25 mL)
-
Beakers and magnetic stirrer/stir bar
-
Spatula and weighing paper/boat
-
Vortex mixer and/or sonicator bath
-
Sterile 0.22 µm syringe filters (if sterile stock is required)
-
Sterile polypropylene conical tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves.
Safety and Handling Precautions
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like L-citrulline suggest that standard laboratory precautions should be followed.[10][11][12]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[11][12]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10][13]
-
PPE: Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Part 1: Calculation
The fundamental principle is to calculate the mass of solute needed to achieve the desired molar concentration in a specific final volume.
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight (g/mol)
Example Calculation for 10 mL of 10 mM Stock:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 10 mL = 0.010 L
-
Molecular Weight (HCl salt): 227.71 g/mol
Mass (g) = 0.010 mol/L × 0.010 L × 227.71 g/mol = 0.02277 g Mass (mg) = 22.8 mg
Part 2: Step-by-Step Methodology
Caption: Workflow for L-thiocitrulline HCl stock solution preparation.
-
Prepare Workspace: Don appropriate PPE. Ensure the analytical balance is calibrated and the workspace is clean.
-
Weigh Compound: Carefully weigh out 22.8 mg of this compound on weighing paper or in a weigh boat.
-
Initial Dissolution: Add approximately 7-8 mL of ultrapure water to a small beaker containing a magnetic stir bar. Transfer the weighed powder into the water.
-
Scientific Rationale: Adding the solid to the liquid, rather than vice-versa, prevents clumping and facilitates wetting and dissolution. Using 70-80% of the final volume ensures there is sufficient volume remaining for rinsing and precise final adjustment.
-
-
Facilitate Dissolution: Place the beaker on a magnetic stirrer and stir until the solid is fully dissolved. If needed, briefly vortex the solution or place it in a sonicator bath for 1-2 minutes. The solution should be clear and colorless.
-
Scientific Rationale: Sonication uses ultrasonic waves to create cavitation bubbles, which agitate the solution on a micro-scale, accelerating the dissolution of fine particles without significant heat. Avoid heating, as it can risk degrading the compound.
-
-
Transfer to Volumetric Flask: Quantitatively transfer the dissolved solution into a 10 mL Class A volumetric flask. Rinse the beaker with 1-2 small portions of ultrapure water and add the rinsate to the flask to ensure no compound is left behind.
-
Adjust to Final Volume: Carefully add ultrapure water to the volumetric flask until the bottom of the meniscus is precisely on the calibration mark. Cap the flask and invert it 10-15 times to ensure homogeneity.
-
(Optional) Sterilization: For use in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot: Dispense the final stock solution into small-volume, clearly labeled cryovials (e.g., 100 µL or 500 µL aliquots).
-
Scientific Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise its activity over time.
-
Storage and Stability
Proper storage is critical to maintaining the potency of the this compound stock solution.
-
Short-Term (1-2 weeks): Store at 2-8°C.
-
Long-Term (up to 6-12 months): Store at -20°C or, for maximum stability, at -80°C.
Expert Insight on Stability: L-thiocitrulline contains a thioureido group, which, like the thiol group in cysteine, can be susceptible to oxidation in aqueous solutions, especially at neutral or basic pH.[9] While L-thiocitrulline is reported to be stable in conventional buffers, prolonged exposure to redox-active cofactors may cause some degradation.[14] For maximal long-term stability, consider preparing the solution with degassed ultrapure water. When freezing, ensure vials are tightly sealed to minimize exposure to air and moisture.
Quality Control and Validation
A prepared stock solution should be validated to ensure it performs as expected.
-
Visual Inspection: The solution must be clear, colorless, and free of any particulates.
-
pH Measurement: The pH of the aqueous solution will likely be slightly acidic due to the hydrochloride salt. Record this value for consistency.
-
Functional Validation: The ultimate validation is to test the stock in a relevant biological assay. Perform a dose-response curve in a NOS activity assay or a functional cellular/tissue experiment to confirm its inhibitory potency (IC₅₀) is consistent with literature values.
References
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Available at: [Link]
-
Hart, E. C., et al. (2019). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Stroke, 50(10), 2891–2898. Available at: [Link]
-
Narayanan, K., et al. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. The Journal of Biological Chemistry, 270(19), 11103–11110. Available at: [Link]
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 37(6), 885–887. Available at: [Link]
-
PubChem. (n.d.). L-Thiocitrulline. National Center for Biotechnology Information. Retrieved from [Link]
-
Spessot, M., et al. (2010). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of Biological Chemistry, 269(43), 26677-26683. Available at: [Link]
- Various Suppliers. (n.d.). Safety Data Sheets for L-Citrulline. Retrieved from sources such as Fisher Scientific, Santa Cruz Biotechnology, and CDH Fine Chemical. (Consolidated reference for general safety practices).
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: L-Thiocitrulline Hydrochloride in Cell Culture
Introduction: L-Thiocitrulline as a Nitric Oxide Synthase Inhibitor
L-Thiocitrulline is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine.[1][2] NO is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The dysregulation of NO production is implicated in various diseases, making NOS inhibitors like L-thiocitrulline valuable tools for researchers in fields ranging from cardiovascular biology to neurobiology and oncology.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and use of L-thiocitrulline hydrochloride solutions in dimethyl sulfoxide (DMSO) for cell culture applications. The focus is on ensuring scientific integrity through accurate preparation, minimizing solvent-induced artifacts, and providing a framework for robust experimental design.
Physicochemical Properties and Solubility Characteristics
L-Thiocitrulline is typically supplied as a hydrochloride salt to enhance its stability and solubility. The dihydrochloride form is common and possesses the following properties:
| Property | Value | Source |
| Chemical Name | (2S)-2-amino-5-(carbamothioylamino)pentanoic acid, dihydrochloride | [3] |
| CAS Number | 212051-53-1 | [3][4] |
| Molecular Formula | C₆H₁₅Cl₂N₃O₂S | [3] |
| Molecular Weight | 264.17 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
Solubility in DMSO: A Practical Approach
While some suppliers state that L-thiocitrulline dihydrochloride is "soluble" in DMSO, precise quantitative data (e.g., mg/mL) is not consistently reported.[4] This necessitates an empirical approach to determine the practical working concentration for stock solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]
Key Consideration: The goal is to prepare a concentrated stock solution in DMSO that can be diluted at least 1:1000 into the final cell culture medium to minimize DMSO-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol outlines the steps to safely and accurately prepare a stock solution of this compound in DMSO.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: DMSO is hygroscopic; absorbed water can affect the solubility of the compound and the stability of the stock solution.
-
Vortexing and Sonication: These methods provide mechanical energy to overcome the lattice energy of the solid compound and facilitate its dissolution.
-
Warming: Gently warming can increase the solubility of many compounds. However, excessive heat should be avoided to prevent degradation.
-
Sterile Filtration: This is a critical step to prevent microbial contamination of cell cultures. A 0.22 µm PVDF or PTFE filter is recommended for DMSO-based solutions.
Step-by-Step Methodology:
-
Materials:
-
L-Thiocitrulline dihydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter (PVDF or PTFE membrane)
-
Sterile syringe
-
Sterile, light-protective cryovials for aliquoting
-
-
Procedure: a. Aseptically weigh the desired amount of L-thiocitrulline dihydrochloride powder and transfer it to the sterile vial. For example, to prepare a 100 mM stock solution, weigh out 26.42 mg for a final volume of 1 mL. b. Add a small volume of anhydrous DMSO (e.g., 80% of the final volume) to the vial. c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. e. If necessary, gently warm the solution to 37°C for a short period, followed by vortexing or sonication. f. Once the compound is completely dissolved, add DMSO to reach the final desired volume. g. Attach a sterile 0.22 µm syringe filter to a sterile syringe and draw up the this compound solution. h. Filter the solution into sterile, light-protective cryovials for storage. i. Label the aliquots clearly with the compound name, concentration, date, and solvent.
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing a sterile stock solution of this compound in DMSO.
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration while minimizing solvent toxicity.
Causality Behind Experimental Choices:
-
Serial Dilution: This method ensures accurate and reproducible final concentrations in the culture medium.
-
DMSO Concentration Limit: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being preferable, to avoid significant cytotoxicity.[6] However, the tolerance to DMSO is cell-line dependent and should be empirically determined.
Step-by-Step Methodology:
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
Calibrated pipettes
-
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). c. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent. d. Add the diluted this compound or vehicle control to your cell cultures. Gently mix the plate or flask to ensure even distribution.
Diagram of Dilution for Cell Culture Application:
Caption: Dilution scheme for applying this compound to cell cultures.
Best Practices and Considerations
-
DMSO Toxicity: Always include a vehicle control in your experiments. The final concentration of DMSO should be kept as low as possible. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.
-
Stability and Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
-
Quality Control: Periodically check the integrity of your stock solution, especially if it has been stored for an extended period. This can be done by comparing its activity to a freshly prepared solution.
Mechanism of Action: Inhibition of Nitric Oxide Synthase
L-Thiocitrulline acts as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] It binds to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine, and thereby blocking the production of nitric oxide.[2]
Diagram of NOS Inhibition by L-Thiocitrulline:
Caption: L-Thiocitrulline competitively inhibits NOS, blocking NO production.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon thawing | Concentration is too high for the storage temperature. | Gently warm the solution to 37°C and vortex/sonicate to redissolve. Consider preparing a lower concentration stock solution. |
| Precipitation in cell culture medium | The compound has low solubility in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility. Perform a preliminary solubility test in your specific culture medium. |
| High cell death in vehicle control | Cell line is sensitive to DMSO. | Reduce the final DMSO concentration by preparing a more concentrated stock solution or by performing a DMSO toxicity assay to determine the maximum tolerated concentration. |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage. | Prepare fresh stock solution and store in single-use aliquots at -80°C, protected from light. |
References
-
LookChem. L-THIOCITRULLINE DIHYDROCHLORIDE. [Link]
-
PubMed. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. [Link]
-
PubMed. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. [Link]
-
PubMed. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. [Link]
-
Wasteless Bio. L-Thiocitrulline. [Link]
-
Semantic Scholar. L-Thiocitrulline. [Link]
-
PubChem. L-Thiocitrulline. [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
Greenfield Global. SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
-
Valhoma Corporation. Dimethyl Sulfoxide (DMSO). [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. wasteless.bio [wasteless.bio]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous L-Thiocitrulline Administration in Rats
These application notes provide a comprehensive guide for the intravenous administration of L-thiocitrulline to rats for research purposes. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale, and practical insights to ensure experimental success and data integrity.
Introduction: The Scientific Context of L-Thiocitrulline
L-thiocitrulline, a potent and stereospecific inhibitor of nitric oxide synthase (NOS), is a critical tool in biomedical research for investigating the physiological and pathophysiological roles of nitric oxide (NO).[1][2] Nitric oxide is a ubiquitous signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses. By inhibiting the synthesis of NO from L-arginine, L-thiocitrulline allows researchers to probe the consequences of NO deprivation in various experimental models.
The primary mechanism of L-thiocitrulline involves its interaction with the heme cofactor of the NOS enzyme.[1][2] Unlike the substrate L-arginine, the binding of L-thiocitrulline induces a spectral shift indicative of the thioureido sulfur acting as a sixth ligand to the heme iron, thereby inhibiting enzyme activity.[1] This targeted inhibition makes L-thiocitrulline a valuable compound for studying conditions associated with NO dysregulation, such as septic shock, hypertension, and neurodegenerative diseases.[1][2] In vivo, administration of L-thiocitrulline has been shown to be a potent pressor agent in both normal and endotoxemic rats, highlighting its potential utility in studying and potentially treating hypotension.[1][2]
Core Principles of Intravenous Administration in Rodents
Intravenous (IV) administration in rats is a precise technique that ensures rapid and complete bioavailability of the investigational compound. The choice of this route is predicated on the need to bypass first-pass metabolism and achieve immediate systemic effects. For a potent inhibitor like L-thiocitrulline, this allows for a direct and measurable impact on systemic hemodynamics.
Key Considerations for a Self-Validating Protocol:
-
Aseptic Technique: All solutions, syringes, and needles must be sterile to prevent infection. The injection site should be disinfected prior to needle insertion.
-
Animal Welfare: Proper handling and restraint are paramount to minimize stress and ensure the safety of both the animal and the researcher. Anesthesia is typically required for surgical procedures like cannulation.
-
Accurate Dosing: Precise calculation of the dose based on the animal's body weight is critical for reproducible results.
-
Appropriate Vehicle: The vehicle used to dissolve the compound must be sterile, non-toxic, and physiologically compatible. For L-thiocitrulline, sterile saline is a suitable vehicle.
-
Controlled Administration Rate: The rate of injection can influence the physiological response. Bolus injections should be administered slowly and steadily.
Experimental Protocols
Part 1: Preparation of L-Thiocitrulline Dosing Solution
This protocol describes the preparation of a sterile L-thiocitrulline solution for intravenous administration in rats.
Materials:
-
L-thiocitrulline powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
pH meter (optional, for verification)
Procedure:
-
Calculate the required amount of L-thiocitrulline: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the rats, calculate the total mass of L-thiocitrulline needed.
-
Weigh the L-thiocitrulline: Using an analytical balance, accurately weigh the calculated amount of L-thiocitrulline powder.
-
Dissolve in sterile saline: In a sterile vial, add the weighed L-thiocitrulline to a pre-determined volume of sterile 0.9% saline to achieve the desired final concentration.
-
Ensure complete dissolution: Vortex the solution until the L-thiocitrulline is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Sterile filter the solution: Draw the L-thiocitrulline solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is crucial to remove any potential microbial contamination.
-
Label the final solution: Clearly label the vial with the compound name, concentration, date of preparation, and "For IV injection in rats."
-
Storage: Store the prepared solution appropriately, typically at 2-8°C for short-term use. The stability of L-thiocitrulline in saline should be determined for longer storage periods.
Diagram of Dosing Solution Preparation Workflow
Caption: Workflow for preparing sterile L-thiocitrulline solution.
Part 2: Intravenous Bolus Administration Protocol
This protocol details the procedure for a single intravenous bolus injection of L-thiocitrulline in anesthetized rats via a cannulated vein or a direct tail vein injection.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Weight: 200-450 g[1]
-
Anesthesia: Anesthesia is required for surgical cannulation. A common regimen is a combination of ketamine and acepromazine administered intramuscularly.[1] The level of anesthesia should be maintained and monitored throughout the experiment.
Materials:
-
Prepared sterile L-thiocitrulline solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)
-
Animal restrainer (for tail vein injection in conscious animals, if applicable)
-
Disinfectant (e.g., 70% ethanol)
-
Gauze pads
-
Heating pad or lamp to maintain body temperature[1]
-
(For cannulated animals) Catheterized vein (e.g., jugular, femoral, or iliac vein)[1] and the necessary surgical instruments.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Place the anesthetized rat on a heating pad to maintain a body temperature of 37°C.[1]
-
If using a cannulated vein, surgically expose and catheterize the desired vein (e.g., iliac or internal jugular vein).[1]
-
For tail vein injection, place the rat in a suitable restrainer and warm the tail to dilate the lateral tail veins.
-
-
Dose Calculation and Preparation:
-
Weigh the rat immediately before dosing to ensure accurate dose calculation.
-
Calculate the exact volume of the L-thiocitrulline solution to be injected based on the animal's weight and the solution's concentration.
-
Draw the calculated volume into a sterile syringe.
-
-
Intravenous Administration:
-
For Cannulated Vein:
-
Connect the syringe containing the L-thiocitrulline solution to the catheter port.
-
Administer the solution as a bolus injection over a defined period, for example, approximately 30 seconds.[1]
-
Flush the catheter with a small volume of sterile saline to ensure the entire dose has been delivered.
-
-
For Tail Vein Injection:
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert the needle, bevel up, into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily. Observe for any signs of extravasation (swelling or bleb formation). If this occurs, stop the injection immediately and choose a new injection site more proximal on the tail.
-
-
-
Post-Administration Monitoring:
-
Continuously monitor the animal's vital signs, including blood pressure and heart rate, especially if the experiment is designed to assess hemodynamic effects.[1]
-
After the experiment, euthanize the animal according to the approved IACUC protocol.
-
Diagram of Intravenous Administration Workflow
Caption: Workflow for intravenous L-thiocitrulline administration.
Data Presentation: Dosage and Hemodynamic Effects
The following table summarizes key quantitative data for the intravenous administration of L-thiocitrulline and related NOS inhibitors in rats. This information is critical for experimental design and dose selection.
| Compound | Dose Range (IV Bolus) | Administration Details | Key Hemodynamic Effects in Rats | Reference |
| L-Thiocitrulline | 5 - 20 mg/kg | Bolus injection over ~30 seconds in anesthetized Sprague-Dawley rats. | Potent and immediate increase in blood pressure. At 20 mg/kg, the pressor effect is significant. | [1] |
| S-Methyl-L-thiocitrulline (SMTC) | 0.1 - 10 mg/kg | Bolus injection in conscious Sprague-Dawley rats. | Dose-dependent pressor effect. | |
| L-NAME (Nω-nitro-L-arginine methyl ester) | 20 mg/kg | Bolus injection over ~30 seconds in anesthetized Sprague-Dawley rats. | Significant increase in blood pressure. | [1] |
Mechanism of Action: A Visual Representation
L-thiocitrulline exerts its effect by inhibiting nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine to L-citrulline and nitric oxide (NO). This inhibition leads to a reduction in NO bioavailability, resulting in vasoconstriction and an increase in blood pressure.
Diagram of L-Thiocitrulline's Mechanism of Action
Caption: Inhibition of NOS by L-thiocitrulline.
Trustworthiness and Self-Validation
To ensure the trustworthiness of experimental outcomes, the following self-validating measures should be integrated into the study design:
-
Vehicle Control Group: A control group of rats should receive an intravenous injection of the vehicle (sterile saline) alone to account for any effects of the injection procedure or the vehicle itself.
-
Dose-Response Relationship: As demonstrated in the literature, establishing a dose-response curve by testing multiple doses of L-thiocitrulline (e.g., 5, 10, 15, and 20 mg/kg) can validate the pharmacological effect of the compound.[1]
-
Positive Control: In some experimental contexts, the use of a known NOS inhibitor, such as L-NAME, as a positive control can help to benchmark the effects of L-thiocitrulline.[1]
-
Physiological Monitoring: Continuous monitoring of key physiological parameters like blood pressure and heart rate provides real-time validation of the compound's expected effects.
By adhering to these detailed protocols and incorporating the principles of scientific integrity, researchers can confidently utilize L-thiocitrulline as a tool to advance our understanding of the multifaceted roles of nitric oxide in health and disease.
References
-
Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. PubMed. [Link]
-
L-Thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Semantic Scholar. [Link]
-
Effects of L-citrulline supplementation on blood pressure: A systematic review and meta-analysis. PMC. [Link]
-
(PDF) L-Citrulline versus Spironolactone in a Rat Model of Hypertension: New Insights into their Therapeutic Effects. ResearchGate. [Link]
-
L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed. [Link]
-
Oral administration of l-citrulline alters the vascular delivery of substances to rat skeletal muscles. PMC. [Link]
-
Effect of S-methyl-l-thiocitrulline dihydrochloride on rat micturition reflex. PubMed. [Link]
-
L-Citrulline dilates rat retinal arterioles via nitric oxide- and prostaglandin-dependent pathways in vivo. PubMed. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. ResearchGate. [Link]
-
Evaluating the Safety of Intravenous Injection of Nitric Oxide, Magnesium, and Hydrogen Nano Bubble Solution in Sprague Dawley R. bioRxiv. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]
Sources
Application Note: Optimization of L-Thiocitrulline Dosage for In Vivo Pressor Effects
Executive Summary
L-thiocitrulline (L-TC) is a potent, stereospecific, heme-binding inhibitor of nitric oxide synthase (NOS).[1][2] While often categorized as an nNOS-selective inhibitor (neuronal NOS), L-TC exhibits a complex in vivo hemodynamic profile. Unlike non-selective inhibitors like L-NAME, which cause massive, sustained hypertension primarily via direct endothelial NOS (eNOS) blockade, L-TC induces pressor effects through a dual mechanism involving central sympathetic modulation and dose-dependent eNOS inhibition.
This guide defines the optimal dosage window to elicit distinct pressor effects while maintaining experimental integrity. It addresses the "selectivity paradox" where low doses (0.3 mg/kg) can induce pressor responses distinct from direct vasoconstriction, providing a protocol for researchers investigating the role of nitrergic nerves in cardiovascular regulation.
Mechanistic Grounding & Dosage Strategy
The Selectivity vs. Pressor Paradox
To determine the "optimal" dose, one must define the physiological endpoint. L-TC is approximately 10-17 fold more selective for nNOS than eNOS in vitro.[3][4] However, in vivo administration challenges this selectivity due to systemic distribution.
-
Central Mechanism (Low Dose): Inhibition of nNOS in the central nervous system (specifically the Paraventricular Nucleus and Rostral Ventrolateral Medulla) removes the "nitrergic brake" on sympathetic outflow, causing a pressor response without direct peripheral vasoconstriction.
-
Peripheral Mechanism (High Dose): At higher concentrations, L-TC loses selectivity, directly inhibiting vascular eNOS, leading to loss of vasodilation and significant hypertension.
Dose-Response Matrix (Intravenous - Rat Model)
The following table summarizes the hemodynamic effects of L-TC administered as an IV bolus in conscious or urethane-anesthetized rats.
| Dosage (IV Bolus) | Hemodynamic Profile | Mechanism of Action | Application |
| 0.05 – 0.1 mg/kg | Sub-Pressor | Selective nNOS inhibition (incomplete). | Studying neuroprotection without confounding BP changes. |
| 0.3 – 1.0 mg/kg | Optimal Pressor (Type I) | Significant, transient MAP increase (+10-15 mmHg). Moderate renal vasoconstriction. | Target Dosage. Investigating central nNOS regulation of BP. |
| 3.0 – 10.0 mg/kg | Mixed Pressor (Type II) | Sustained MAP increase (+20-40 mmHg). Bradycardia. | Mimicking non-selective NOS blockade; breaking selectivity. |
| > 20.0 mg/kg | Supra-Maximal | Massive hypertension; off-target effects possible. | Not recommended; use L-NAME instead for cost-efficiency. |
Critical Insight: The optimal dosage for observing a "clean" pressor effect attributable to nNOS modulation is 0.3 mg/kg . Doses exceeding 10 mg/kg are functionally equivalent to non-selective blockade.
Visualizing the Pathway
The following diagram illustrates the bifurcation of L-TC's effects based on dosage, distinguishing between central sympathetic disinhibition and direct vascular blockade.
Caption: Figure 1. Dual-mechanism of L-thiocitrulline induced pressor effects.[1] Low doses preferentially target nNOS-mediated sympathetic control, while high doses recruit eNOS blockade.
Experimental Protocol: Acute Hemodynamic Characterization
Pre-Clinical Setup
-
Animal Model: Male Sprague-Dawley or Wistar Rats (250–350g).
-
Anesthesia:
-
Preferred: Inactin (Thiobutabarbital, 100 mg/kg IP) or Urethane (1.2 g/kg IP).
-
Avoid: Volatile anesthetics (Isoflurane) as they induce vasodilation that masks subtle nNOS pressor effects.
-
-
Vehicle: 0.9% Physiological Saline. L-thiocitrulline is water-soluble.[5]
Surgical Instrumentation
-
Anesthesia Induction: Administer anesthesia and verify depth (loss of pedal withdrawal reflex).
-
Airway: Perform tracheostomy (PE-240 tubing) to ensure patent airway and reduce respiratory artifact.
-
Arterial Line: Cannulate the femoral artery or carotid artery with PE-50 tubing filled with heparinized saline (50 U/mL). Connect to a pressure transducer (e.g., ADInstruments or Harvard Apparatus).
-
Venous Line: Cannulate the jugular vein or femoral vein (PE-50) for drug administration.
-
Stabilization: Allow 30–45 minutes for blood pressure (MAP) and heart rate (HR) to stabilize post-surgery.
Administration Workflow
This workflow utilizes a "Self-Validating" design by including a stereospecific control.
Caption: Figure 2. Experimental workflow ensuring hemodynamic stability and stereospecific validation.
Step-by-Step Procedure
-
Baseline Recording: Record MAP for 5 minutes. Ensure variation is <5 mmHg.
-
Negative Control (Validation Step): Inject D-thiocitrulline (inactive isomer) or Saline vehicle at equivalent volume (1 mL/kg).
-
Expected Result: No change in MAP. If MAP rises, check for volume effect or stress.
-
-
Active Bolus: Inject L-thiocitrulline (0.3 mg/kg) IV bolus over 10 seconds.
-
Observation:
-
Phase 1 (0-2 min): Rapid onset of pressor effect.
-
Phase 2 (2-15 min): Peak MAP increase.
-
Phase 3 (15-60 min): Gradual return to baseline (faster decay than L-NAME).
-
-
Dose Escalation (Optional): If no response is observed (rare in healthy rats), wait 60 minutes and administer 3.0 mg/kg .
Troubleshooting & Data Validation
| Observation | Probable Cause | Corrective Action |
| No Pressor Effect | Dose too low (<0.1 mg/kg) or degradation of compound. | Increase dose to 0.3 mg/kg. Prepare fresh stock (avoid freeze-thaw cycles). |
| Transient Spike Only | Volume effect (injection artifact). | Reduce injection volume; inject slower (over 30s). |
| Profound Bradycardia | Baroreflex activation or high-dose eNOS spillover. | If HR drops >50 bpm, the dose is likely >3.0 mg/kg, mimicking L-NAME. |
| Irreversible HTN | Saturation of NOS enzymes. | Terminal experiment. Do not attempt to reverse with L-Arginine immediately; requires massive molar excess (100 mg/kg L-Arg). |
References
-
Furfine, E. S., et al. (1994). "L-thiocitrulline.[1][4] A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1][2] Journal of Biological Chemistry.
-
Narayanan, K., et al. (1995). "L-thiocitrulline, a potent stereoselective inhibitor of nitric oxide synthase with strong pressor activity in vivo." Journal of Biological Chemistry.
-
Gardiner, S. M., et al. (1996). "Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats." British Journal of Pharmacology.
-
Griffith, O. W., & Kilbourn, R. G. (1996). "Nitric oxide synthase inhibitors: Amino acids." Methods in Enzymology.
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Profiling of Nitric Oxide Synthase (NOS) Activity Using L-Thiocitrulline
Abstract & Introduction
Nitric Oxide Synthases (NOS) are complex dimeric enzymes responsible for catalyzing the oxidation of L-arginine to L-citrulline and nitric oxide (NO).[1][2][3][4][5][6] Accurate quantification of NOS activity is frequently confounded by isoform cross-reactivity (nNOS, iNOS, eNOS) and non-specific background signals in complex biological matrices.
This application note details the use of L-thiocitrulline , a potent, stereoselective, and heme-coordinating inhibitor, as a critical tool for validating NOS specificity. Unlike standard arginine analogues (e.g., L-NAME, L-NMMA) which primarily act as competitive substrate inhibitors, L-thiocitrulline engages the heme iron directly, inducing a spin-state transition that locks the enzyme in an inactive conformation. This guide provides a rigorous protocol for the Radiometric [³H]-Arginine to [³H]-Citrulline Conversion Assay , utilizing L-thiocitrulline to determine specific enzymatic background.
Mechanistic Principles
Mode of Inhibition
L-thiocitrulline (Nδ-(thioureido)-L-norvaline) mimics the structure of L-arginine and L-citrulline but replaces the ureido oxygen with a sulfur atom. Its inhibitory potency stems from a dual-mechanism:
-
Competitive Binding: It competes with L-arginine for the substrate-binding pocket near the heme active site.
-
Heme Coordination: The sulfur atom forms a direct ligand bond with the heme iron (Fe). This interaction elicits a "Type II" optical difference spectrum, indicative of a transition from a high-spin to a low-spin state, effectively preventing oxygen activation required for catalysis.
Isoform Selectivity
While L-thiocitrulline inhibits all isoforms, it exhibits distinct potency profiles, often showing higher affinity for constitutive neuronal NOS (nNOS) and inducible NOS (iNOS) compared to endothelial NOS (eNOS).
Table 1: Comparative Inhibition Constants (Ki)
| Isoform | Ki (approximate) | Selectivity Profile |
|---|---|---|
| nNOS (Neuronal) | ~0.02 – 0.05 µM | High Affinity (Target) |
| iNOS (Inducible) | ~0.02 – 0.16 µM | High Affinity |
| eNOS (Endothelial) | ~2.0 – 5.0 µM | Lower Affinity (~10-50x fold less than nNOS) |
Note: Values may vary based on species and assay conditions (e.g., human vs. rat).
Pathway Visualization
Figure 1: Mechanism of Action. L-thiocitrulline competes with L-arginine and coordinates the heme iron, locking the enzyme in a low-spin, inactive state.
Experimental Protocol: Radiometric NOS Assay
This protocol measures the conversion of L-[³H]arginine to L-[³H]citrulline.[4] L-thiocitrulline is used to define the "Non-Specific Background" (NSB), ensuring that counts measured are strictly NOS-derived.
Reagents & Preparation
-
Buffer A (Homogenization): 25 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA.
-
Reaction Buffer (2x): 50 mM Tris-HCl (pH 7.4), 6 µM BH4, 2 µM FAD, 2 µM FMN, 2 mM NADPH, 1.2 mM CaCl2.
-
Substrate Mix: 10 µM unlabeled L-arginine + 1 µCi/µL L-[2,3,4-³H]arginine monohydrochloride.
-
L-Thiocitrulline Stock: 10 mM in DMSO (Store at -20°C). Dilute to 1 mM working solution in water.
-
Stop Buffer: 50 mM HEPES (pH 5.5), 5 mM EDTA.
-
Resin: Dowex 50W-X8 (Na+ form), equilibrated in Stop Buffer.
Workflow Logic
Figure 2: Assay Workflow. Parallel reactions are run with and without L-thiocitrulline to isolate specific NOS activity.
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize tissue/cells in Buffer A. Centrifuge at 10,000 x g (15 min, 4°C). Collect supernatant.
-
Critical Step: Determine protein concentration (Bradford/BCA) to normalize input (aim for 50-100 µg protein per reaction).
-
-
Reaction Assembly: Set up microcentrifuge tubes on ice.
-
Total Activity Tubes: 40 µL Sample + 10 µL Vehicle (Water/Buffer).
-
Non-Specific Background (NSB) Tubes: 40 µL Sample + 10 µL L-Thiocitrulline (1 mM working stock -> 100 µM final ).
-
Note: 100 µM is sufficient to saturate nNOS/iNOS and significantly inhibit eNOS.
-
-
Initiation:
-
Add 50 µL of Reaction Buffer (2x) containing the radiolabeled substrate to all tubes.
-
Incubate at 37°C for 30 minutes .
-
-
Termination & Separation:
-
Add 400 µL Stop Buffer .[7] The acidic pH (5.5) protonates L-arginine (making it bind the resin) but leaves L-citrulline zwitterionic/neutral.
-
Add 100 mg (or 100 µL slurry) of Dowex 50W-X8 resin .
-
Vortex/Shake for 5 minutes.
-
Centrifuge at max speed for 30 seconds.
-
-
Quantification:
-
Pipette 200 µL of the supernatant (containing L-[³H]citrulline) into scintillation vials.
-
Add 5 mL scintillation fluid and count (CPM).
-
Data Analysis & Validation
Calculating Specific Activity
To determine the true NOS activity, subtract the counts from the L-thiocitrulline treated tubes (NSB) from the Total Activity tubes.
Self-Validating the Assay (Quality Control)
-
The "Blank" Check: If your L-thiocitrulline tubes show counts significantly higher than a "Buffer Only" control (no protein), your resin separation is failing (Arginine leakage).
-
Isoform Verification: To distinguish nNOS from iNOS in a mixed sample, perform a calcium dropout control. nNOS is Ca2+/Calmodulin dependent; iNOS is Ca2+ independent. L-thiocitrulline inhibits both, so it serves as a total NOS check.
Why L-Thiocitrulline over L-NAME?
While L-NAME is a standard inhibitor, L-thiocitrulline is preferred for mechanistic characterization because:
-
Tight Binding: It has a slower off-rate, providing more stable inhibition during the assay incubation window.
-
Structural Mimicry: It validates that the enzyme active site accommodates the citrulline transition state, confirming the signal is not from non-specific arginine metabolism (e.g., Arginase, which produces urea, not citrulline).
References
-
Frey, C., et al. (1994). "L-Thiocitrulline.[2] A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[2] Journal of Biological Chemistry, 269(42), 26083-26091.
-
Furfine, E. S., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline."[8] Journal of Biological Chemistry, 269(43), 26677-26683.
-
Cayman Chemical. "NOS Activity Assay Kit (Radioactive) Protocol."
-
Knowles, R. G., & Salter, M. (1998). "Analysis of nitric oxide synthase activity." Methods in Molecular Biology, 100, 37-46.
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of L-thiocitrulline Hydrochloride in PBS Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-thiocitrulline, a potent and stereospecific inhibitor of nitric oxide synthases (NOS), is a critical tool in the study of nitric oxide-mediated signaling pathways.[1][2] As a derivative of L-citrulline, L-thiocitrulline competitively inhibits the binding of the natural substrate, L-arginine, to the heme iron within the active site of all three NOS isoforms (nNOS, eNOS, and iNOS).[3][4] This inhibition curtails the production of nitric oxide (NO), a key signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses. The hydrochloride salt of L-thiocitrulline is often used in experimental settings to improve its solubility and stability in aqueous solutions.
This document provides a comprehensive guide for the preparation of L-thiocitrulline hydrochloride solutions in Phosphate-Buffered Saline (PBS), a commonly used buffer for in vitro biological assays due to its isotonic nature and physiological pH. Adherence to the following protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| Chemical Name | (2S)-2-amino-5-(carbamothioylamino)pentanoic acid, dihydrochloride | [5] |
| Synonyms | L-TC dihydrochloride, N5-(aminothioxomethyl)-L-ornithine dihydrochloride | [5] |
| Molecular Formula | C₆H₁₅Cl₂N₃O₂S | [5] |
| Molecular Weight | 264.17 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | 0-6°C | [5] |
Mechanism of Action: Nitric Oxide Synthase Inhibition
L-thiocitrulline exerts its inhibitory effect by competing with the endogenous substrate, L-arginine, for the active site of nitric oxide synthase. The thioureido group of L-thiocitrulline coordinates with the heme iron of the enzyme, preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide.[3][4]
Figure 1. Competitive inhibition of nitric oxide synthase by L-thiocitrulline.
Experimental Protocols
Part 1: Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Sterile graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave or sterile filter (0.22 µm)
Protocol:
-
To prepare 1 liter of 1X PBS, dissolve the following reagents in 800 mL of dH₂O:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir the solution until all salts have completely dissolved.
-
Calibrate the pH meter and adjust the pH of the solution to 7.4 using HCl or NaOH.
-
Add dH₂O to bring the final volume to 1 liter.
-
Sterilize the PBS solution by autoclaving or by passing it through a 0.22 µm sterile filter.
-
Store the sterile 1X PBS at room temperature.
Part 2: Preparation of this compound Stock Solution in PBS
Important Considerations Before You Begin:
-
Solubility: The exact solubility of this compound in PBS at pH 7.4 is not well-documented in publicly available literature. As a hydrochloride salt of an amino acid, its solubility is likely to be pH-dependent. It is recommended to perform a small-scale pilot experiment to determine the maximum practical concentration for your specific experimental needs.
-
Stability: The stability of this compound in aqueous solutions, including PBS, has not been extensively reported. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to prepare small aliquots and store them at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles.
Materials:
-
L-thiocitrulline dihydrochloride (MW: 264.17 g/mol )
-
Sterile 1X PBS, pH 7.4 (prepared in Part 1)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required mass of L-thiocitrulline dihydrochloride.
-
For example, to prepare a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L (for 1 mL) x 264.17 g/mol = 0.0026417 g = 2.64 mg
-
-
-
Weigh the L-thiocitrulline dihydrochloride.
-
Using an analytical balance, carefully weigh the calculated amount of L-thiocitrulline dihydrochloride powder.
-
-
Dissolve in PBS.
-
Transfer the weighed powder to a sterile tube.
-
Add the desired volume of sterile 1X PBS (pH 7.4).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, but be cautious of potential degradation at higher temperatures. If the compound does not fully dissolve at the desired concentration, consider preparing a more dilute stock solution.
-
-
Sterilization (Optional but Recommended).
-
If the solution is to be used in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter.
-
-
Storage.
-
For immediate use, keep the solution on ice.
-
For short-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Figure 2. Workflow for the preparation of this compound stock solution.
Quality Control and Best Practices
-
pH Verification: After dissolving this compound, it is advisable to re-check the pH of the final solution, as the addition of a hydrochloride salt may slightly alter the pH of the buffer. Adjust as necessary with dilute NaOH or HCl.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation or microbial growth. Discard any solution that appears cloudy or contains particulate matter.
-
Functional Validation: The biological activity of the prepared L-thiocitrulline solution should be confirmed in a relevant functional assay, such as a nitric oxide synthase activity assay, to ensure its efficacy.
Conclusion
The careful preparation of this compound solutions in PBS is paramount for obtaining reliable and reproducible data in studies investigating the role of nitric oxide signaling. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can confidently prepare and utilize this potent NOS inhibitor in their experimental workflows. Due to the limited availability of specific solubility and stability data, it is strongly recommended that researchers perform their own validation experiments to ensure the quality and consistency of their this compound solutions.
References
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of biological chemistry, 269(42), 26083–26090. [Link]
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of medicinal chemistry, 37(7), 885–887. [Link]
-
PubChem. (n.d.). L-Thiocitrulline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ware, R. W., Jr, & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 10(24), 2779–2781. [Link]
-
LookChem. (n.d.). L-THIOCITRULLINE DIHYDROCHLORIDE. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet L-Citrulline. Retrieved from [Link]
-
Kyowa Hakko Europe GmbH. (2024, May 8). SAFETY DATA SHEET L-Citrulline. Retrieved from [Link]
Sources
Application Notes and Protocols for L-Thiocitrulline Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the proper handling, storage, and use of L-thiocitrulline hydrochloride powder. As a potent inhibitor of nitric oxide synthases (NOS), this compound is a valuable tool in a variety of research and drug development applications. Adherence to these protocols is critical to ensure experimental integrity, safety, and the longevity of the compound.
Introduction: Understanding this compound
L-Thiocitrulline is a stereospecific inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Its mechanism of action involves competitive inhibition with the natural substrate, L-arginine.[1] The thioureido group in L-thiocitrulline interacts with the heme iron of the enzyme, which is a key feature of its inhibitory activity.[1] The hydrochloride salt form of L-thiocitrulline is often utilized to improve its solubility and stability.
Mechanism of Action: A Visual Representation
The following diagram illustrates the inhibitory action of L-thiocitrulline on nitric oxide synthase.
Caption: Competitive inhibition of NOS by L-thiocitrulline.
Physicochemical Properties and Specifications
While specific data for this compound is limited, the following table summarizes the known properties of L-thiocitrulline and general expectations for its hydrochloride salt.
| Property | Value/Information | Source/Rationale |
| Chemical Name | (2S)-2-amino-5-(carbamothioylamino)pentanoic acid hydrochloride | IUPAC nomenclature |
| Molecular Formula | C₆H₁₄ClN₃O₂S | Based on L-thiocitrulline + HCl |
| Molecular Weight | 227.71 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid powder | General appearance of similar compounds |
| Solubility | Soluble in water and DMSO | Wasteless Bio Product Information |
| Purity | ≥97% (TLC) | Wasteless Bio Product Information |
Safety Precautions and Personal Protective Equipment (PPE)
As a research chemical, this compound should be handled with care. The following safety precautions are recommended, based on general laboratory safety guidelines for chemical powders.
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection : If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection : Wear a lab coat and closed-toe shoes.
-
First Aid Measures
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In case of skin contact : Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Temperature : For long-term storage, it is recommended to store the powder at +4°C .
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Environment : Store in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: Solution Preparation
The following protocols provide a step-by-step guide for preparing solutions of this compound for in vitro and in vivo studies.
Preparation of a Stock Solution in an Aqueous Buffer
This protocol is suitable for most cell culture and enzymatic assays.
-
Calculate the required mass : Determine the mass of this compound needed to achieve the desired stock concentration.
-
Example: For a 10 mM stock solution in 10 mL of PBS:
-
Mass (g) = 10 mmol/L * 0.010 L * 227.71 g/mol = 0.02277 g = 22.77 mg
-
-
-
Weigh the powder : Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube or a suitable container.
-
Add the solvent : Add the desired volume of buffer (e.g., PBS, pH 7.4) to the powder.
-
Dissolve the compound : Vortex or sonicate briefly until the powder is completely dissolved.
-
Sterilization (if required) : If the solution is for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage of the stock solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Preparation of a Stock Solution in an Organic Solvent
For applications requiring an organic solvent, DMSO is a suitable choice.
-
Calculate the required mass : As described in section 5.1.
-
Weigh the powder : Accurately weigh the this compound powder.
-
Add the solvent : Add the desired volume of DMSO to the powder.
-
Dissolve the compound : Vortex until the powder is fully dissolved. Gentle warming may be applied if necessary.
-
Storage of the stock solution : Store the DMSO stock solution at -20°C.
Workflow for Solution Preparation and Use
The following diagram outlines the general workflow for preparing and using this compound solutions.
Sources
in vitro protocol for measuring NOS inhibition by L-thiocitrulline
Application Note: High-Fidelity Determination of NOS Inhibition Kinetics using L-Thiocitrulline
and mechanism of action for L-thiocitrulline against NOS isoforms.Core Directive & Scientific Rationale
L-thiocitrulline is not merely a competitive inhibitor; it is a mechanistic probe. Unlike simple arginine analogs (e.g., L-NMMA), L-thiocitrulline binds to the Nitric Oxide Synthase (NOS) active site and coordinates directly with the heme iron via its thioureido sulfur atom.[1][2] This interaction induces a "Type II" spectral change (low-spin transition), making it a potent, stereoselective inhibitor for nNOS, eNOS, and iNOS.
Why this protocol matters:
Standard colorimetric assays (Griess reaction) measure nitrite accumulation, a downstream oxidation product.[3] While useful for high-throughput screening, they lack the temporal resolution to accurately determine inhibition constants (
Therefore, this guide prioritizes the Radiometric
Mechanism of Action (Visualized)
The following diagram illustrates the competitive nature of L-thiocitrulline and its specific interaction with the Heme cofactor, distinguishing it from standard substrate turnover.
Figure 1: Mechanism of L-thiocitrulline inhibition.[1][2][4] Note the direct coordination with the Heme iron, preventing catalysis.
Experimental Protocol: Radiometric -L-Citrulline Assay
This protocol relies on the charge difference between the substrate and product. At pH 5.5, L-Arginine is positively charged (binds to cation exchange resin), while L-Citrulline is zwitterionic/neutral (flows through).
Reagents & Preparation
| Reagent | Specification | Preparation Notes |
| L-Thiocitrulline | >98% Purity | Dissolve in dH2O to 10 mM stock. Store at -20°C. Note: Avoid DMSO if possible to prevent solvent effects on heme. |
| Specific Activity ~40-60 Ci/mmol | Dilute with unlabeled L-Arginine to achieve ~10 µM final concentration (approx. 100,000 cpm/reaction). | |
| Dowex 50W-X8 | Na+ form, 200-400 mesh | Critical: Must be equilibrated. Wash resin 3x with Stop Buffer (pH 5.5) before use to ensure arginine binding. |
| NADPH | Reduced form | Prepare fresh. 1 mM final concentration. |
| Cofactors | BH4, CaM, CaCl2 | Essential for constitutive isoforms (nNOS, eNOS). |
Step-by-Step Methodology
Step 1: Enzyme Equilibration
-
Thaw NOS enzyme (recombinant or tissue homogenate) on ice.
-
Prepare Reaction Buffer : 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2, 10 µg/mL Calmodulin.
-
Add L-thiocitrulline at varying concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Pre-incubation: Incubate enzyme + inhibitor for 15 minutes at 37°C before adding substrate. This ensures equilibrium binding to the heme.
Step 2: Reaction Initiation
-
Add Substrate Mix :
-L-Arginine (10 µM final) + NADPH (1 mM final) + BH4 (5 µM final). -
Incubate at 37°C for 10–15 minutes .
-
Validation: Ensure the reaction remains linear during this time. Do not exceed 20% substrate consumption to maintain Michaelis-Menten conditions.
-
Step 3: Reaction Termination & Separation
-
Stop reaction by adding 400 µL Ice-Cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).
-
Why pH 5.5? This pH ensures L-Arginine is fully protonated and binds the resin, while Citrulline remains neutral.
-
-
Add 100 µL of equilibrated Dowex 50W-X8 resin slurry.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes (or use spin columns).
Step 4: Quantification
-
Pipette 200 µL of the supernatant (flow-through) into a scintillation vial.
-
Add 5 mL scintillation fluid.
-
Count using a Liquid Scintillation Counter (LSC).
Workflow Visualization (Dowex Separation)
Figure 2: Separation logic. Positive arginine binds to resin; neutral citrulline elutes for counting.
Data Analysis & Interpretation
To determine the Inhibition Constant (
Calculation:
-
[S]: Concentration of L-Arginine used (10 µM).
- : The Michaelis constant for L-Arginine (typically 2–5 µM for nNOS/eNOS).
-
Expected Results: L-thiocitrulline is a potent inhibitor.[1][2][5][6] Expect
values in the range of 1–50 nM for constitutive isoforms (nNOS/eNOS) [1].
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High Background CPM | Arginine breakthrough | Check Stop Buffer pH (must be < 6.0). Regenerate Dowex resin.[7] |
| Low Signal | Enzyme instability | Ensure fresh NADPH and BH4. Add BSA (0.1%) to stabilize dilute enzyme. |
| Non-linear Kinetics | Substrate depletion | Reduce incubation time or enzyme concentration. |
Alternative: Griess Assay (Screening Only)
Note: This method is less sensitive and prone to interference but acceptable for cell-based iNOS screening.
-
Stimulate cells (e.g., RAW 264.7) with LPS/Interferon-gamma to induce iNOS.[1]
-
Collect supernatant after 24h.
-
Mix 1:1 with Griess Reagent (Sulfanilamide + NED).
-
Measure Absorbance at 540 nm.
-
Self-Validating Step: Run a standard curve of Nitrite spiked with L-thiocitrulline to ensure the inhibitor does not chemically quench the Griess reaction.
-
References
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-Thiocitrulline.[1][2][4][5][6] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2][4] Journal of Biological Chemistry, 269(41), 26083–26091.
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine. Biochemistry, 33(39), 11912-11917. (Cited for comparative kinetic methods).
-
Schmidt, H. H., & Kelm, M. (1996). Determination of nitrite and nitrate by the Griess reaction.[3][8] Methods in Molecular Biology, 100, 49-62.
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitric oxide donation and nitrite assays in the presence of thiols and albumin as determined by Griess' and Werringloer's methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Thiocitrulline Solubility & Stability Guide
Executive Summary & Mechanism of Action
L-Thiocitrulline (L-TC) is a potent, stereospecific inhibitor of neuronal (nNOS) and inducible nitric oxide synthase (iNOS). Structurally, it is an L-arginine analog where the urea oxygen is replaced by a sulfur atom.
The Core Problem: Researchers frequently encounter precipitation when introducing L-TC stock solutions into cell culture media. This is rarely due to a "bad batch" and almost always due to pH shock or solvent mismatch interacting with the compound's zwitterionic nature.
Mechanism of Interaction
L-TC acts as a competitive inhibitor, binding to the heme iron of the NOS enzyme.[1][2] Unlike L-arginine, which is metabolized to NO, L-TC stabilizes the low-spin state of the heme iron, effectively locking the enzyme.
Figure 1: Mechanism of Action. L-Thiocitrulline competes with L-Arginine for the NOS heme active site, preventing NO generation.
Tier 1: Rapid Troubleshooting (Immediate Resolution)
Use this section if you currently have a precipitated sample and need to salvage the experiment.
Q1: I see white crystals immediately after adding L-TC stock to my media. Is the media ruined? A: Likely, yes. If the precipitate is visible to the naked eye, the local concentration of dissolved drug is unknown.
-
Immediate Action: Do not filter the media; you will remove the drug and treat your cells with vehicle only.
-
Salvage Attempt: If the volume is small (e.g., a stock tube), vortex vigorously for 60 seconds and warm to 37°C. If it does not redissolve, discard.
Q2: Can I autoclave L-thiocitrulline to dissolve it? A: NO. L-thiocitrulline is heat-sensitive and susceptible to oxidation (sulfur group). Autoclaving will degrade the compound into inactive byproducts. Always use 0.22 µm filtration for sterilization.
Q3: My stock solution in DMSO froze. Is it safe to use? A: Yes, but with a caveat. DMSO has a high freezing point (18.5°C).
-
Protocol: Thaw completely at 37°C. Vortex to ensure no concentration gradients exist (cryoconcentration). Check for a "pellet" at the bottom before pipetting.
Tier 2: Root Cause Analysis (The "Why")
Understanding the chemistry prevents recurrence. The majority of L-thiocitrulline supplied is the Dihydrochloride salt (2HCl) .
The "pH Shock" Phenomenon
-
The Stock: L-TC 2HCl is highly soluble in water because the HCl maintains a low pH (acidic), keeping the amine groups protonated and the molecule polar.
-
The Media: Cell culture media (DMEM/RPMI) is buffered to pH 7.2–7.4.
-
The Crash: When you add a high-concentration acidic stock to neutral media, the HCl is neutralized by the media's bicarbonate buffer. The L-TC molecule transitions to its zwitterionic free-base form , which has significantly lower water solubility. If the local concentration exceeds the solubility limit of the free base during that split-second of mixing, it precipitates.
Solubility Matrix
| Solvent | Max Solubility (approx) | Risk Level | Notes |
| Water (ddH2O) | ~25 mg/mL (as HCl salt) | Low | Best for preparing stocks. Acidic pH stabilizes it. |
| PBS (pH 7.4) | < 1 mg/mL | High | Do not use for stocks. Phosphate buffer forces free-base conversion. |
| DMSO | ~10 mg/mL | Moderate | Good solubility, but DMSO >0.1% is toxic to many primary cells. |
| Ethanol | Very Low | High | Not recommended. |
Tier 3: Prevention & Optimization Protocols
Protocol A: The "Safe-Prep" Aqueous Method (Recommended)
Best for: Avoiding DMSO toxicity and ensuring stability.
-
Calculate: Target a stock concentration of 10 mM . Avoid pushing to saturation (e.g., 100 mM) to prevent crash-out.
-
Solvent: Use sterile, nuclease-free water. Do not use PBS or Media.
-
Dissolution:
-
Weigh L-TC dihydrochloride.
-
Add water.
-
Vortex. If particles remain, sonicate in a water bath for 5 mins at room temperature.
-
-
Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter.
-
Application: When adding to cells, add the stock dropwise to the media while swirling the culture vessel (or mixing the media in a separate tube) to prevent local high-concentration "hotspots."
Protocol B: The DMSO Method
Best for: High-concentration stocks required for acute dosing.
-
Dissolution: Dissolve L-TC in anhydrous DMSO to 50 mM.
-
Aliquot: Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles (hygroscopic DMSO absorbs water, reducing solubility).
-
Dilution: Pre-dilute the DMSO stock 1:10 in sterile water before adding to the media. This "intermediate step" reduces the shock of adding pure DMSO/drug to the protein-rich media.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving precipitation events.
References
-
Frey, C., et al. (1994). L-Thiocitrulline.[1][2][3][4][5][6] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry.
-
Cayman Chemical. (2024). L-Thiocitrulline (dihydrochloride) Product Information & Solubility Data.[4][7]
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[5] Journal of Medicinal Chemistry.
-
PubChem. (2024). L-Thiocitrulline Compound Summary (CID 2733514).[3] National Library of Medicine.
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 212051-53-1,L-THIOCITRULLINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 5. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
improving stability of L-thiocitrulline hydrochloride stock solutions
Technical Support Center: L-Thiocitrulline Hydrochloride
Guide: Preparation and Handling of Stabilized Stock Solutions
Introduction: Understanding the Challenge
L-thiocitrulline is a potent, stereospecific inhibitor of nitric oxide synthases (NOS) and a critical tool for researchers studying NO-mediated signaling pathways.[1][2] Like many thiol-containing compounds, its γ-thioureido group is susceptible to degradation in solution, primarily through oxidation.[3][4] This instability can lead to a loss of potency, inconsistent experimental results, and the introduction of confounding variables.
This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and validated methodologies designed to help you prepare, store, and handle this compound stock solutions with maximum stability and reproducibility. We will delve into the chemical principles behind these recommendations to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution turning yellow or cloudy?
A visual change in your solution is the most common indicator of degradation.
-
Yellowing: This is often a sign of oxidation. The thiol group (-SH) in L-thiocitrulline can be oxidized to form disulfide bonds (-S-S-) between two molecules, creating a dimer. This process can be accelerated by dissolved oxygen, trace metal ions, and exposure to light.
-
Cloudiness/Precipitation: This can result from several factors:
-
Degradation Products: Oxidized products or other degradants may be less soluble than the parent compound.
-
Solubility Limits: The concentration of your stock may have exceeded the solubility limit in the chosen solvent, especially after a freeze-thaw cycle.
-
pH Shift: If using a buffer, a shift in pH upon storage or addition to media can alter the compound's ionization state and reduce its solubility.
-
Q2: What is the best solvent for this compound?
The choice of solvent is a critical first step. The hydrochloride salt form is designed to enhance aqueous solubility.
-
Primary Recommendation: Degassed, pH-Controlled Aqueous Buffers. For most cell-based assays and in vivo studies, a buffer is ideal. An acidic pH range generally promotes the stability of amine-containing compounds and can help slow base-catalyzed hydrolysis.[5] We recommend a buffer in the pH 4.5-6.5 range. Crucially, the buffer must be deoxygenated.
-
Alternative: Anhydrous DMSO. For high-concentration stocks, dimethyl sulfoxide (DMSO) is a common choice.[6] Being an aprotic solvent, it minimizes hydrolysis. However, it is essential to use anhydrous DMSO and protect it from moisture, as absorbed water can still facilitate degradation. Note that DMSO can have independent biological effects and should be used at a low final concentration in assays.
Q3: How should I store my stock solutions to maximize their shelf-life?
Storage conditions are paramount for preventing degradation.
-
Temperature: Store aliquots at -80°C for long-term stability. Studies on other thiol-containing molecules have shown that storage at -80°C is significantly better than -20°C for preserving their integrity.[7]
-
Aliquoting: Never use a single, large stock that is repeatedly frozen and thawed. Freeze-thaw cycles are highly detrimental to the stability of many compounds, including thiols.[7] Prepare small, single-use aliquots to minimize temperature cycling.
-
Atmosphere: When preparing aliquots, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen from the vial's headspace, providing an extra layer of protection against oxidation.
Q4: Can I just dissolve the compound in sterile water?
While L-thiocitrulline HCl is soluble in water, using unbuffered, deionized water is not recommended for long-term storage. The pH of unbuffered water can fluctuate (e.g., by absorbing atmospheric CO₂), and it typically contains significant amounts of dissolved oxygen, which is the primary driver of oxidative degradation.[3]
Technical & Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to their resolution.
| Observation / Issue | Probable Cause(s) | Recommended Solution & Rationale |
| Inconsistent results between experiments. | 1. Stock solution degradation over time. 2. Use of different batches of stock solution. 3. Repeated freeze-thaw cycles of the same stock aliquot. | Action: Prepare a fresh stock solution using the validated protocol below. Aliquot into single-use volumes and store at -80°C. Rationale: Ensures that the concentration of active compound is consistent for each experiment, eliminating solution stability as a variable.[7] |
| Precipitate forms after thawing. | 1. Stock concentration is too high for the solvent. 2. Compound "crashing out" of solution during the freezing process. | Action: Gently warm the solution to 37°C and vortex to redissolve. If it persists, the concentration is likely too high. Prepare a new, more dilute stock. Rationale: Some compounds have lower solubility at colder temperatures. Warming can help return it to solution.[8] |
| Loss of inhibitory activity in my assay. | 1. Significant oxidation of the thiol group. 2. Potential hydrolysis over long-term storage in aqueous buffer. | Action: Discard the old stock. Prepare a fresh stock solution, paying strict attention to deoxygenating the solvent and protecting it from light. Consider preparing the stock in anhydrous DMSO as an alternative. Rationale: The thiol group is essential for the inhibitory activity of L-thiocitrulline.[1] Oxidation eliminates this active moiety. |
Validated Protocol for High-Stability Stock Solutions
This protocol is designed to minimize oxidation and hydrolysis, the two primary degradation pathways.
Materials
-
This compound (solid powder)
-
High-purity (≥99.9%) anhydrous DMSO or Sterile 10 mM Sodium Citrate Buffer, pH 5.5
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Sterile, amber-colored polypropylene cryovials or microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile syringes and 0.22 µm syringe filters
Workflow Diagram: Stock Solution Preparation
Caption: Recommended workflow for preparing stable L-thiocitrulline HCl stocks.
Step-by-Step Methodology
-
Preparation:
-
Allow the vial of solid L-thiocitrulline HCl to equilibrate to room temperature before opening to prevent moisture condensation.
-
Tare a sterile, amber microcentrifuge tube on the balance and carefully weigh the desired amount of powder.
-
If using an aqueous buffer: Sparge the 10 mM Sodium Citrate buffer (pH 5.5) with a steady stream of argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.[3]
-
-
Dissolution:
-
Add the appropriate volume of your chosen solvent (anhydrous DMSO or degassed citrate buffer) to the weighed compound to achieve your target concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. If needed, brief sonication in a water bath can assist dissolution.
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile, amber collection tube. This step ensures sterility and removes any microparticulates.
-
-
Aliquoting and Storage:
-
Working quickly, dispense the solution into single-use aliquots in pre-chilled, amber cryovials. Amber vials are recommended to protect the compound from light.
-
Before capping each vial, flush the headspace with argon or nitrogen for 5-10 seconds to displace air.
-
Cap the vials tightly and immediately place them in a labeled storage box in a -80°C freezer.
-
The Science of Instability: Degradation Pathways
Understanding why L-thiocitrulline degrades is key to preventing it. The primary culprit is the thioureido group, which is susceptible to oxidation.
Caption: Primary oxidative degradation pathway for L-thiocitrulline.
The thiol (-SH) moiety can undergo a one- or two-electron oxidation.[9] The most common pathway in solution involves the formation of a disulfide bond between two L-thiocitrulline molecules. This process is catalyzed by:
-
Dissolved Molecular Oxygen: The main electron acceptor.
-
Trace Metal Ions (e.g., Fe²⁺, Cu²⁺): These can act as catalysts in redox cycling. Using high-purity water and chelating agents (like EDTA, if compatible with your assay) can mitigate this.
-
High pH: A basic environment can deprotonate the thiol group to a thiolate anion (S⁻), which is more nucleophilic and more readily oxidized. This is why a slightly acidic buffer is recommended.[5]
By following the protocol outlined above—using deoxygenated solvents, inert gas, and appropriate storage temperatures—you directly combat these catalytic factors and preserve the integrity of your this compound stock solution.
References
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of biological chemistry, 269(43), 26677–26683. [Link]
-
Guleria, S., & Singh, S. K. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 2(11), 103-108. [Link]
-
Narayanan, K., Spack, L., McMillan, K., Kilbourn, R. G., Hayward, M. A., Masters, B. S., & Griffith, O. W. (1995). S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. The Journal of biological chemistry, 270(19), 11103–11110. [Link]
-
Erel, O., & Neselioglu, S. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed, 2(1), 1-4. [Link]
-
Proni, G., & Kraft, A. (2005). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Journal of Agricultural and Food Chemistry, 53(12), 4997–5004. [Link]
-
van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of agricultural and food chemistry, 49(9), 4292–4295. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of medicinal chemistry, 36(11), 1576–1580. [Link]
-
PubChem. (n.d.). L-thiocitrulline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Silverman, R. B., & Groutas, W. C. (1997). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 7(18), 2315-2318. [Link]
-
Brown, A. C., & Ko, C. K. (2021). Medicinal Thiols: Current Status and New Perspectives. Current chemical biology, 15(1), 3–15. [Link]
-
Laranjinha, J., Cadenas, E., & Packer, L. (1994). On the mechanism of the nitric oxide synthase-catalyzed conversion of N omega-hydroxyl-L-arginine to citrulline and nitric oxide. Biochemical and biophysical research communications, 202(1), 391–397. [Link]
-
Utomo, Y., & Sugiharto, S. (2020). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]
-
Tsymbal, A. M., & Kleschyov, A. L. (2018). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules (Basel, Switzerland), 23(11), 2991. [Link]
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
L-thiocitrulline hydrochloride pH sensitivity and degradation
Introduction
Welcome to the technical support center for L-thiocitrulline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stability, and potential degradation of this compound, with a specific focus on its pH sensitivity. As a valued investigator using this potent nitric oxide synthase (NOS) inhibitor, ensuring the integrity of your experimental solutions is paramount for reproducible and accurate results. This document provides FAQs, troubleshooting guides, and experimental protocols to address common challenges encountered during the use of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing and storing aqueous solutions of this compound?
While specific long-term stability data for this compound is not extensively published, based on the chemistry of related compounds such as thiourea derivatives and other amine hydrochlorides, it is recommended to prepare and store aqueous solutions in the acidic to neutral pH range (ideally pH 4-7) . Thiourea-containing compounds are generally more stable in acidic conditions and can be susceptible to degradation in alkaline environments.[1]
Q2: Can I use common biological buffers like Tris or phosphate buffers to prepare my this compound solutions?
Caution is advised when selecting a buffer system.
-
Phosphate buffers within the acidic to neutral pH range are generally a good starting point.
-
Buffers containing primary amines, such as Tris , should be used with caution as they have the potential to react with molecules containing reactive functional groups, although the thioureido group of L-thiocitrulline is not expected to be highly reactive under normal conditions.[2][3] It is always best practice to empirically test the compatibility of your chosen buffer with this compound under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
Based on the chemistry of thiourea and its derivatives, the primary degradation pathway of concern, particularly in alkaline conditions, is hydrolysis . This can lead to the cleavage of the thioureido group. Oxidation of the sulfur atom is another potential degradation route.[4]
Q4: How can I detect and quantify the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of pharmaceutical compounds.[5] A stability-indicating HPLC method should be developed to separate the intact L-thiocitrulline from its potential degradation products. This typically involves:
-
A C18 reversed-phase column.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
UV detection at an appropriate wavelength.
For more detailed structural information on any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the analytical technique of choice.[6]
Q5: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Refer to the manufacturer's instructions for specific storage temperature recommendations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results over time. | Degradation of this compound in your stock or working solutions. | • Prepare fresh solutions before each experiment.• Ensure the pH of your stock solution is within the recommended acidic to neutral range.• Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.• Perform a stability check of your solution using HPLC if the problem persists. |
| Precipitate forms in my buffered this compound solution. | • The pH of the solution may have shifted, affecting solubility.• The buffer components may be interacting with the this compound. | • Verify the pH of the solution after adding this compound.• Consider using a different buffer system.• Ensure the concentration of this compound does not exceed its solubility limit in the chosen buffer. |
| Unexpected peaks appear in my HPLC chromatogram over time. | This is a strong indication of chemical degradation. | • Characterize the degradation products using LC-MS if possible.• Optimize the pH and storage conditions of your solution to minimize the formation of these impurities.• Follow the detailed protocol for a pH stability study provided below to identify optimal conditions. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound Using HPLC
This protocol outlines a systematic approach to determine the optimal pH for the stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and/or methanol
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Buffered Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, and 9) using the phosphate buffer system.
-
Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.
3. Stability Study Execution:
-
For each pH condition, divide the solution into two sets of aliquots: one for storage at room temperature (25°C) and another for accelerated degradation at a higher temperature (e.g., 40°C).
-
Immediately after preparation (T=0), inject an aliquot from each pH condition into the HPLC system to obtain the initial concentration and purity profile.
-
Store the remaining aliquots under the specified conditions and protect them from light.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), retrieve an aliquot from each condition and analyze it by HPLC.
4. HPLC Analysis:
-
Develop an isocratic or gradient HPLC method that provides good separation of the L-thiocitrulline peak from any potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each pH and temperature condition.
-
Determine the pH at which the degradation is minimal.
Data Presentation: pH Stability of this compound at 40°C (Hypothetical Data)
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4.0 | 99.5 | 98.9 | 98.2 |
| 5.0 | 99.2 | 98.5 | 97.8 |
| 6.0 | 98.8 | 97.6 | 96.5 |
| 7.0 | 97.5 | 95.1 | 92.8 |
| 8.0 | 85.3 | 72.4 | 60.1 |
| 9.0 | 60.1 | 45.2 | 30.5 |
Visualizations
Diagram 1: General Workflow for a pH Stability Study
Caption: Postulated alkaline hydrolysis of the thioureido group.
References
-
Gatidou, G., & Iatrou, E. (2011). Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. Environmental Science and Pollution Research International, 18(6), 949–957. [Link]
-
Saeed, A., Qamar, R., Fattah, T. A., Flörke, U., & Erben, M. F. (2017). Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted) thioureas. Research on Chemical Intermediates, 43, 3053–3093. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Banti, C. N., & Hadjikakou, S. K. (2021). Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity. Molecules, 26(21), 6648. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Gartner, Z. J., & Gong, J. (2017). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Macromolecular Chemistry and Physics, 218(16), 1700196. [Link]
-
Klochkov, V. V., et al. (2019). Reactions of thiourea oxides with amines, aminoacids and proteins. Atlantis Press. [Link]
-
RSC Publishing. (n.d.). Novel desulphurization of thiourea derivatives by alkaline autoxidation. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Thiourea Degradation in Aqueous Solutions via Ozonation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Thiourea and Substituted Thioureas. Retrieved from [Link]
-
MDPI. (n.d.). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Ratio of products IX to II in the alkaline hydrolysis of isothiouronium salt V. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]
-
Farmacia Journal. (2017). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Retrieved from [Link]
-
MDPI. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of RP-HPLC method for stability study and quantifying decitabine in bulk drug and in pharmaceutical dosage form. Retrieved from [Link]
-
bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Preprints.org. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (n.d.). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. Retrieved from [Link]
-
PubMed. (n.d.). Thin-layer polarographic detector for the high-performance liquid chromatographic detection of thiourea derivatives. Retrieved from [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. biorxiv.org [biorxiv.org]
resolving solubility issues of L-thiocitrulline in high salt buffers
The following technical guide is structured as a specialized support center resource. It addresses the specific physicochemical challenges of solubilizing L-thiocitrulline in high-ionic-strength environments, a common bottleneck in structural biology (crystallography) and specific enzymatic assays.[1]
Diagnostic: Why is L-Thiocitrulline Precipitating?
Before attempting a fix, it is critical to understand the thermodynamic forces at play. L-Thiocitrulline (L-TC) is a polar, zwitterionic amino acid analog (LogP ≈ -3.7).[1] Under standard conditions, it is highly soluble in water.[1] However, "High Salt" buffers (e.g., >150 mM NaCl, Ammonium Sulfate) introduce a competitive solvation environment.
The Mechanism: "Salting Out" & Hydration Shells
The precipitation you are observing is likely due to the Hofmeister Effect and the competition for hydration water.
-
Hydration Shell Disruption: In pure water, L-TC is solvated by a structured shell of water molecules interacting with its
-amino ( ) and carboxyl ( ) groups.[1] -
Ionic Competition: High concentrations of salt ions (especially "kosmotropes" like sulfates or phosphates) sequester bulk water molecules to form their own hydration shells.[1]
-
Thermodynamic Crash: As free water becomes scarce, the energetic cost to solvate the L-TC molecule increases.[1] The hydrophobic effect on the thiourea side chain—though small—becomes dominant, driving L-TC molecules to aggregate and precipitate.
Troubleshooting Workflow: The Decision Tree
Use the following logic flow to determine the correct solubilization strategy for your specific assay conditions.
Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration requirements.
Step-by-Step Protocols
Method A: The "Water-First" Dilution (Standard)
Best for: Cellular assays, low concentration (<10 mM) needs.
The Logic: Never add solid L-TC directly to high-salt buffer. The salt ions will prevent the initial wetting and dissolution. You must create a solvation shell in pure water first.[1]
-
Weigh the required amount of L-Thiocitrulline.[1]
-
Dissolve in ultrapure (Milli-Q) water to a concentration 10x higher than your final target (e.g., make a 10 mM stock for a 1 mM final).
-
Vortex vigorously until clear.
-
Add the concentrated aqueous stock dropwise to your high-salt buffer while stirring rapidly.
-
Note: This minimizes local high-salt shock to the molecules.[1]
-
Method B: The Acid-Assist Protocol
Best for: High concentrations (>10 mM), Crystallography screens.
The Logic: L-Thiocitrulline is an amino acid.[1][2][3][4][5][] Lowering the pH below its pKa1 (~2.[1]2) fully protonates the carboxyl group and the amine, increasing ionic solubility and breaking zwitterionic intermolecular bonds.
-
Prepare Solvent: 0.1 M or 1.0 M HCl (depending on required concentration).
-
Dissolve: Add L-TC powder to the HCl solution. Solubility can reach >50 mM.[1]
-
Dilute: Dilute this acidic stock into your high-salt buffer.[1]
-
Buffer Check: Ensure your high-salt buffer has sufficient buffering capacity (e.g., 100 mM HEPES) to neutralize the small volume of acid added without shifting the final pH.[1]
Method C: The DMSO "Spike"
Best for: Very high salt (>1M), Hydrophobic Interaction Chromatography (HIC).
The Logic: DMSO is a powerful aprotic solvent that disrupts water structure, effectively shielding the L-TC from the "salting out" effect during the mixing phase.
-
Dissolve L-TC in anhydrous DMSO to make a 50–100 mM stock.
-
Aliquot and store at -20°C (avoid repeated freeze-thaw).
-
Dilute into high-salt buffer.
-
Warning: Keep final DMSO concentration < 5% (or < 1% for sensitive enzyme assays) to avoid inhibiting NOS activity or denaturing proteins.[1]
-
Critical Data: Salt Compatibility & Limits
Not all salts act the same.[1][7][8][9] Use this table to predict solubility behavior based on the Hofmeister Series .
| Salt Type | Example | Effect on L-Thiocitrulline | Recommendation |
| Kosmotropes (Structure Makers) | Ammonium Sulfate, Na-Phosphate, Na-Citrate | Decreases Solubility (Strong Salting Out) | Use Method B or C. Keep L-TC < 5 mM.[1] |
| Neutral | NaCl, KCl | Neutral/Slight Decrease | Method A is usually sufficient up to 1 M NaCl.[1] |
| Chaotropes (Structure Breakers) | Magnesium Chloride, Urea, Guanidine HCl | Increases Solubility (Salting In) | High solubility, but may denature your target protein. |
Frequently Asked Questions (FAQs)
Q: I followed Method A, but it precipitated immediately upon adding to PBS. Why? A: This often happens if the addition is too fast or the stock is too cold.
-
Fix: Warm both the L-TC stock and the PBS to 25–30°C before mixing. Solubility is endothermic; heat helps.[1] Also, ensure you are adding the stock to the buffer, not the buffer to the stock.
Q: Can I sonicate the solution if it's cloudy? A: Yes, but with caution. Mild sonication (water bath) can help overcome the kinetic energy barrier of dissolution.[1] However, excessive heat from probe sonication can degrade the thiourea moiety (releasing sulfur). Monitor temperature closely.
Q: My assay is pH sensitive (pH 7.4). Will Method B (Acid Assist) ruin it? A: Not if your buffer is strong enough.[1]
-
Calculation: If you add 10 µL of 0.1 M HCl stock to 990 µL of 100 mM HEPES (pH 7.4), the pH shift is negligible (< 0.05 pH units). If you are using a weak buffer (e.g., 10 mM Phosphate), you must adjust the pH of the final solution with NaOH.
Q: Does L-Thiocitrulline degrade in solution? A: Aqueous solutions are stable for ~24 hours at 4°C. For long-term storage, freeze aliquots at -20°C. In high-salt buffers, oxidation of the sulfur atom is possible over days; prepare fresh for critical kinetics.[1]
References
-
Frey, C., et al. (1994).[1] "L-Thiocitrulline.[1][2][3][4][5] A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1][2][3] Journal of Biological Chemistry, 269(42), 26083-26091.[1]
-
Narayanan, K., & Griffith, O. W. (1994).[1] "Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors."[1][4] Journal of Medicinal Chemistry, 37(6), 885-887.[1]
- Context: Provides chemical synthesis details and initial solubility observations for thiocitrulline deriv
-
Zhang, Y., & Cremer, P. S. (2006). "Interactions between macromolecules and ions: the Hofmeister series." Current Opinion in Chemical Biology, 10(6), 658-663.[1]
- Context: Authoritative review on the physical chemistry of the Hofmeister effect and "salting out" mechanisms relevant to amino acids and proteins.
-
PubChem Compound Summary. (n.d.). "L-Thiocitrulline (CID 2733514)."[1] National Center for Biotechnology Information.[1]
-
Context: Source for physicochemical properties (LogP, pKa, Molecular Weight) used in the diagnostic section.[10]
-
Sources
- 1. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 9. Hofmeister series - Wikipedia [en.wikipedia.org]
- 10. Showing Compound L-Citrulline (FDB011841) - FooDB [foodb.ca]
Technical Support Center: L-Thiocitrulline Hydrochloride Stability Guide
Executive Summary
L-Thiocitrulline hydrochloride is a potent, stereospecific inhibitor of neuronal and inducible nitric oxide synthase (nNOS and iNOS). Unlike standard amino acids, it contains a thiourea moiety (
The Verdict: Repeated freeze-thaw cycles are detrimental to L-thiocitrulline activity. The compound is hygroscopic and the sulfur atom is susceptible to oxidative desulfuration, a process accelerated by the pH shifts and cryoconcentration effects that occur during freezing.
Core Recommendation: Aqueous solutions should be prepared fresh. If storage is necessary, aliquot immediately into single-use vials to ensure a maximum of one freeze-thaw cycle.
Module 1: The Science of Degradation
To understand why freeze-thaw cycles destroy your reagent, we must look at the chemistry of the thioureido group.
The "Thio" Vulnerability
The sulfur atom in L-thiocitrulline is the key to its high affinity for the NOS heme iron active site. However, this sulfur is nucleophilic and prone to oxidation.
-
Cryoconcentration: As water freezes, solutes (buffer salts and the drug) are excluded from the ice lattice, concentrating in microscopic liquid pockets. This can cause local pH shifts (often acidic) and drastically increase the reaction rate with dissolved oxygen.
-
Oxidative Desulfuration: Under these stress conditions, the thiourea group can oxidize to form the corresponding urea derivative (L-citrulline) or form disulfide bridges (dimers). L-citrulline is the product of the NOS reaction, not an inhibitor, meaning your negative control becomes a substrate, completely inverting your data.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of L-thiocitrulline under freeze-thaw stress.
Figure 1: Mechanism of L-thiocitrulline degradation. The active thiourea group is converted to an inactive urea group (citrulline) via oxidative stress during freeze-thaw cycling.
Module 2: Troubleshooting & Diagnostics
If you observe inconsistent IC50 values or loss of inhibition, use this diagnostic workflow.
The "Griess Re-Validation" Protocol
Do not rely on visual inspection; degradation products are often soluble and colorless.
-
Prepare Assay: Set up a standard NOS activity assay (e.g., measuring nitrite accumulation via Griess reaction).
-
The Challenge: Compare your "Cycled" stock against a "Freshly Weighed" stock at the expected IC50 (approx. 0.05–0.3 µM for nNOS).
-
Interpretation:
-
Fresh Stock: >80% inhibition.
-
Cycled Stock: <50% inhibition indicates significant desulfuration.
-
Quantitative Impact Data
The table below summarizes the expected loss of activity based on thiourea stability profiles in aqueous buffers (pH 7.4).
| Condition | Freeze-Thaw Cycles | Estimated Activity Remaining | Status |
| Fresh Powder | 0 | 100% | ✅ Optimal |
| Single Aliquot | 1 | 95-98% | ✅ Acceptable |
| Stock Bottle | 2-3 | 60-80% | ⚠️ Risk of Artifacts |
| Repeated Use | >5 | <40% | ❌ Discard |
Module 3: Best Practice Protocols
To maintain the integrity of this compound, adhere to this strict handling workflow.
Solubilization & Storage Workflow
This workflow is designed to minimize oxygen exposure and hygroscopic damage.
Figure 2: Optimal handling workflow. Critical control points are equilibration (step 2) and single-use aliquoting (step 4).
Step-by-Step Protocol
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic salt.
-
Solvent Preparation: Use distilled water or PBS (pH 7.2) that has been purged with nitrogen or argon to remove dissolved oxygen.
-
Dissolution: Dissolve to a high concentration stock (e.g., 10-25 mM).
-
Note: Solubility in PBS is ~10 mg/mL; in water ~50 mg/mL.
-
-
Aliquoting: Immediately dispense into light-protective (amber) microtubes. Volume should match your daily experimental need (e.g., 50 µL).
-
Storage: Store aliquots at -20°C.
-
Usage: Thaw an aliquot on ice. Discard any unused portion.
FAQs: Researcher to Researcher
Q: Can I use DMSO to improve freeze-thaw stability? A: While L-thiocitrulline is soluble in DMSO, we still recommend the single-freeze rule. DMSO has a high freezing point (~19°C) and crystallizes easily, which can still cause shearing stress on the molecule. However, DMSO stocks are generally less prone to oxidative hydrolysis than aqueous stocks.
Q: My stock solution turned slightly yellow. Is it safe to use? A: No. A yellow tint often indicates the formation of sulfur byproducts or oxidation contaminants. Discard the solution immediately.
Q: I left my stock on the bench overnight. Is it still good? A: Likely not for quantitative Ki determination. Aqueous solutions of isothioureas are known to hydrolyze slowly at room temperature. For critical experiments, prepare fresh.
Q: Why does the datasheet say "Store at -20°C" if freezing is bad? A: The -20°C recommendation applies to the solid lyophilized powder , which is stable for years if kept dry. The instability arises once the compound is in solution .
References
-
Mechanism of Inhibition: Frey, C., et al. (1994).[1][2] L-Thiocitrulline.[1][2][3][4][5][6][7][8][9][10] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2][8][9] Journal of Biological Chemistry, 269(42), 26083-26091.[1][2] Link
-
Chemical Stability Data: Cayman Chemical. (n.d.). Product Information: S-methyl-L-Thiocitrulline (hydrochloride).[4][5] Cayman Chemical Datasheet. Link
-
General NOS Inhibitor Handling: Griffith, O. W., & Kilbourn, R. G. (1996).[1][2] Nitric oxide synthase inhibitors: Amino acids. Methods in Enzymology, 268, 375-392.[1][2] Link
-
Thiourea Oxidation Chemistry: Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[7] Journal of Medicinal Chemistry, 37(8), 885-887. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-Methyl-L-thiocitrulline, Dihydrochloride [merckmillipore.com]
- 5. S-Methyl-L-thiocitrulline, Dihydrochloride [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing L-thiocitrulline concentration for specific nNOS inhibition
Technical Support Center: L-Thiocitrulline Application Guide Subject: Optimizing L-Thiocitrulline Concentration for Specific nNOS Inhibition Ticket ID: NOS-OPT-882 Assigned Specialist: Senior Application Scientist
Executive Summary
You are inquiring about optimizing L-thiocitrulline to specifically inhibit neuronal Nitric Oxide Synthase (nNOS) .
Critical Technical Distinction: While L-thiocitrulline is a potent inhibitor of constitutive NOS isoforms (nNOS and eNOS), it exhibits limited selectivity between nNOS and eNOS compared to its methylated derivatives (e.g., S-methyl-L-thiocitrulline). It is, however, highly selective against iNOS (inducible NOS).
To achieve "specific" nNOS inhibition with L-thiocitrulline, you must operate within a narrow concentration window to avoid iNOS blockade, while acknowledging that eNOS inhibition is likely unavoidable without switching compounds. This guide focuses on maximizing efficacy against nNOS while minimizing off-target iNOS effects.
Module 1: Mechanism & Binding Kinetics
L-thiocitrulline functions as a stereospecific, heme-binding arginine analog.[1][2] Unlike standard competitive inhibitors that merely block the substrate port, L-thiocitrulline interacts directly with the heme iron, inducing a spin-state transition.[2]
Mechanism of Action Diagram
Figure 1: L-thiocitrulline competes with L-arginine and ligates the heme iron via its sulfur atom, preventing O2 activation and NO synthesis.
Module 2: Optimization Strategy (Concentration & Selectivity)
To optimize for nNOS, you must titrate based on the Ki (Inhibitory Constant) values relative to the competing substrate (L-Arginine) concentration.
Comparative Potency Table
| Isoform | Ki (approx.)[3] | Selectivity Profile | Recommended Working Conc. |
| nNOS (Neuronal) | ~0.05 - 0.2 µM | Primary Target | 0.1 - 1.0 µM |
| eNOS (Endothelial) | ~0.05 - 0.5 µM | High Cross-reactivity | Inhibited at nNOS active doses |
| iNOS (Inducible) | > 10 - 20 µM | Low Affinity | Avoid > 10 µM to maintain specificity |
The Optimization Protocol
-
Determine Km of L-Arginine:
-
Inhibition is competitive. If your media contains high L-Arginine (e.g., RPMI-1640 has ~1.1 mM), L-thiocitrulline potency drops significantly.
-
Action: Perform the assay in low-arginine buffer or adjust inhibitor concentration using the Cheng-Prusoff equation:
Where [S] is L-Arginine concentration.
-
-
The "Specific" Window:
-
Target a concentration of 100 nM to 500 nM .
-
At this level, you achieve >80% nNOS inhibition.
-
You effectively spare iNOS (if present).
-
Warning: You will likely inhibit eNOS. If eNOS differentiation is critical, validate with S-methyl-L-thiocitrulline (which has ~10-fold higher selectivity for nNOS vs eNOS).
-
Module 3: Experimental Workflow (Radiometric Conversion Assay)
This is the gold standard for verifying specific inhibition, as it directly measures enzymatic turnover rather than accumulated byproducts.
Reagents Required:
-
[3H]-L-Arginine (Purified)
-
NADPH (Freshly prepared)
-
Dowex AG50W-X8 Cation Exchange Resin (Stop buffer)
Step-by-Step Protocol:
-
Enzyme Prep: Isolate nNOS from tissue (cerebellum) or use recombinant protein. Keep on ice.
-
Pre-incubation (Critical):
-
Mix Enzyme + L-Thiocitrulline (Titration: 10 nM – 10 µM) + Buffer (HEPES pH 7.4, 1 mM DTT, 10 µg/mL Calmodulin, 2 mM CaCl2).
-
Incubate for 15 minutes at 37°C .
-
Why? L-thiocitrulline is a slow, tight-binding inhibitor.[3] Immediate substrate addition may underestimate potency.
-
-
Reaction Initiation:
-
Add [3H]-L-Arginine (Final conc: 10-20 µM) + NADPH (1 mM).
-
Incubate for 10–20 minutes.
-
-
Termination:
-
Add ice-cold Stop Buffer (EGTA/EDTA to chelate Ca2+).
-
-
Separation:
-
Add Dowex resin slurry. [3H]-Arginine binds to the resin; [3H]-Citrulline (neutral) remains in supernatant.
-
Spin down (10,000 x g, 2 min).
-
-
Quantification:
-
Aliquot supernatant to scintillation fluid and count.
-
Module 4: Troubleshooting & FAQs
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for resolving poor inhibition efficacy.
Frequently Asked Questions
Q1: I am seeing inhibition of iNOS in my macrophage assay. I thought L-thiocitrulline was nNOS specific?
-
Diagnosis: Your concentration is likely too high (>10 µM).
-
Fix: Reduce concentration to 0.5 µM . At this level, iNOS (Ki > 20 µM) retains near-full activity, while nNOS is inhibited. Also, verify you are using L-thiocitrulline and not a non-selective arginine analog like L-NMMA.
Q2: Can I use the Griess Assay instead of the radioactive method?
-
Technical View: You can, but it is not recommended for optimization.
-
Reasoning: The Griess assay measures nitrite accumulation over hours. Since L-thiocitrulline is reversible, long incubations can lead to inhibitor depletion or enzyme instability, masking kinetic nuances. It also has a high detection limit (~1 µM), whereas nNOS activity is often nanomolar.
-
Recommendation: Use a Fluorometric assay (DAN probe) if radiation is not an option.
Q3: Why does adding BH4 (Tetrahydrobiopterin) change my IC50?
-
Explanation: L-thiocitrulline binding is heme-dependent.[1][2] BH4 stabilizes the heme active site and the dimer structure of nNOS. If nNOS is uncoupled (lacking BH4), the inhibitor binding kinetics may be erratic. Always saturate with BH4 (10 µM) to ensure consistent data.
Q4: How do I distinguish between nNOS and eNOS inhibition in a tissue homogenate?
-
Hard Truth: With L-thiocitrulline alone, you cannot easily distinguish them.
-
Workaround: Use S-methyl-L-thiocitrulline for better nNOS selectivity. Alternatively, use calcium-free conditions (inhibits both) vs. calcium-spiked conditions to separate iNOS (Ca-independent) from cNOS (Ca-dependent), but separating nNOS from eNOS requires specific antibodies or genetic knockouts, not just this inhibitor.
References
-
Frey, C., et al. (1994). "L-Thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1][2] Journal of Biological Chemistry.
- Establishes the mechanism of heme-binding and competitive inhibition kinetics.
-
Furfine, E. S., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases." Journal of Biological Chemistry.
- Provides the Ki values comparing nNOS, eNOS, and iNOS, and discusses the methyl-deriv
-
Cayman Chemical. "Nitric Oxide Synthase Activity Assay Kit Protocol."
- Source for the standard radiometric and fluorometric assay workflows.
- Schmidt, H. H., et al. (1995). "Arginine derivatives and nitro-containing compounds as nitric oxide synthase inhibitors." Handbook of Experimental Pharmacology. Reference for the structural basis of L-thiocitrulline vs L-arginine competition.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Minimizing Non-Specific Binding of L-Thiocitrulline in Protein Assays
Executive Summary & Chemical Context[1][2][3][4][5][6]
L-Thiocitrulline (L-TC) is a potent, stereospecific inhibitor of Nitric Oxide Synthase (NOS), particularly selective for the neuronal isoform (nNOS) with a
The Problem: The same thiourea moiety that grants L-TC its potency is the primary driver of non-specific binding (NSB). The sulfur atom is highly reactive toward:
-
Hydrophobic surfaces: Polystyrene plates and untreated glass fibers.[1]
-
Metal ions: Trace metals in non-ultrapure buffers.[1]
-
Cysteine-rich non-target proteins: Through disulfide scrambling or hydrophobic interaction.[1]
This guide provides a validated framework to isolate specific binding signals by suppressing these background interactions.[1]
Mechanism of Binding & Interference
To troubleshoot, one must visualize where the molecule goes. The diagram below illustrates the competition between specific heme coordination and non-specific surface adsorption.
Figure 1: L-Thiocitrulline binding dynamics. Specific efficacy relies on heme coordination, while noise arises from filter and plastic interactions.
Critical Optimization: Radioligand Binding Assays (Filtration)
The most common source of error with
Protocol A: The PEI "Pre-Soak" Strategy
Polyethyleneimine (PEI) is a cationic polymer that masks the negative charge of glass fibers. This is mandatory for L-TC assays.
| Variable | Standard Condition | Optimized for L-Thiocitrulline | Reason |
| Filter Type | Whatman GF/B or GF/C | GF/B pre-soaked in PEI | Reduces electrostatic NSB to <5% of total binding.[1] |
| Soak Solution | Water or Buffer | 0.3% PEI (v/v) for >2 hours | PEI neutralizes anionic silanol groups on glass.[1] |
| Wash Buffer | PBS | 50 mM Tris-HCl, pH 7.4 (Ice Cold) | Low ionic strength can increase NSB; Tris is stable.[1] Cold temp prevents dissociation.[1] |
| Wash Volume | 3 x 5 mL | 4 x 4 mL (Rapid) | More repetitions with smaller volumes clear the filter better than fewer large washes. |
Step-by-Step Workflow:
-
Prepare Soak: Mix 0.3% PEI in distilled water. Soak GF/B filters for at least 2 hours (up to overnight) at 4°C.[1]
-
Incubation: Incubate membrane prep with radiolabeled L-TC + cofactors (CaCl2, Calmodulin) for 60 mins at 25°C.
-
Definition of NSB: Include control wells containing 1 mM L-Arginine or 100 µM L-NAME . Note: Do not use L-TC itself to define NSB, as this can mask low-affinity sites.
-
Harvest: Rapidly filter using a cell harvester.
-
Wash: Immediately wash with ice-cold buffer (4x).[1] Total wash time must be <15 seconds to prevent dissociation of the specific L-TC/NOS complex (
is relatively slow, but speed is safer).
Critical Optimization: Functional/Enzymatic Assays
When using L-TC to inhibit the conversion of
Buffer Chemistry & Cofactors
L-Thiocitrulline requires the NOS enzyme to be in a "competent" state (dimerized) to bind effectively.[1]
-
Tetrahydrobiopterin (BH4) Stabilization:
-
Thiol Scavengers (DTT/mercaptoethanol):
-
Warning: High concentrations of DTT (>5 mM) can compete with the thiourea sulfur of L-TC or reduce critical disulfides in the NOS dimer.
-
Recommendation: Keep DTT at 1 mM in the assay buffer. This maintains enzyme stability without interfering with the inhibitor.[1]
-
Troubleshooting Guide (FAQ)
Scenario 1: "My non-specific binding is >40% of Total Binding."
-
Cause: Ligand sticking to the filter or plastic.[1]
-
Fix:
Scenario 2: "The varies wildly between days."
-
Cause: Oxidation of the L-Thiocitrulline stock or BH4 degradation.[1]
-
Fix:
Scenario 3: "I see inhibition even in the absence of L-TC (High Background Inhibition)."
-
Cause: Carryover of endogenous arginine or presence of endogenous NOS inhibitors (ADMA) in tissue preps.[1]
-
Fix:
-
Pass tissue homogenates through a Dowex cation-exchange resin to remove endogenous arginine before the assay.[1]
-
Validated Reference Protocol: Saturation Binding
To determine
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA.
-
Ligand:
-L-Thiocitrulline (Range: 0.1 nM – 50 nM).[1] -
NSB Determinant: 100 µM L-NAME.
-
Equilibrium: 60 min at 22°C.
-
Separation: GF/B filters (0.3% PEI soaked).
-
Data Analysis:
Figure 2: Optimized workflow for Radioligand Binding Assays.
References
-
Frey, C., et al. (1994). L-Thiocitrulline.[1] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry, 269(42), 26083–26091. Key Finding: Establishes L-TC as a heme-binding inhibitor and details kinetic properties.[1]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry, 269(43), 26677–26683. Key Finding: Provides
values (1.2 nM for nNOS) and comparative selectivity data. -
Bruns, R. F., et al. (1983). Regulation of adenosine receptors in brain.[1] Polyethyleneimine treatment of glass fiber filters.[1][3][4]Proceedings of the National Academy of Sciences, 80(7), 2077-2080. Key Finding: The foundational method for using PEI to reduce non-specific binding of cationic ligands on glass filters.
-
Cayman Chemical. Nitric Oxide Synthase Assay Kit (Radioactive) Protocol. Key Finding: Industry standard protocol for resin-based separation of Arginine/Citrulline.[1]
Sources
- 1. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. A glass-fiber filtration assay for solution phase hapten-antibody binding. Effect of surface treatment with a polycation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Thiocitrulline Dihydrochloride Dissolution
Welcome to the technical support center for L-Thiocitrulline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the dissolution of this compound. We understand that achieving complete and stable dissolution is critical for the success of your experiments. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to overcome these hurdles.
Introduction: Understanding the Challenge
L-Thiocitrulline Dihydrochloride, a potent inhibitor of nitric oxide synthases, is a key molecule in various research applications.[1][2] However, its hydrochloride salt form, while improving stability and handling, can present dissolution challenges, particularly in standard aqueous buffers. The issue often stems from a combination of factors including the compound's inherent physicochemical properties and the choice of solvent system. This guide will walk you through a systematic approach to identifying suitable alternative solvents and ensuring the stability of your solutions.
Part 1: Troubleshooting Guide - A Systematic Approach to Solvent Selection
Encountering poor dissolution of L-Thiocitrulline Dihydrochloride can be a significant roadblock. This section provides a logical workflow to diagnose the problem and identify an effective solvent system.
Initial Assessment: Is it a solubility or a dissolution rate problem?
Before exploring alternative solvents, it's crucial to determine the nature of the issue.
-
Solubility Issue: The compound does not fully dissolve even after extended mixing or sonication, and a precipitate remains.
-
Dissolution Rate Issue: The compound dissolves very slowly, but eventually goes into solution.
For dissolution rate issues, consider increasing the temperature (if the compound is stable), increasing agitation, or reducing the particle size of the powder (if feasible). For true solubility issues, a change in the solvent system is necessary.
Solvent Selection Workflow
The following diagram outlines a step-by-step process for selecting an alternative solvent for L-Thiocitrulline Dihydrochloride.
Sources
Validation & Comparative
Publish Comparison Guide: L-Thiocitrulline vs. L-NAME In Vivo Potency
Executive Summary: The "Hammer" vs. The "Scalpel"
In the landscape of Nitric Oxide Synthase (NOS) inhibition, L-NAME (Nω-Nitro-L-arginine methyl ester) and L-Thiocitrulline represent two distinct pharmacological approaches.[1] While both suppress NO production, their mechanisms, kinetics, and physiological outcomes differ radically in vivo.
-
L-NAME acts as a prodrug and non-selective "hammer." It induces sustained, severe hypertension and bradycardia primarily by obliterating endothelial NO (eNOS) function. It is the gold standard for inducing hypertensive models but lacks isoform specificity.
-
L-Thiocitrulline (and its derivative S-methyl-L-thiocitrulline, SMTC) acts as a heme-binding "scalpel." It exhibits distinct binding kinetics (Type II heme interaction) and, particularly in its methylated form, demonstrates selectivity for neuronal NOS (nNOS) and inducible NOS (iNOS). Its pressor effects are often potent but transient, making it superior for dissecting specific neurogenic vascular regulation without the confounding systemic crisis caused by L-NAME.
Verdict: Use L-NAME for chronic hypertensive modeling. Use L-Thiocitrulline/SMTC for acute hemodynamic studies requiring nNOS/iNOS selectivity or when studying septic shock reversal.
Mechanistic Comparison: Heme Ligand vs. Substrate Analog[2]
The fundamental difference in potency stems from the binding site.
L-NAME: The Substrate Competitor
L-NAME is a prodrug that requires hydrolysis by cellular esterases to form Nω-Nitro-L-arginine (L-NNA). L-NNA competes directly with the substrate L-Arginine for the active site.
-
Mechanism: Competitive inhibition at the substrate pocket.
-
Kinetics: Slow onset (requires hydrolysis), long duration (pseudo-irreversible binding).
-
Confounding Factor: L-NAME can be metabolized to release NO under oxidative stress, potentially confounding results in high-inflammation models.
L-Thiocitrulline: The Heme Binder
L-Thiocitrulline binds directly to the heme iron within the NOS oxygenase domain, acting as a sixth axial ligand.[2]
-
Mechanism: Heme coordination (Type II difference spectrum) + Competitive inhibition.
-
Kinetics: Rapid onset, stereospecific.
-
Isoform Profile: The parent compound is a potent inhibitor of all isoforms. Its derivative, SMTC , is highly selective for nNOS (Ki ~1.2 nM) over eNOS (Ki ~11 nM).
Caption: Mechanistic divergence: L-NAME competes for the substrate pocket (red), while L-Thiocitrulline ligates directly to the catalytic heme iron (blue).
In Vivo Potency & Hemodynamic Profile[1][3]
The following data compares the physiological impact of these inhibitors in conscious rat models.
Comparative Data Table
| Parameter | L-NAME (Non-Selective) | L-Thiocitrulline / SMTC (nNOS Selective) |
| Primary Target | eNOS (Vascular), nNOS, iNOS | nNOS (Neuronal), iNOS, eNOS |
| Binding Affinity (Ki) | ~15 nM (nNOS), ~39 nM (eNOS)* | ~1.2 nM (nNOS), ~11 nM (eNOS)** |
| Onset of Action | Slow (10-20 min peak) | Rapid (Immediate) |
| Pressor Effect (MAP) | Sustained, Severe (>40 mmHg rise) | Transient, Moderate (Short-lived spike) |
| Heart Rate (HR) | Severe Bradycardia (Baroreflex + Direct) | Mild to Moderate Bradycardia |
| Vascular Resistance | Massive constriction (Renal/Mesenteric) | Selective constriction (Renal/Mesenteric) |
| Septic Shock Utility | Limited (Excessive vasoconstriction) | High (Reverses hypotension without ischemia) |
*Values for active metabolite L-NNA. **Values for S-methyl-L-thiocitrulline (SMTC) derivative.[3]
Detailed Hemodynamic Analysis
-
Blood Pressure (MAP):
-
L-NAME (3-10 mg/kg): Causes a massive, sustained increase in Mean Arterial Pressure (MAP). The effect is driven by systemic eNOS blockade, removing basal vasodilation.
-
L-Thiocitrulline (0.3 - 1.0 mg/kg): Produces a sharp but transient rise in MAP. In conscious rats, SMTC (0.3 mg/kg) caused a significant pressor response that resolved quickly, whereas the same dose of L-NAME had minimal effect on MAP (due to slower kinetics) but caused bradycardia.[1]
-
-
Regional Vasoconstriction:
-
Renal & Mesenteric: Both agents cause vasoconstriction.[1] However, L-NAME's effect on the mesenteric bed is significantly greater and more prolonged than L-Thiocitrulline.
-
Selectivity Check: Acetylcholine (ACh) induced vasodilation is blocked by L-NAME (confirming eNOS inhibition) but is unaffected by low-dose SMTC/L-Thiocitrulline , confirming its selectivity for nNOS/iNOS over endothelial NOS in vivo.[1]
-
Experimental Protocols
A. Preparation & Solubility
-
L-NAME: Highly water-soluble. Dissolve in 0.9% saline or PBS. Stable at room temperature for acute use.
-
L-Thiocitrulline: Soluble in water or saline. For SMTC, ensure high purity (>98%) to avoid non-specific effects.
-
Stock Solution: 10 mg/mL in PBS (pH 7.4).
-
B. In Vivo Administration Workflow (Rat Model)
This protocol ensures self-validating results by including a selectivity check (ACh challenge).
Caption: Experimental workflow for comparing hemodynamic potency. The ACh challenge (green) validates eNOS blockade (L-NAME) vs. sparing (L-Thiocitrulline).
Step-by-Step Protocol
-
Cannulation: Catheterize the femoral artery (for BP) and femoral vein (for drug admin) of male Sprague-Dawley rats.
-
Stabilization: Allow 30-60 minutes for hemodynamic stabilization.
-
Dosing Regimen:
-
L-NAME Group: Administer 3 mg/kg (bolus) followed by infusion if chronic. Expect bradycardia within 5 mins, MAP rise within 10-20 mins.
-
L-Thiocitrulline Group: Administer 0.3 - 1.0 mg/kg (bolus). Expect immediate, sharp MAP rise (peak <5 mins) returning to near baseline.
-
-
Validation (The "Trust" Step):
-
After 30 mins, administer Acetylcholine (ACh) (1-5 µg/kg i.v.).
-
Result A: If vasodilation is blunted , eNOS is inhibited (L-NAME effect).
-
Result B: If vasodilation is preserved , eNOS is active (L-Thiocitrulline/SMTC effect).
-
References
-
Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British Journal of Pharmacology. [Link]
-
L-thiocitrulline.[1][2][4][5][6] A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Journal of Biological Chemistry. [Link]
-
Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry. [Link]
-
S-Alkyl-L-thiocitrullines.[4] Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. Journal of Pharmacology and Experimental Therapeutics. [Link][2]
-
L-NAME Induced Hypertension and eNOS/NO Pathway Imbalance. Frontiers in Pharmacology. [Link]
Sources
- 1. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Nitric Oxide in the Efficacy of Adenosine, Lidocaine, and Magnesium Treatment for Experimental Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Oxide Synthase 1 Modulates Basal and β-Adrenergic-Stimulated Contractility by Rapid and Reversible Redox-Dependent S-Nitrosylation of the Heart | PLOS One [journals.plos.org]
- 6. ahajournals.org [ahajournals.org]
Comparative Guide: L-Thiocitrulline vs. L-NMMA for NOS Isoform Specificity
Executive Summary
In the investigation of Nitric Oxide Synthase (NOS) physiology, the choice between L-NMMA (
-
L-NMMA is the "gold standard" non-selective inhibitor. It functions as a classic substrate analogue, inhibiting all isoforms (nNOS, iNOS, eNOS) with roughly equipotent micromolar affinity. It is best used to validate total NO system involvement.
-
L-Thiocitrulline is a tight-binding, heme-coordinating inhibitor . While often cited for its enhanced potency against neuronal NOS (nNOS) and inducible NOS (iNOS), it is not perfectly isoform-specific. However, its affinity (
) is typically 10–50 times higher than that of L-NMMA, and it exhibits distinct slow-offset kinetics due to direct interaction with the enzyme's heme iron.
Mechanistic Divergence
To understand the specificity profiles, one must understand the binding modes. Both compounds compete with L-Arginine, but L-Thiocitrulline possesses a secondary "anchor" that L-NMMA lacks.
L-NMMA: The Substrate Mimic
L-NMMA is structurally identical to L-Arginine except for a methyl group on the guanidino nitrogen. It binds to the active site, preventing L-Arginine hydroxylation.[3] Its inhibition is rapidly reversible and strictly competitive.
L-Thiocitrulline: The Heme Ligand
L-Thiocitrulline replaces the guanidino group with a thiourea moiety.
-
Competitive Binding: It occupies the arginine binding site.
-
Heme Coordination: The sulfur atom of the thiourea group forms a direct coordinate covalent bond with the heme iron active center.
-
Consequence: This generates a "Type II" optical difference spectrum (shift from high-spin to low-spin iron).[1] This dual-mode binding creates a "slow-on, slow-off" kinetic profile, making it a much tighter inhibitor than L-NMMA.
Figure 1: Mechanistic comparison. L-Thiocitrulline utilizes a dual-anchor mechanism (steric + heme coordination), whereas L-NMMA relies solely on steric competition.
Quantitative Performance & Selectivity Profile
The following data aggregates
| Feature | L-NMMA | L-Thiocitrulline |
| Primary Class | Non-selective competitive inhibitor | Tight-binding heme ligand |
| nNOS | ~ 1.0 – 5.0 | ~ 0.05 – 0.2 |
| iNOS | ~ 2.0 – 5.0 | ~ 0.2 – 0.5 |
| eNOS | ~ 1.0 – 3.0 | ~ 0.5 – 2.0 |
| Selectivity Ratio | ~1:1:1 (Equipotent) | ~10-fold preference for nNOS over eNOS |
| Reversibility | Rapidly Reversible | Slowly Reversible (Tight Binding) |
| In Vivo Effect | Acute hypertension (eNOS block) | Hypertension (eNOS block) + CNS effects |
Key Insight: If your experiment requires washing out the inhibitor to restore function, use L-NMMA . L-Thiocitrulline's heme interaction makes washout difficult and slow.
Validated Experimental Protocol: The Citrulline Conversion Assay
To experimentally verify the specificity or potency of these inhibitors in your specific tissue/cell line, the L-Citrulline Conversion Assay is the gold standard. It is more sensitive than the Griess assay (nitrite detection) for determining kinetic constants (
Objective:
Determine the
Materials:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT.
-
Cofactors: NADPH (1 mM), Calmodulin (30 nM),
(10 M), (2 mM). -
Substrate: L-[
C]Arginine (or [ H]Arginine). -
Inhibitors: L-NMMA and L-Thiocitrulline (prepare serial dilutions: 1 nM to 100
M). -
Stop Buffer: 20 mM HEPES (pH 5.5), 2 mM EDTA.
-
Resin: Dowex-50W (cation exchange resin).
Workflow:
-
Preparation: Homogenize tissue/cells in Buffer. Centrifuge (10,000 x g, 15 min) to obtain cytosolic fraction (contains nNOS/iNOS) or membrane fraction (eNOS).
-
Incubation:
-
Mix 50
L lysate + 10 L Inhibitor (various concentrations). -
Initiate reaction by adding 40
L Cofactor/Substrate Mix (containing radioactive Arginine). -
Incubate at 37°C for 15 minutes.
-
-
Termination: Stop reaction with 400
L ice-cold Stop Buffer. -
Separation (The Critical Step):
-
Add reaction mix to Dowex-50W columns.
-
Principle: Unreacted positively charged Arginine binds to the resin. Neutral Citrulline (the product) flows through.
-
-
Quantification: Collect flow-through and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate
using non-linear regression (Sigmoidal dose-response).
Figure 2: The Citrulline Conversion Assay workflow. This method relies on charge difference to separate the substrate (Arg) from the product (Cit).
Application Guide: When to Use Which?
| Research Goal | Recommended Inhibitor | Reasoning |
| General Confirmation | L-NMMA | You simply need to answer: "Is NO involved?" L-NMMA is reliable, cheaper, and washes out easily. |
| nNOS Focus (Neuro) | L-Thiocitrulline | If studying neurotoxicity or neuroprotection, L-Thiocitrulline's higher affinity for nNOS (and derivatives like S-methyl-L-thiocitrulline) provides a better therapeutic index window. |
| Structural Studies | L-Thiocitrulline | Ideal for crystallographic or spectral studies due to the heme-coordination causing distinct spectral shifts. |
| Hemodynamic Studies | L-NMMA | Because L-Thiocitrulline is a potent pressor agent (hits eNOS too) but with complex kinetics, L-NMMA is preferred for standard blood pressure/flow studies to avoid confounding "tight-binding" variables. |
References
-
Frey, C., et al. (1994). L-Thiocitrulline.[1][2][3][4][5][6][7] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry, 269(42), 26083–26091.
-
Narayanan, K., & Griffith, O. W. (1994).[5] Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[5] Journal of Medicinal Chemistry, 37(8), 885–887.
-
Furfine, E. S., et al. (1994).[7] Potent and selective inhibition of human nitric oxide synthases.[1][2][3][5][6][7] Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline.[3] Journal of Biological Chemistry, 269(43), 26677-26683.
-
Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746–752.
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of L-thiocitrulline Inhibition using the Griess Assay
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of nitric oxide (NO) research and drug discovery, the validation of nitric oxide synthase (NOS) inhibitors is a critical step. L-thiocitrulline stands out as a potent, stereospecific inhibitor of NOS isoforms. This guide provides an in-depth, technical comparison and experimental protocol for validating the inhibitory activity of L-thiocitrulline using the Griess assay, a foundational method in NO research. We will delve into the causality behind experimental choices, ensuring a self-validating system, and compare this method with viable alternatives.
The Central Role of Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1][2] These enzymes, existing in three main isoforms—neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)—are pivotal in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[2][3]
Given the profound biological effects of NO, dysregulation of NOS activity is implicated in numerous diseases. Consequently, the development of specific NOS inhibitors is a significant therapeutic strategy. L-thiocitrulline, an analog of the NOS substrate L-arginine, has been identified as a potent inhibitor of all three NOS isoforms.[4] Its mechanism of action involves competitive binding to the L-arginine site on the enzyme.[5]
The Griess Assay: An Indirect but Reliable Method for Quantifying NO Production
Direct measurement of NO is challenging due to its short half-life and high reactivity. The Griess assay offers a simple, sensitive, and cost-effective indirect method to quantify NO production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[6][7]
The assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.[6]
Mechanistic Pathway of L-thiocitrulline Inhibition and Griess Assay Detection
The following diagram illustrates the enzymatic reaction, the point of inhibition by L-thiocitrulline, and the subsequent detection of the product by the Griess assay.
Caption: Mechanism of NOS inhibition by L-thiocitrulline and NO detection.
Experimental Protocol: Validating L-thiocitrulline Inhibition of Purified NOS
This protocol provides a framework for determining the IC₅₀ value of L-thiocitrulline for a purified NOS isoform.
I. Preparation of Reagents
-
NOS Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.
-
NOS Enzyme: Purified recombinant nNOS, eNOS, or iNOS. Dilute to the working concentration in NOS Assay Buffer. The final concentration should be determined empirically to yield a robust signal in the linear range of the Griess assay.
-
Cofactor Mix (10X): Prepare a stock solution in NOS Assay Buffer containing:
-
10 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
100 µM Tetrahydrobiopterin (BH4)
-
For nNOS and eNOS, add 20 mM CaCl₂ and 10 µM Calmodulin.
-
-
Substrate: 10 mM L-arginine in ultrapure water.
-
Inhibitor: 10 mM L-thiocitrulline in ultrapure water. Prepare serial dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM).
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in ultrapure water.
-
Note: Mix equal volumes of Component A and B immediately before use.
-
-
Nitrite Standard: 1 mM Sodium Nitrite (NaNO₂) in ultrapure water.
II. Experimental Workflow
The following diagram outlines the key steps in the validation process.
Caption: Experimental workflow for L-thiocitrulline inhibition assay.
III. Step-by-Step Methodology
-
Prepare Nitrite Standard Curve: In a 96-well plate, prepare serial dilutions of the 1 mM Nitrite Standard in NOS Assay Buffer to obtain concentrations from 100 µM to 0 µM. The final volume in each well should be 100 µL.
-
Set up Inhibition Assay: In a separate 96-well plate, add 10 µL of each L-thiocitrulline dilution (or vehicle control) to triplicate wells.
-
Prepare Controls:
-
100% Activity Control: Wells with vehicle instead of inhibitor.
-
0% Activity Control (Blank): Wells with NOS Assay Buffer instead of enzyme.
-
-
Initiate NOS Reaction:
-
Prepare a master mix containing NOS Assay Buffer, 10X Cofactor Mix, and NOS enzyme.
-
Add 80 µL of this master mix to each well of the inhibition assay plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM L-arginine to all wells. The final volume will be 100 µL.
-
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
Perform Griess Reaction:
-
Add 100 µL of freshly mixed Griess Reagent to all wells of both the standard curve and inhibition assay plates.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measure Absorbance: Read the absorbance of both plates at 540 nm using a microplate reader.
IV. Data Analysis and Interpretation
-
Nitrite Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the nitrite concentration in the experimental wells.
-
Calculate Nitrite Concentration: Use the standard curve equation to convert the absorbance readings from the inhibition assay into nitrite concentrations (µM).
-
Calculate Percentage Inhibition:
-
Average the nitrite concentrations for each set of triplicates.
-
Calculate the percentage of inhibition for each L-thiocitrulline concentration using the following formula: % Inhibition = [1 - (Nitrite_inhibitor - Nitrite_blank) / (Nitrite_vehicle - Nitrite_blank)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the L-thiocitrulline concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of L-thiocitrulline that produces 50% inhibition of NOS activity.[8]
-
V. Expected Results
The results should demonstrate a dose-dependent inhibition of NOS activity by L-thiocitrulline. A representative data table is shown below.
| L-thiocitrulline (µM) | Log [L-thiocitrulline] | Avg. Nitrite (µM) | % Inhibition |
| 0 (Vehicle) | - | 25.0 | 0 |
| 0.01 | -2.0 | 22.5 | 10 |
| 0.1 | -1.0 | 18.8 | 25 |
| 1 | 0.0 | 12.5 | 50 |
| 10 | 1.0 | 6.3 | 75 |
| 100 | 2.0 | 2.5 | 90 |
| Blank | - | 0.0 | - |
From this hypothetical data, the IC₅₀ would be approximately 1 µM.
Critical Comparison of the Griess Assay with Alternative Methods
While the Griess assay is a robust and widely used method, it is essential to understand its limitations and consider alternative approaches.
| Method | Principle | Advantages | Disadvantages |
| Griess Assay | Colorimetric detection of nitrite. | Simple, inexpensive, high-throughput. | Indirect measurement, potential for interference from various compounds (e.g., phenols, thiols, ascorbate), less sensitive than other methods.[9] |
| Oxyhemoglobin Assay | Spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO. | High sensitivity (nanomolar range), real-time measurement. | Only measures NO, not total NOx; interference from other reducing agents.[10] |
| Electrochemical Sensors | Amperometric detection of NO using an electrode. | Real-time and direct measurement of NO, high sensitivity. | Sensor fouling can be an issue, may have interferences from other electroactive species.[7] |
| Fluorescent Probes (e.g., DAF-2) | Probes that become fluorescent upon reaction with NO. | Can be used for cellular imaging to visualize NO production. | Can be prone to artifacts, may not be strictly quantitative, potential for photobleaching.[6] |
| Chemiluminescence | Reaction of NO with ozone to produce light. | Highly sensitive and specific for NO. | Requires specialized and expensive equipment.[9] |
| GC-MS | Gas chromatography-mass spectrometry to measure stable isotope-labeled L-citrulline and nitrite/nitrate. | Highly specific and accurate, considered a gold standard. | Requires expensive equipment and extensive sample preparation.[11] |
A Self-Validating System: Troubleshooting and Ensuring Data Integrity
To ensure the trustworthiness of your results, it is crucial to incorporate controls and be aware of potential pitfalls.
-
Interference from Media Components: Phenol red in cell culture media can interfere with the Griess assay. It is advisable to use phenol red-free media for the final incubation period.[12]
-
Protein Interference: High protein concentrations in samples (e.g., cell lysates, serum) can interfere with the assay. Deproteinization using zinc sulfate or ultrafiltration may be necessary.[13]
-
Reducing Agents: Compounds like ascorbate and thiols can interfere with the diazotization reaction. Ensure your buffers do not contain high concentrations of these agents.[13]
-
Sample Handling: Nitrite can be present in buffers and reagents. Use high-purity water and fresh solutions. Avoid prolonged exposure of samples to air, as this can lead to the oxidation of NO to nitrite and nitrate.
-
Linearity of the NOS Reaction: It is essential to establish that the NOS reaction is proceeding linearly over the chosen incubation time. A time-course experiment should be performed initially to determine the optimal incubation period.[1]
-
Positive Control: Include a known NOS inhibitor, such as L-NAME or L-NMMA, as a positive control for inhibition.[14]
By carefully considering these factors and implementing the appropriate controls, the Griess assay can be a powerful and reliable tool for the validation of L-thiocitrulline and other NOS inhibitors. This foundational knowledge is indispensable for advancing research in fields where the modulation of nitric oxide signaling holds therapeutic promise.
References
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657.
- Furfine, E. S., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of biological chemistry, 269(42), 26677–26683.
- Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
- Hetrick, E. M., & Schoenfisch, M. H. (2009). Inaccuracies of nitric oxide measurement methods in biological media. Analytical chemistry, 81(15), 6173–6182.
- Knowles, R. G., & Moncada, S. (1994). A microtiter-plate assay of nitric oxide synthase activity. Molecular Biotechnology, 12(3), 275-280.
- Narayanan, K., et al. (1995). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 270(19), 11103–11110.
- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424.
- Sun, J., Zhang, X., Broderick, M., & Fein, H. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors (Basel, Switzerland), 3(8), 276–284.
- Schmidt, H. H., & Walter, U. (1994).
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method ITA-7. Retrieved from [Link]
- Tsikas, D. (2005). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 307, 81–97.
- Feelisch, M., & Noack, E. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19–30.
- Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109–142.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 14. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Shift Analysis for L-Thiocitrulline Heme Binding: A Comparative Technical Guide
Executive Summary This guide details the spectral characterization of L-thiocitrulline (L-TC) binding to the heme active site of Nitric Oxide Synthase (NOS).[1][2] Unlike standard substrates (L-Arginine) or competitive inhibitors (L-NAME) which typically induce Type I spectral shifts, L-TC induces a distinct Type II difference spectrum .[1] This phenomenon confirms direct coordination between the inhibitor’s sulfur atom and the heme iron, forcing a low-spin transition. This guide provides the experimental framework to validate this interaction using UV-Vis difference spectroscopy.
Mechanistic Grounding: The Heme-Ligand Interaction
To interpret spectral data accurately, one must understand the electronic state of the heme iron during binding events.
-
The Resting State: In the absence of substrate, the NOS heme iron is predominantly in a low-spin ferric (Fe³⁺) state, often hexacoordinate with a distal water molecule.
-
Type I Binding (L-Arginine/L-NAME): When the native substrate L-Arginine binds, it displaces the distal water molecule but does not coordinate directly to the iron. This creates a pentacoordinate, high-spin complex. Spectroscopically, this results in a Blue Shift (Soret peak ~395 nm).
-
Type II Binding (L-Thiocitrulline): L-TC is a structural analogue of L-Arginine, but it contains a thioureido group. The sulfur atom of L-TC acts as a strong field ligand, directly coordinating to the heme iron as the sixth ligand.[2] This stabilizes the low-spin state (hexacoordinate). Spectroscopically, this results in a Red Shift (Soret peak ~430 nm).
Diagram 1: Mechanistic Pathway of L-TC Binding
Caption: Mechanistic flow showing the displacement of distal water by L-TC and subsequent sulfur-iron coordination leading to a Type II spectral shift.
Comparative Analysis: L-TC vs. Alternatives
The following table contrasts L-TC with the native substrate and a standard competitive inhibitor. This comparison is critical for validating that your spectral shift is indeed caused by L-TC specific binding and not generic protein perturbation.
| Feature | L-Thiocitrulline (L-TC) | L-Arginine (Substrate) | L-NAME (Inhibitor) |
| Primary Interaction | Direct Heme Iron Coordination (via Sulfur) | Heme Pocket Binding (No Iron Bond) | Heme Pocket Binding (No Iron Bond) |
| Spin State Transition | High Spin | Low Spin | Low Spin |
| Spectral Type | Type II (Red Shift) | Type I (Blue Shift) | Type I (Blue Shift) |
| Peak ( | ~428 - 435 nm | ~385 - 395 nm | ~390 - 395 nm |
| Trough ( | ~390 - 410 nm | ~420 nm | ~420 nm |
| Inhibition Mechanism | Competitive (Substrate) + Direct Heme Ligation | N/A (Substrate) | Competitive (Substrate) |
| Experimental Utility | Confirms active site accessibility + Iron ligation | Validates active protein fraction | Standard control for inhibition |
Experimental Protocol: UV-Vis Difference Spectroscopy
Objective: Determine the spectral dissociation constant (
Reagents & Setup
-
Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 100 mM NaCl. Note: Avoid DTT or thiols in the buffer as they can compete for the heme or reduce the iron.
-
Enzyme: Purified NOS (nNOS, eNOS, or iNOS) at 2–5 µM concentration.
-
Ligand Stock: L-Thiocitrulline dissolved in buffer (prepare fresh).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 300, Shimadzu UV-2600) with temperature control (25°C).
Step-by-Step Workflow
1. Baseline Correction (The "Zero" Step)
-
Fill two matched quartz cuvettes (Sample and Reference) with the exact same enzyme solution (2–5 µM NOS).
-
Run a baseline scan (250 nm – 700 nm). The difference spectrum should be a flat line at zero absorbance.
-
Why: This eliminates optical artifacts and ensures cuvettes are matched.
2. Titration Strategy
-
Reference Cuvette: Add small volumes (e.g., 1–2 µL) of Buffer only.
-
Sample Cuvette: Add equivalent volumes of L-TC stock .
-
Critical: Keep total dilution < 2% to prevent signal drift due to protein concentration changes. If dilution exceeds 2%, apply the correction factor:
.
3. Data Acquisition
-
After each addition, mix gently (do not introduce bubbles) and incubate for 2 minutes to reach equilibrium.
-
Scan from 350 nm to 500 nm (Soret region).
4. Validation Criteria (Self-Validating)
-
Isosbestic Points: You must observe clear isosbestic points (wavelengths where Absorbance does not change, usually ~410-415 nm for Type II).
-
Significance: Clear isosbestic points confirm a two-state transition (Bound vs. Free) without protein denaturation. If points drift, the protein is degrading.
Diagram 2: Experimental Workflow
Caption: Step-by-step titration workflow ensuring baseline correction and isosbestic point validation.
Data Analysis & Interpretation
To calculate the binding affinity (
The Equation: Fit the data to the standard hyperbolic binding equation (Michaelis-Menten type):
- : Observed absorbance difference (Peak minus Trough).
- : Absorbance difference at saturation.
- : Concentration of free L-Thiocitrulline.
-
: Spectral dissociation constant (lower
= tighter binding).
Troubleshooting the Spectrum:
-
Result: Peak at 390 nm / Trough at 420 nm.
-
Interpretation: You are seeing a Type I shift. Check if your L-TC has degraded to a non-thiol analogue or if L-Arginine contamination is present.
-
-
Result: Peak at 420 nm (Broad) / No clear trough.
-
Interpretation: Possible denaturation (P420 formation). Check enzyme stability and buffer pH.
-
-
Result: Peak at 430 nm / Trough at 395 nm.
-
Interpretation:Success. Confirmed Type II binding with sulfur ligation.
-
References
-
Frey, C., et al. (1994). L-Thiocitrulline.[1][2][3] A stereospecific, heme-binding inhibitor of nitric-oxide synthases.[1][2] Journal of Biological Chemistry.
-
Narayanan, K., & Griffith, O. W. (1994).[3] Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors.[3] Journal of Medicinal Chemistry.[3]
-
Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology. (Foundational text on Type I/II spectra).
-
Poulos, T. L., & Li, H. (2017). Nitric Oxide Synthase Enzymology and Structure.[4] In: Nitric Oxide.[4][5][6][7][8][9][10] (Provides structural basis for heme-ligand interactions).
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. L-Citrulline vs. L-Arginine: The Nitric Oxide Showdown - Oreate AI Blog [oreateai.com]
- 7. doublewoodsupplements.com [doublewoodsupplements.com]
- 8. L-Citrulline vs L-Arginine: Which Amino Acid Is More Effective? | Zeelab Pharmacy [zeelabpharmacy.com]
- 9. youtube.com [youtube.com]
- 10. Assessment of Registered Clinical Trial Designs: Comparison of L-Arginine and/or L-Citrulline Interventions for Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of L-thiocitrulline and S-methyl-L-thiocitrulline (SMTC) for Nitric Oxide Synthase Isoforms
For researchers, scientists, and drug development professionals navigating the intricate landscape of nitric oxide (NO) signaling, the choice of a suitable nitric oxide synthase (NOS) inhibitor is paramount. The three distinct isoforms of NOS—neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2)—play varied and sometimes opposing roles in physiology and pathophysiology. Consequently, the isoform selectivity of an inhibitor can profoundly influence experimental outcomes and therapeutic potential. This guide provides an in-depth comparison of two widely used arginine-based NOS inhibitors: L-thiocitrulline and its S-methylated derivative, S-methyl-L-thiocitrulline (SMTC), with a focus on their selectivity profiles, mechanisms of action, and practical applications.
The Critical Role of Isoform-Selective NOS Inhibition
Nitric oxide is a pleiotropic signaling molecule synthesized from L-arginine by the three NOS isoforms.[1] While eNOS-derived NO is crucial for maintaining vascular tone and endothelial health, nNOS plays a key role in neurotransmission.[1] In contrast, iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to both host defense and tissue damage. Given these diverse functions, non-selective inhibition of all three isoforms can lead to confounding experimental results and undesirable physiological effects, such as hypertension due to eNOS inhibition. Therefore, isoform-selective inhibitors are invaluable tools for dissecting the specific roles of each NOS isoform and for developing targeted therapeutics.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory profiles of L-thiocitrulline and SMTC diverge significantly, with the latter exhibiting a marked preference for the neuronal isoform. This difference is quantitatively illustrated by their respective inhibition constants (Ki).
| Inhibitor | nNOS (human) | eNOS (human) | iNOS (human) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| S-methyl-L-thiocitrulline (SMTC) | Kd = 1.2 nM[2] | Ki = 11 nM[2] | Ki = 34 nM[2] | ~9.2-fold | ~28.3-fold |
| L-thiocitrulline | Potent Inhibitor[3] | Potent Inhibitor[3] | Potent Inhibitor[3] | Non-selective | Non-selective |
Table 1: Comparative inhibitory potency and selectivity of SMTC and L-thiocitrulline against human NOS isoforms. Lower Ki/Kd values indicate higher potency. Selectivity is calculated as the ratio of Ki values.
As the data indicates, SMTC is a potent inhibitor of nNOS with a dissociation constant (Kd) in the low nanomolar range.[2] Its potency against eNOS and iNOS is notably lower, rendering it a selective nNOS inhibitor.[2] Specifically, SMTC is approximately 10-fold more potent against nNOS than eNOS.[4] In contrast, L-thiocitrulline is a potent, non-selective inhibitor of all three NOS isoforms.[3] This lack of selectivity makes L-thiocitrulline a useful tool for general NOS inhibition but limits its application in studies requiring isoform-specific effects.
The Structural Basis of SMTC's nNOS Selectivity
The remarkable selectivity of SMTC for nNOS can be attributed to subtle but critical differences in the active site architecture of the NOS isoforms. A key distinguishing feature lies at position 597 in nNOS, which is an aspartate residue (Asp597). In eNOS, the corresponding residue is an asparagine (Asn368).[5] While the crystal structure of SMTC bound to nNOS is not publicly available, structural data from other nNOS-selective inhibitors suggest a plausible mechanism.[6][7] The negatively charged carboxylate group of Asp597 in the nNOS active site can form a strong ionic interaction with a positively charged moiety on the inhibitor, significantly enhancing binding affinity.[5] The neutral amide side chain of Asn368 in eNOS is incapable of this ionic interaction, resulting in weaker binding.[5] It is hypothesized that the S-methyl group of SMTC optimally positions the inhibitor within the nNOS active site to take advantage of this interaction, thereby conferring its selectivity.
In contrast, L-thiocitrulline's inhibitory mechanism involves a direct interaction of its thioureido sulfur with the heme iron of the enzyme.[3] This interaction is not dependent on the specific amino acid residues that differ between the isoforms, explaining its broad, non-selective inhibitory activity.
Experimental Protocols for Assessing NOS Inhibition
The inhibitory activity of compounds like L-thiocitrulline and SMTC is typically determined by measuring their effect on the rate of NO or L-citrulline production by purified NOS isoforms or in cell/tissue lysates. Two common methods are the citrulline conversion assay and the Griess assay.
Experimental Workflow: NOS Inhibition Assay
Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[8]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, purified NOS enzyme (nNOS, eNOS, or iNOS), and a cocktail of necessary cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS and eNOS).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (L-thiocitrulline or SMTC) or vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled L-arginine and [³H]-L-arginine.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing an ion-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation: The resin binds the unreacted positively charged [³H]-L-arginine, while the newly formed neutral [³H]-L-citrulline remains in the supernatant.
-
Quantification: Centrifuge the tubes, and measure the radioactivity of the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-L-citrulline produced and determine the percentage of inhibition at each inhibitor concentration to calculate the IC50 or Ki value.
Griess Assay for Nitrite Detection
This colorimetric assay indirectly measures NOS activity by quantifying the accumulation of nitrite, a stable breakdown product of NO.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: Prepare reaction mixtures as described for the citrulline conversion assay, but using only unlabeled L-arginine.
-
Incubation and Termination: Incubate the reactions and then stop them, typically by heat inactivation or addition of a precipitating agent.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.[11]
-
Color Development: Add the Griess reagent to the reaction supernatants.[12] Nitrite in the sample will react with the Griess reagent to form a colored azo compound.[11]
-
Absorbance Measurement: Measure the absorbance of the samples at 520-550 nm using a microplate reader.[12]
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition to determine the IC50 or Ki value.
In Vivo and Therapeutic Implications
The distinct selectivity profiles of L-thiocitrulline and SMTC have significant implications for their in vivo effects and potential therapeutic applications.
L-thiocitrulline , as a non-selective inhibitor, has been investigated for conditions characterized by excessive NO production from all sources, such as the profound hypotension associated with septic shock.[3] By inhibiting both iNOS- and eNOS-derived NO, it can effectively raise blood pressure.[3] However, its lack of selectivity also means it can have undesirable effects, such as compromising basal vasodilation.
S-methyl-L-thiocitrulline (SMTC) , with its nNOS selectivity, is a valuable tool for studying the role of neuronal NO in the central and peripheral nervous systems.[4] Its ability to cross the blood-brain barrier makes it particularly useful for investigating neurodegenerative diseases where nNOS-mediated excitotoxicity is implicated.[13] In vivo studies have shown that SMTC can induce a pressor effect, suggesting a role for nNOS in the regulation of blood pressure.[14] Human studies using SMTC have helped to elucidate the role of nNOS in neurovascular coupling.[13] The selectivity of SMTC makes it a more refined tool for targeting specific pathological processes driven by nNOS, with a lower risk of cardiovascular side effects compared to non-selective inhibitors.
Conclusion
References
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(42), 26677-26683. [Link]
-
Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase--is no NOS really good NOS for the nervous system?. Trends in pharmacological sciences, 18(7), 204-211. [Link]
-
NOS catalyzes the conversion of l-arginine to l-citrulline and NO. NOS... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Narayanan, K., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Journal of Biological Chemistry, 269(42), 26671-26676. [Link]
-
Gardiner, S. M., et al. (2003). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British journal of pharmacology, 140(4), 736-746. [Link]
-
Li, H., et al. (2009). Crystal structures of constitutive nitric oxide synthases in complex with de novo designed inhibitors. Journal of medicinal chemistry, 52(9), 2845-2854. [Link]
-
Dineen, P., et al. (2020). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Journal of the American Heart Association, 9(12), e016297. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829-837. [Link]
-
Tan, H. H., et al. (2017). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]
-
Poulos, T. L., & Li, H. (2017). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. Accounts of chemical research, 50(4), 899-907. [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved February 7, 2026, from [Link]
-
Structural organization of nNOS. A , crystal structure of the nNOS... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Di Mauro, G., et al. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. International Journal of Molecular Sciences, 25(15), 8486. [Link]
-
Yoshimura, T., et al. (2015). Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. Analytical biochemistry, 486, 7-12. [Link]
-
Wong, A., et al. (2022). Effects of L-Citrulline Supplementation on Endothelial Function and Blood Pressure in Hypertensive Postmenopausal Women. Nutrients, 14(20), 4406. [Link]
-
S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved February 7, 2026, from [Link]
-
Li, H., et al. (2009). Crystal structures of constitutive nitric oxide synthases in complex with de novo designed inhibitors. Journal of medicinal chemistry, 52(9), 2845-2854. [Link]
-
Nitric oxide synthase (NOS) activity assay: RI method to detect L-citrulline - Oxford Academic. (2023, October 31). OUP Academic. [Link]
-
Sun, J., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284. [Link]
-
Structures of human constitutive nitric oxide synthases - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Smith, B. C., & Marletta, M. A. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Current opinion in chemical biology, 16(5-6), 498-506. [Link]
Sources
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]
- 6. Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of constitutive nitric oxide synthases in complex with de novo designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
measuring Ki values of L-thiocitrulline for neuronal NOS
Comparative Guide: Measuring Values of L-Thiocitrulline for Neuronal NOS
Executive Summary
L-Thiocitrulline (L-TC) represents a class of highly potent, isoform-selective inhibitors for neuronal Nitric Oxide Synthase (nNOS).[1][2] Unlike standard non-selective inhibitors (e.g., L-NAME) that rely on simple steric hindrance, L-TC utilizes a thiourea group to form a direct coordinate bond with the heme iron at the enzyme's active site.
This guide details the kinetic characterization of L-TC, comparing its efficacy against industry standards and providing a self-validating protocol for determining
Part 1: Mechanistic Differentiation
To accurately measure
-
Substrate Mimicry: The
-amino acid backbone fits the L-Arginine binding pocket. -
Heme Coordination: The sulfur atom of the thiourea group acts as a sixth ligand to the heme iron, locking the enzyme in a low-spin state (Type II difference spectrum).[1]
Diagram 1: Mechanism of Action (L-TC vs. L-Arginine)
Caption: L-TC competes with L-Arginine but forms a stable Heme-Sulfur complex, preventing O2 activation.
Part 2: Comparative Performance Data
The following table contrasts L-TC with common alternatives. Note the superior potency (
| Inhibitor | Mechanism | Selectivity (nNOS vs eNOS) | Solubility | Experimental Utility | |
| L-Thiocitrulline | Competitive (Heme binder) | 1.2 - 60 nM * | High (~10-50 fold) | High (Water) | Gold Standard for potent, reversible inhibition. |
| L-NAME | Competitive (Non-selective) | ~15 - 40 nM | Low (< 3 fold) | High | General NOS blocker; confounds vascular data. |
| 7-Nitroindazole | Competitive (Heme/BH4) | ~0.8 µM ( | Moderate | Low (DMSO/Oil) | Used in vivo (CNS penetrant); difficult in vitro due to solubility. |
| L-NMMA | Competitive | ~400 nM | None | High | Historic standard; lower potency. |
*Note:
Part 3: Experimental Protocol (Self-Validating)
Method: Spectrophotometric Oxyhemoglobin Capture Assay
While radiolabeled L-Citrulline assays are sensitive, they are endpoint assays. The Oxyhemoglobin Capture Assay is preferred for
Principle: NO produced by nNOS rapidly oxidizes Oxyhemoglobin (
1. Reagents & Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.
-
Cofactor Mix: NADPH (100 µM final),
(10 µM), (200 µM), Calmodulin (10 µg/mL). -
Substrate: L-Arginine (Variable concentrations: 1 µM – 50 µM).
-
Reporter: Oxyhemoglobin (20 µM final, prepared fresh using Sephadex G-25 to remove excess dithionite).
-
Enzyme: Recombinant nNOS (approx. 10-50 nM final concentration).
2. Experimental Workflow
Caption: Step-by-step kinetic workflow for determining Ki using the hemoglobin capture method.
3. Step-by-Step Procedure
-
Baseline Setup: In a quartz cuvette or clear-bottom 96-well plate, combine Buffer, Enzyme, Cofactors, and L-TC.
-
Reporter Addition: Add Oxyhemoglobin solution.
-
Critical Control: Add Catalase (100 U/mL) to the mixture. nNOS can produce superoxide/peroxide (uncoupling), which degrades Hb non-specifically. Catalase ensures signal specificity to NO.
-
-
Initiation: Add L-Arginine and NADPH to start the reaction.
-
Monitoring: Monitor
for 3–5 minutes at 37°C. -
Calculation: Determine the slope (linear range). Calculate velocity (
) using Beer’s Law:-
(Differential extinction coefficient for HbO2
MetHb). - = pathlength (1 cm for cuvette, varies for plates).
-
(Differential extinction coefficient for HbO2
Part 4: Data Analysis & Validation
To calculate the
Validation Checklist (Trustworthiness):
-
Linearity Check: Is the reaction linear for >2 minutes? If not, reduce enzyme concentration.
-
Spectral Check: If using a full-spectrum spectrophotometer, look for the Soret band shift (Type II spectrum) upon L-TC binding to confirm heme interaction.
-
Z-Factor: For high-throughput screening, ensure Z' > 0.5 using L-NAME as a positive control.
References
-
Frey, C., et al. (1994). "L-Thiocitrulline.[6][7] A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1][4][6] Journal of Biological Chemistry.
-
Furfine, E. S., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases." Journal of Biological Chemistry.
-
Hevel, J. M., & Marletta, M. A. (1994). "Nitric-oxide synthase assays." Methods in Enzymology.
-
Knowles, R. G. (1997). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.
-
Thermo Fisher Scientific. "NanoDrop One/OneC: A custom method for hemoglobin measurements."
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pressor Activity of L-Thiocitrulline and L-Nitroarginine
For researchers in pharmacology and cardiovascular physiology, the inhibition of nitric oxide synthase (NOS) is a critical tool for investigating the profound role of nitric oxide (NO) in regulating vascular tone. The subsequent increase in systemic vascular resistance, known as a pressor response, is a direct functional measure of NOS inhibition. This guide provides an in-depth comparison of the pressor activities of two key NOS inhibitors: L-Thiocitrulline and the widely-used L-Nitroarginine, with a focus on their underlying mechanisms and the experimental data that defines their distinct profiles.
The Central Role of Nitric Oxide in Vasoregulation
Nitric oxide is a paramount signaling molecule in the cardiovascular system, primarily functioning as a potent vasodilator. Synthesized by a family of nitric oxide synthase (NOS) enzymes, NO produced by the vascular endothelium (by eNOS or NOS3) and perivascular nerves (by nNOS or NOS1) diffuses to adjacent vascular smooth muscle cells. There, it triggers a signaling cascade that leads to muscle relaxation and a decrease in blood pressure. Consequently, the inhibition of NOS curtails this basal NO production, leading to unopposed vasoconstriction and a measurable increase in mean arterial pressure. This pressor effect serves as a reliable in vivo index of an inhibitor's efficacy and potency.
Mechanisms of Inhibition: A Tale of Two Analogs
Both L-Thiocitrulline and L-Nitroarginine are analogs of L-Arginine, the endogenous substrate for NOS. However, their interactions with the enzyme exhibit fundamental differences that dictate their pharmacological profiles.
L-Nitroarginine: The Non-Selective Workhorse
L-Nitroarginine, and its more commonly used methyl ester prodrug L-NAME, functions as a potent, non-selective inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). L-NAME itself is a weak inhibitor but is rapidly hydrolyzed in vivo to the active L-Nitroarginine. This compound acts as a slow, tight-binding inhibitor that is competitive with L-arginine. Its lack of isoform selectivity makes it an invaluable tool for studying the total contribution of NO to physiological processes, but this can also be a limitation when dissecting the roles of individual NOS isoforms.
L-Thiocitrulline: A More Nuanced Approach
L-Thiocitrulline is also a potent, stereospecific inhibitor of NOS isoforms.[1] Its mechanism is distinct; the thioureido sulfur of L-thiocitrulline is thought to act as a sixth ligand to the heme iron within the enzyme's active site.[1] This interaction is competitive with L-arginine.[1] Notably, derivatives of L-thiocitrulline, such as S-methyl-L-thiocitrulline (SMTC), have been developed and demonstrate a significant degree of selectivity for nNOS over eNOS, making them valuable for investigating the specific contributions of neuronal NO to blood pressure regulation.[2]
Caption: Simplified overview of NOS catalysis and points of inhibition.
Comparative Analysis of Pressor Activity: Experimental Evidence
Direct comparison in conscious, freely moving animal models provides the most physiologically relevant data on the pressor activity of NOS inhibitors. The following table summarizes key findings from studies in rats, primarily utilizing L-NAME and the nNOS-selective S-methyl-L-thiocitrulline (SMTC) as a representative of the L-thiocitrulline class.
| Parameter | L-NAME (L-Nitroarginine Methyl Ester) | S-methyl-L-thiocitrulline (SMTC) | Key Observations & Insights |
| Animal Model | Conscious Sprague-Dawley Rats | Conscious Sprague-Dawley Rats | Using conscious animals avoids the confounding effects of anesthesia on cardiovascular parameters. |
| Route | Intravenous (bolus or infusion) | Intravenous (bolus or infusion) | IV administration allows for precise dose control and rapid onset of action. |
| Dose-Response | Dose-dependent increase in Mean Arterial Pressure (MAP).[3] | Dose-dependent increase in MAP.[2] | Both compounds exhibit a clear relationship between the administered dose and the magnitude of the pressor response. |
| Pressor Effect | ~24 mmHg increase at 10 mg/kg.[2] | ~52 mmHg initial increase at 10 mg/kg.[2] | SMTC often produces a more rapid and marked initial pressor response compared to L-NAME at equivalent high doses.[2] |
| Onset of Action | Slower onset compared to SMTC. | Rapid onset of pressor effect.[2] | The prodrug nature of L-NAME may contribute to its slightly delayed onset as it requires hydrolysis to the active L-Nitroarginine. |
| Duration of Action | Sustained pressor response.[2] | Pressor response is less sustained than L-NAME at higher doses.[2][4] | The non-selective and tight-binding nature of L-Nitroarginine likely contributes to its longer-lasting effect. |
| Isoform Selectivity | Non-selective for NOS isoforms. | Preferential inhibitor of nNOS over eNOS.[2] | This selectivity is a key differentiator. The potent pressor effect of SMTC highlights the significant role of nNOS-derived NO in regulating basal blood pressure.[2] |
Experimental Protocol: In Vivo Assessment of Pressor Activity
To ensure the trustworthiness and reproducibility of data, a robust and well-validated experimental protocol is essential. The following outlines a standard methodology for assessing the pressor activity of NOS inhibitors in conscious rats via direct arterial cannulation.
Rationale for Methodological Choices
-
Conscious Animal Model: This approach minimizes the influence of anesthetics, which can independently affect cardiovascular function and autonomic reflexes, providing a more accurate representation of the physiological response.
-
Direct Arterial Cannulation: Considered the "gold standard" for blood pressure measurement, this technique provides continuous, real-time, and accurate readings of systolic, diastolic, and mean arterial pressure, which is crucial for capturing the dynamic changes induced by fast-acting pharmacological agents.[5][6]
-
Carotid Artery: This vessel is readily accessible and of sufficient size for reliable catheterization in rats.[7]
Step-by-Step Methodology
-
Animal Preparation & Surgical Cannulation (Aseptic Technique):
-
Anesthetize a male Sprague-Dawley rat (250-300g) using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline cervical incision to expose the left common carotid artery.[5]
-
Carefully dissect the artery from the surrounding connective tissue and vagus nerve.
-
Place two surgical silk ligatures around the artery, one distal and one proximal.
-
Tie off the distal ligature completely.
-
Create a loose knot in the proximal ligature.
-
Using micro-scissors, make a small incision in the artery between the two ligatures.
-
Insert a saline-filled polyethylene catheter (e.g., PE-50) into the artery and advance it towards the aortic arch.[7]
-
Secure the catheter by tightening the proximal ligature and the distal ligature around the catheter.
-
Similarly, cannulate the jugular vein for intravenous drug administration.
-
Tunnel the catheters subcutaneously to exit at the back of the neck.
-
Close the incision and allow the animal to recover for at least 24-48 hours.
-
-
Hemodynamic Monitoring:
-
House the rat in a metabolic cage that allows for free movement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab).[8]
-
Allow the animal to acclimate to the setup until a stable baseline blood pressure and heart rate are achieved (typically 30-60 minutes).
-
-
Drug Administration & Data Collection:
-
Record baseline hemodynamic data for a stable period (e.g., 15-30 minutes).
-
Administer a bolus intravenous injection of the vehicle (e.g., sterile saline) via the jugular vein catheter to establish a control response.
-
Following a return to baseline, administer increasing doses of L-Thiocitrulline/SMTC or L-Nitroarginine/L-NAME in a randomized order.
-
Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the experiment.
-
Allow sufficient time between doses for blood pressure to return to baseline.
-
-
Data Analysis:
-
Calculate the change in MAP from the pre-injection baseline for each dose.
-
Construct dose-response curves by plotting the peak change in MAP against the logarithm of the inhibitor dose.
-
Analyze parameters such as the peak pressor response (in mmHg), time to peak effect, and duration of the response.
-
Caption: A step-by-step workflow for assessing pressor activity.
Discussion and Field Insights
The choice between L-Thiocitrulline (or its derivatives) and L-Nitroarginine hinges on the specific research question.
-
L-Nitroarginine/L-NAME remains the inhibitor of choice for studies aiming to understand the total physiological contribution of nitric oxide to blood pressure regulation. Its potent, long-lasting, and non-selective inhibition provides a robust model of systemic NO deficiency.
-
L-Thiocitrulline/SMTC offers a more refined tool for dissecting the isoform-specific roles of NOS . The significant pressor response elicited by the nNOS-selective SMTC was instrumental in revealing the crucial and previously underappreciated role of neuronal NOS in maintaining basal vascular tone.[2] This is particularly relevant for neuroscience and neurovascular coupling research, where distinguishing between neuronal and endothelial NO sources is paramount.
The experimental data reveals a key difference in their pressor profiles: SMTC often induces a sharper, more immediate rise in blood pressure, while L-NAME's effect is more gradual but more sustained.[2][4] This suggests that nNOS may be critical for the rapid, moment-to-moment regulation of vascular tone, whereas eNOS contributes more to a sustained, basal level of vasodilation.
Conclusion
L-Thiocitrulline and L-Nitroarginine are both potent pressor agents that act through the inhibition of nitric oxide synthase. L-Nitroarginine (via its prodrug L-NAME) acts as a non-selective, long-acting inhibitor, making it ideal for studying the overall effects of NO deprivation. In contrast, L-Thiocitrulline and its derivatives like SMTC offer a degree of selectivity, particularly for nNOS, which has been crucial in elucidating the specific role of neuronal nitric oxide in cardiovascular control. The choice of inhibitor should, therefore, be guided by the specific experimental aim, with a clear understanding of their distinct mechanistic and pharmacokinetic profiles.
References
-
Akhtar, J., Gupta, K., & Sharma, A. (2018). Measurement of invasive blood pressure in rats. Journal of Pharmacology and Pharmacotherapeutics, 9(2), 90-94. [Link]
-
Gautam, M., & Goel, R. K. (2014). Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension. Journal of Visualized Experiments, (83), e51222. [Link]
-
Johns, D. G., et al. (1998). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 89(4), 957-964. [Link]
-
Kelm, M. (1999). Nitric Oxide Metabolism and Measurement. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1411(2-3), 273-289. [Link]
-
Moro, M. A., et al. (1996). cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase. Proceedings of the National Academy of Sciences, 93(4), 1480-1485. [Link]
-
Wakefield, I. D., et al. (2003). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British Journal of Pharmacology, 139(6), 1235-1243. [Link]
-
Sponer, G., Schulz, E., & Bartsch, W. (1987). Methods for the Measurement of Blood Pressure in Conscious Rats. Journal of Pharmacological Methods, 18(3), 225-234. [Link]
-
ADInstruments. (n.d.). Surgical Instruction: Left Ventricular Pressure via Carotid in Rat. Retrieved February 7, 2024, from [Link]
-
Gardiner, S. M., et al. (2003). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British journal of pharmacology, 139(6), 1235–1243. [Link]
-
Su, Y., et al. (2020). Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology. Frontiers in Physiology, 10, 1673. [Link]
-
Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177. [Link]
-
Sponer, G., Schulz, E., & Bartsch, W. (1987). Methods for the Measurement of Blood Pressure in Conscious Rats. Journal of Pharmacological Methods, 18(3), 225-234. [Link]
-
Gautam, M., & Goel, R. K. (2014). Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension. Journal of Visualized Experiments, (83), 51222. [Link]
-
Ordodi, V. L., et al. (2015). Measurement of Mean Arterial Pressure by Carotid Artery Cannulation in Isoflurane Anesthetized Wistar Rats. Scientific Works. Series C. Veterinary Medicine, 61(1), 79-82. [Link]
-
ADInstruments. (n.d.). Surgical Instruction: Left Ventricular Pressure via Carotid in Rat. Retrieved February 7, 2024, from [Link]
-
Gautam, M., & Goel, R. K. (2014). Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension. Journal of Visualized Experiments, (83), e51222. [Link]
-
Gouveia, S. M. A., et al. (2016). Effect of S-methyl-l-thiocitrulline dihydrochloride on rat micturition reflex. Acta Cirurgica Brasileira, 31(8), 536-542. [Link]
-
Anand-Srivastava, M. B. (2004). Losartan-induced attenuation of blood pressure in L-NAME hypertensive rats is associated with reversal of the enhanced expression of G(i)alpha proteins. Journal of Hypertension, 22(1), 175-183. [Link]
-
Furfine, E. S., et al. (1993). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Biological Chemistry, 268(35), 26677-26682. [Link]
-
Feletou, M., & Vanhoutte, P. M. (2006). The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension. European Respiratory Review, 15(101), 133-139. [Link]
-
Cohen, R. A., & Plane, F. (1998). Mechanism of Nitric Oxide–Induced Vasodilatation. Circulation Research, 82(9), 923-926. [Link]
Sources
- 1. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Thiocitrulline Efficacy in Endotoxemic Rat Models
A Comparative Technical Guide for Preclinical Assessment
Executive Summary
L-Thiocitrulline (L-TC) is a potent, stereospecific inhibitor of Nitric Oxide Synthase (NOS).[1] Unlike standard L-arginine analogs (e.g., L-NMMA, L-NAME) which primarily compete for the substrate binding site, L-TC exhibits a unique dual-mechanism: it competes with L-arginine and interacts directly with the heme iron of the NOS enzyme.
This guide outlines the protocol for validating L-TC’s efficacy in reversing endotoxin-induced hypotension (septic shock) in rat models. Crucial Distinction: Do not confuse L-Thiocitrulline (a NOS inhibitor) with L-Citrulline (a NOS substrate/precursor). While L-Citrulline restores NO production, L-Thiocitrulline blocks it.
Part 1: Mechanistic Foundation & Selectivity Profile
To validate L-TC, one must understand its specific binding kinetics. L-TC generates a "Type II" optical difference spectrum upon binding to NOS, indicating a direct ligand interaction with the heme iron.[1] This confers a slow, tight-binding inhibition profile that differs from the rapidly reversible kinetics of L-NMMA.
Isoform Selectivity: L-TC is generally classified as a non-selective NOS inhibitor with a potency profile of nNOS > iNOS > eNOS . However, its affinity for eNOS is sufficient to cause significant vasoconstriction in healthy animals. In endotoxemia, its efficacy stems from potent inhibition of the massive iNOS-derived NO overproduction.
Visualization: The Heme-Binding Inhibition Mechanism
The following diagram illustrates how L-TC differs from standard inhibitors like L-NAME.
Figure 1: Mechanism of Action. L-Thiocitrulline acts as a dual-mode inhibitor, binding the heme iron to disrupt electron transfer, unlike L-NAME which is purely competitive.
Part 2: Comparative Performance Analysis
When designing a validation study, L-TC must be benchmarked against standard alternatives. The table below summarizes the expected pharmacodynamic differences in an LPS-induced endotoxemia model.
| Feature | L-Thiocitrulline (L-TC) | L-NAME / L-NMMA | 1400W / Aminoguanidine |
| Primary Mechanism | Heme-binding + Competitive | Competitive Antagonist | Highly Selective iNOS Inhibition |
| Selectivity | nNOS > iNOS ≈ eNOS | Non-selective (eNOS ≈ nNOS ≈ iNOS) | iNOS >>> eNOS/nNOS |
| Effect on MAP (Sepsis) | Rapid, potent reversal of hypotension | Rapid reversal of hypotension | Gradual/Partial restoration of MAP |
| Effect on MAP (Healthy) | Increases MAP (Pressor) | Increases MAP (Pressor) | No significant effect |
| Renal Perfusion | Reduces RBF (Risk of ischemia) | Severely reduces RBF | Preserves RBF (Renal protective) |
| Experimental Utility | Probing heme-dependent inhibition; Potency studies | Standard positive control | Isolating iNOS contribution |
Scientific Insight: If your goal is to demonstrate hemodynamic stabilization, L-TC is superior to 1400W due to its potency. However, if your goal is organ protection, L-TC (like L-NAME) may cause excessive vasoconstriction, potentially confounding survival data.
Part 3: Experimental Validation Protocol
This protocol describes a "Rescue Model" where L-TC is administered after the onset of endotoxic shock to mimic a clinical therapeutic intervention.
1. Animal Preparation
-
Subject: Male Wistar or Sprague-Dawley rats (250–300 g).
-
Anesthesia: Thiobutabarbital (Inactin) 100 mg/kg i.p. or Urethane 1.2 g/kg i.p. (Avoid volatile anesthetics like Isoflurane if measuring subtle autonomic reflexes, as they depress cardiovascular function).
-
Surgical Instrumentation:
-
Right Carotid Artery: Cannulate for Mean Arterial Pressure (MAP) monitoring.
-
Right Jugular Vein: Cannulate for LPS and drug administration.[2]
-
Femoral/Renal Artery (Optional): Place an ultrasonic flow probe to measure regional vascular resistance.
-
2. Induction of Endotoxemia[3][4]
-
Agent: Lipopolysaccharide (LPS) from E. coli (Serotype O111:B4 or O127:B8).
-
Dosage: 10 mg/kg bolus (IV) over 5 minutes.
-
Target State: Wait 60–90 minutes post-injection. MAP should drop by ~20–30% from baseline, indicating established endotoxic shock.
3. L-Thiocitrulline Validation Workflow
-
Preparation: Dissolve L-TC in saline. (Note: L-TC is less soluble than L-NAME; mild warming or sonication may be required).
-
Dosing Strategy: Administer L-TC as a cumulative bolus dose-response or a continuous infusion.
-
Low Dose: 0.1 mg/kg IV.
-
High Dose: 1.0 – 10.0 mg/kg IV.
-
-
Control Groups:
-
Vehicle (Saline) - Expect continued hypotension.
-
L-NAME (10 mg/kg) - Positive control for vasoconstriction.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating L-TC efficacy in an acute endotoxemic rat model.
Part 4: Data Interpretation & Efficacy Metrics
To scientifically validate L-TC, your data must demonstrate specific hemodynamic shifts.
1. Mean Arterial Pressure (MAP) Restoration
-
Success Criteria: L-TC should dose-dependently restore MAP to baseline levels (or higher).
-
Mechanism Check: If MAP does not rise, check the pH of the solution or the stability of the L-TC preparation.
2. Vascular Resistance
-
Calculate Vascular Resistance =
. -
Observation: L-TC will significantly increase vascular resistance.
-
Critical Analysis: Compare the slope of the resistance increase against L-NAME. Some studies suggest L-TC (and its methyl analog SMTC) may have distinct regional effects, potentially constricting mesenteric beds more avidly than renal beds compared to L-NAME, though this is dose-dependent.
3. Survival (Optional Long-term Study)
-
If extending to a 24-hour survival model, anticipate that high-dose L-TC (like L-NAME) may increase mortality despite normalizing blood pressure, due to excessive tissue hypoperfusion. This is a known paradox of non-selective NOS inhibition in sepsis.
References
-
Frey, C., et al. (1994). "L-Thiocitrulline.[1] A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1] Journal of Biological Chemistry.
-
Relevance: Defines the heme-binding mechanism and establishes L-TC as a potent pressor in endotoxemic rats.[1]
-
-
Wijnands, K.A., et al. (2012).
- Relevance: Contrasts the use of L-Citrulline (substr
-
[5]
-
Woolum, J.A., et al. (2000). "Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats." British Journal of Pharmacology.[2]
- Relevance: Provides comparative hemodynamic data for thiocitrulline deriv
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. The Role of Endotoxemia in Causing Renal Dysfunction in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microcirculatory Function during Endotoxemia—A Functional Citrulline-Arginine-NO Pathway and NOS3 Complex Is Essential to Maintain the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrulline a more suitable substrate than arginine to restore NO production and the microcirculation during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
L-THIOCITRULLINE HYDROCHLORIDE: Proper Disposal & Safety Protocol
[1][2][3]
Executive Summary & Immediate Directives
L-Thiocitrulline Hydrochloride (L-TC) is a potent, stereospecific inhibitor of nitric oxide synthase (NOS).[1][2] While often classified as "non-hazardous" under GHS criteria for transport, its biological activity dictates that it must not be treated as general refuse or flushed into sanitary sewer systems.[1][2]
Critical Safety Rule: Treat all bioactive enzyme inhibitors as Hazardous Chemical Waste to prevent environmental bio-accumulation and downstream aquatic toxicity.[1][2]
| Parameter | Directive |
| Drain Disposal | STRICTLY PROHIBITED. |
| Trash Disposal | PROHIBITED. Do not place in municipal waste.[1][2] |
| Primary Method | High-temperature incineration with flue gas scrubbing (due to Sulfur/Nitrogen content).[1][2] |
| Waste Stream | Segregate as Bioactive/Toxic Chemical Waste . |
Technical Profile & Disposal Logic
To understand the why behind the disposal protocol, we must look at the chemical structure.[2] L-TC is a thiourea derivative of citrulline.[1][2]
-
Chemical Identity: L-Thiocitrulline Dihydrochloride[1][2][3]
-
CAS Number: 212051-53-1 (HCl salt) / 156719-37-8 (Free base)[1][2]
-
Molecular Formula:
[1][2][4] -
Critical Moiety: The Thioureido group (
).[1][2]
Why Incineration with Scrubbing?
Unlike standard amino acids, L-TC contains sulfur.[1][2] Uncontrolled burning releases Sulfur Oxides (
Expert Insight: Many researchers mistake L-TC for a simple amino acid.[1][2] However, its activity as a heme-ligand inhibitor means it can disrupt biological nitrification/denitrification processes in wastewater treatment plants if released in bulk.[1][2]
Pre-Disposal Validation: The "Self-Validating" System[1][2]
Before moving waste, perform this 3-point check. This ensures downstream compliance and safety.[1][2]
Step 1: State Assessment[1]
-
Solid (Powder): Is it pure, or mixed with silica/wipes?
-
Liquid (Solution): What is the solvent? (Water, DMSO, Methanol?)
Step 2: Contaminant Check[1]
-
Halogen Check: If dissolved in Chloroform/DCM, it enters the Halogenated stream.[1]
-
Oxidizer Check: Ensure no mixing with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Risk:[1][5][6][7] The thio-group can react exothermically with oxidizers.[1][2]
Step 3: Container Integrity
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)[1][2]
Scope: Expired powder, contaminated weighing boats, gloves, and paper towels.[1]
-
Primary Containment: Place solid waste into a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: If using bags, double-bag to prevent puncture from pipette tips.
-
Storage: Store in the "Solid Chemical Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Aqueous or Organic)[1][2]
Scope: Reaction mixtures, mother liquors, or unused stock solutions.[1]
-
pH Check: Ensure pH is between 5 and 9. If highly acidic (due to HCl salt concentration), neutralize carefully with Sodium Bicarbonate before adding to the main carboy to prevent gas evolution.[1][2]
-
Transfer: Pour into the appropriate HDPE carboy using a funnel. Do not overfill (leave 10% headspace).
-
Log: Record the volume and concentration on the carboy's log sheet immediately.
Visual Workflow: Waste Segregation Logic
The following diagram illustrates the decision matrix for segregating L-TC waste streams.
Figure 1: Decision matrix for segregating L-Thiocitrulline waste based on physical state and solvent composition.[1][2]
Emergency Procedures: Spill Response
In the event of a spill, rapid containment is necessary to prevent tracking the inhibitor out of the lab.[1]
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles.[1][2]
| Spill Type | Response Protocol |
| Dry Powder Spill | 1. Do not sweep dry (creates dust).2.[1][2] Cover with wet paper towels to dampen.3.[1][2] Scoop up damp slurry and place in waste bag.4. Clean area with soap and water.[1][2][5][8][9] |
| Liquid Spill | 1. Cover with absorbent pads or vermiculite.2.[1][2] Wait 5 minutes for absorption.3. Collect into a sealed bag.4. Treat bag as Solid Chemical Waste.[1][2] |
Regulatory & Compliance Reference
This guide aligns with the following regulatory frameworks. Always verify with your local EHS officer.[1][2]
-
USA (RCRA): L-Thiocitrulline is not P-listed or U-listed.[1][2] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1] Due to bioactivity, it is managed as Non-RCRA Regulated Chemical Waste but must be incinerated.[1][2]
-
EU (EWC): Suggested Waste Code 18 01 06 (Chemicals consisting of or containing dangerous substances).[1][2]
-
Transport (DOT/IATA): Generally "Not Dangerous Goods" for transport, but "Hazardous Substance" for disposal.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107968, S-methyl-L-thiocitrulline. Retrieved from [Link]
Sources
- 1. S-Methyl-L-thiocitrulline, Dihydrochloride [sigmaaldrich.com]
- 2. L-Thiocitrulline | C6H13N3O2S | CID 2733514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. wasteless.bio [wasteless.bio]
- 5. haenseler.ch [haenseler.ch]
- 6. laballey.com [laballey.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
